Isoscabertopin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(3S,4R,8R,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3/b10-7?,11-5-/t14-,15+,16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPHYXGWMIZVMP-WEXDWKJPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC2=C[C@H](CC(=C[C@@H]3[C@@H]1C(=C)C(=O)O3)C)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isoscabertopin from Elephantopus scaber: A Technical Whitepaper on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, has garnered interest for its potential therapeutic properties. This document provides a technical overview of the known biological activities of this compound, with a focus on its anti-inflammatory and anti-cancer effects. While research specifically isolating the activity of this compound is still emerging, studies on related compounds and whole extracts provide a strong basis for its mechanisms. This whitepaper summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways potentially modulated by this compound.
Introduction
Elephantopus scaber L., commonly known as "Prickly-leaved elephant's foot," is a perennial herb belonging to the Asteraceae family. It has a long history of use in traditional medicine across Asia and Africa for treating a variety of ailments, including fever, inflammation, and cancer. The therapeutic effects of E. scaber are largely attributed to its rich composition of bioactive phytochemicals, particularly sesquiterpene lactones.
Among these, this compound is a notable germacranolide sesquiterpene lactone. Structurally similar to other active compounds from the same plant like Deoxyelephantopin (DET), Isodeoxyelephantopin (IDET), and Scabertopin, it is considered a key contributor to the plant's overall bioactivity. This paper will synthesize the current understanding of this compound's biological functions.
Biological Activities
The primary biological activities attributed to this compound are anti-inflammatory and anti-tumor effects.
2.1 Anti-Inflammatory Activity
This compound is recognized as one of the active compounds responsible for the anti-inflammatory properties of E. scaber. Inflammation is a critical physiological response, but its dysregulation can lead to chronic diseases. The mechanism of this compound's anti-inflammatory action is believed to involve the inhibition of key pro-inflammatory mediators. Studies on E. scaber extracts and related sesquiterpene lactones show a marked reduction in nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes pivotal to the inflammatory cascade. The modulation of these pathways is often linked to the inhibition of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1).
2.2 Anti-Cancer Activity
Like other sesquiterpene lactones from E. scaber, this compound is presumed to possess anti-tumor properties. While specific cytotoxic data for this compound is limited in publicly accessible literature, its structural analogs have demonstrated potent activity against a range of cancer cell lines. The proposed anti-cancer mechanism involves the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis. These effects are mediated through complex signaling pathways, including the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and activation of caspase cascades.
2.3 Antioxidant Activity
In an antioxidant evaluation using the ABTS radical scavenging assay, the activity of isolated this compound was not detected.[1] This suggests that its primary mechanism of action in disease modulation is likely not through direct free-radical scavenging but rather through interaction with specific cellular signaling pathways.
Quantitative Data Summary
Quantitative data specifically for this compound is sparse. The table below presents data for a closely related compound, Isodeoxyelephantopin (IDET), and E. scaber extracts to illustrate the potential potency of this class of molecules. It is critical to note that these values are not directly for this compound and should be interpreted as indicative of the family's activity.
| Compound/Extract | Assay | Cell Line / Target | IC50 / Result | Reference |
| Isodeoxyelephantopin | Nitric Oxide (NO) Production | LPS-activated RAW 264.7 macrophages | Significant inhibition (qualitative) | [2] |
| Ethyl Acetate Fraction of E. scaber (contains this compound) | Nitric Oxide (NO) Production | LPS-induced BV-2 microglia | Significant inhibition at 1.56-25 µg/mL | |
| Deoxyelephantopin | Cytotoxicity (MTT Assay) | Human Cervical Cancer (SiHa) | ~10 µg/mL | |
| Deoxyelephantopin | Cytotoxicity (MTT Assay) | Human Breast Cancer (MCF-7) | ~5 µg/mL |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%.[3][4][5][6][7] Lower values indicate higher potency.
Mechanism of Action & Signaling Pathways
The biological activities of this compound and related sesquiterpene lactones are executed through the modulation of intricate intracellular signaling pathways.
4.1 Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects are primarily mediated by the inhibition of the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli like LPS, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes. This compound likely interferes with this cascade, preventing the transcription of genes for iNOS, COX-2, and cytokines like TNF-α and IL-6.[8][9][10][11][12]
4.2 Apoptosis Signaling Pathway
The anti-cancer activity of related compounds involves inducing apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13][14][15][16] This process culminates in the activation of executioner caspases, such as Caspase-3, which dismantle the cell. This compound likely shares this mechanism, triggering a cascade that leads to programmed cell death in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the biological activity of compounds like this compound.
5.1 Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[17][18][19][20]
Protocol:
-
Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and include vehicle-only (e.g., DMSO) and untreated controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[17]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.
5.2 Anti-Inflammatory Assessment: Nitric Oxide (Griess Assay)
This assay quantifies nitrite (B80452) (a stable product of NO) in cell culture supernatant as an indicator of NO production by macrophages.[1][2][21][22][23]
Protocol:
-
Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate at 5x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (excluding the negative control). Incubate for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and express the inhibition of NO production as a percentage of the LPS-only control.
5.3 Western Blotting for Signaling Protein Analysis
Western blotting is used to detect and quantify specific proteins in a sample, providing insight into the activation state of signaling pathways.[24][25][26][27][28]
Conclusion and Future Directions
This compound is a promising bioactive compound from Elephantopus scaber with significant potential, particularly in the fields of anti-inflammatory and anti-cancer drug development. While its mechanisms are inferred from studies on related sesquiterpene lactones, the available evidence strongly suggests that it modulates key signaling pathways such as NF-κB and apoptosis cascades.
For drug development professionals, this compound represents a valuable lead structure. Future research should focus on:
-
Isolation and Purification: Developing scalable methods to obtain pure this compound for rigorous testing.
-
Quantitative Bioassays: Performing comprehensive dose-response studies to determine the specific IC50 values of this compound against a wide panel of cancer cell lines and in various inflammatory models.
-
Mechanistic Studies: Utilizing transcriptomic and proteomic approaches to definitively map the signaling pathways modulated by pure this compound.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models of cancer and inflammatory diseases.
A deeper understanding of this compound's specific biological activities and mechanisms will be crucial for translating this natural product into a clinically effective therapeutic agent.
References
- 1. Nitric Oxide Griess Assay [bio-protocol.org]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Involvement of the NF-κB signaling pathway in the renoprotective effects of isorhamnetin in a type 2 diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Initiator caspases in apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 16. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Protocol Griess Test [protocols.io]
- 24. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. thermofisher.com [thermofisher.com]
- 26. benchchem.com [benchchem.com]
- 27. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Isoscabertopin's Modulatory Role in the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, has garnered attention for its potential anti-tumor properties.[1] The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis, and its dysregulation is frequently implicated in the pathogenesis of cancer and inflammatory diseases.[2][3] This technical guide consolidates the current understanding and postulates the role of this compound in modulating the NF-κB pathway, drawing upon evidence from the broader class of sesquiterpene lactones and studies on extracts of Elephantopus scaber and related compounds. While direct experimental evidence for this compound's interaction with the NF-κB pathway is emerging, this document provides a comprehensive framework for its investigation, including detailed experimental protocols and visual representations of the signaling cascade and experimental workflows.
Introduction to this compound and the NF-κB Pathway
This compound is a naturally occurring sesquiterpene lactone belonging to the guaianolide subclass.[4] It is a prominent bioactive constituent of Elephantopus scaber, a plant with a history of use in traditional medicine for treating various ailments, including those with an inflammatory component.[5][6] The chemical structure of this compound, characterized by an α-methylene-γ-lactone group, is a common feature among sesquiterpene lactones and is believed to be crucial for its biological activity.[7]
The NF-κB family of transcription factors are central mediators of cellular responses to a wide array of stimuli, including cytokines, growth factors, and pathogens.[8] In its inactive state, NF-κB is sequestered in the cytoplasm through its association with inhibitor of κB (IκB) proteins, most notably IκBα.[9] Upon cellular stimulation, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[10] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, primarily the p65/RelA-p50 heterodimer, allowing for its translocation into the nucleus.[11] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines, chemokines, adhesion molecules, and anti-apoptotic proteins.[2]
Postulated Mechanism of this compound in NF-κB Pathway Modulation
Direct experimental studies detailing the specific interaction of this compound with the NF-κB pathway are limited. However, based on the well-documented activities of sesquiterpene lactones and extracts from Elephantopus scaber, a strong hypothesis for its mechanism of action can be formulated.
The prevailing mechanism for NF-κB inhibition by sesquiterpene lactones involves the chemical reactivity of the α-methylene-γ-lactone moiety. This functional group can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic cysteine residues on key signaling proteins.[7]
The primary postulated mechanisms of this compound's interference with the NF-κB pathway are:
-
Inhibition of the IKK Complex: this compound may directly alkylate critical cysteine residues within the activation loop of IKKβ, thereby preventing its phosphorylation and activation. This would halt the entire downstream signaling cascade, leading to the stabilization of IκBα.
-
Direct Inhibition of p65 Subunit: this compound could directly target the p65 subunit of NF-κB. Alkylation of a specific cysteine residue in the DNA-binding domain of p65 has been shown for other sesquiterpene lactones, which prevents the NF-κB dimer from binding to its target DNA sequences.[8]
-
Prevention of IκBα Degradation: By inhibiting IKK activity, this compound would indirectly prevent the phosphorylation and subsequent degradation of IκBα. This would result in the continued sequestration of NF-κB in the cytoplasm.[5]
An ethanol (B145695) extract of Elephantopus scaber, which contains this compound, has been shown to attenuate inflammatory responses by inhibiting the DNA binding activity of the NF-κB p65 subunit in macrophages stimulated with lipopolysaccharide (LPS).[8] Furthermore, a structurally related sesquiterpene lactone from the same plant, isodeoxyelephantopin, has been demonstrated to suppress NF-κB signaling by down-regulating the phosphorylation and degradation of IκBα, leading to a reduction in p65 nuclear translocation.[12] These findings lend strong support to the hypothesis that this compound shares a similar mechanism of action.
Data Presentation: Effects of Related Compounds on NF-κB Signaling
While quantitative data for this compound is not yet available, the following table summarizes the reported inhibitory concentrations (IC50) for a related compound and an extract containing this compound, providing a benchmark for its potential potency.
| Compound/Extract | Assay | Cell Line | Stimulus | IC50 / Effective Concentration | Reference |
| Isodeoxyelephantopin | Nitric Oxide Production | MH-S (macrophage) | LPS | ~1.5 µM | [12] |
| Ethanol Extract of E. scaber | NF-κB p65-DNA Binding | Macrophages | LPS | 25-100 µg/mL | [8] |
Experimental Protocols
To elucidate the precise role of this compound in modulating the NF-κB pathway, the following key experiments are recommended.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines with constitutively active NF-κB (e.g., HeLa, HepG2) or immune cells responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages) are suitable models.
-
Culture Conditions: Cells should be maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded at a predetermined density and allowed to adhere overnight. Subsequently, cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours) before stimulation with an NF-κB activator such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
Western Blot Analysis
This technique is used to quantify the protein levels of key components of the NF-κB pathway.
-
Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, cytoplasmic and nuclear fractions are separated using a nuclear extraction kit.
-
Protein Quantification: The total protein concentration of each lysate is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions, or GAPDH for cytoplasmic fractions).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection: Cells are transiently co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Treatment: After 24 hours of transfection, cells are treated with this compound and/or an NF-κB activator.
-
Luciferase Assay: Following treatment, cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
-
Nuclear Extract Preparation: Nuclear extracts are prepared from treated cells as described for Western blotting.
-
Probe Labeling: A double-stranded oligonucleotide containing the consensus NF-κB binding site is end-labeled with a non-radioactive tag (e.g., biotin) or a radioactive isotope (e.g., [γ-³²P]ATP).
-
Binding Reaction: Labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
Electrophoresis: The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is transferred to a nylon membrane, and the labeled probe is detected using a chemiluminescent or autoradiographic method.
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of the p65 subunit.
-
Cell Seeding and Treatment: Cells are grown on glass coverslips and treated with this compound and an NF-κB activator.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.
-
Immunostaining: Cells are blocked with a blocking buffer (e.g., 1% BSA in PBS) and then incubated with a primary antibody against p65. After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: The nuclei are counterstained with 4',6-diamidino-2-phenylindole (DAPI). The coverslips are then mounted onto microscope slides.
-
Microscopy: The subcellular localization of p65 is visualized using a fluorescence or confocal microscope.
Mandatory Visualizations
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Caption: Workflow for Western Blot Analysis.
Caption: Workflow for NF-κB Luciferase Reporter Assay.
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Caption: Workflow for Immunofluorescence of p65 Translocation.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, as a member of the sesquiterpene lactone family and a key constituent of Elephantopus scaber, is a likely modulator of the NF-κB signaling pathway. The postulated mechanisms, centered around the inhibition of the IKK complex and/or direct interaction with the p65 subunit, are consistent with the known anti-inflammatory and anti-tumor activities of this class of compounds.
To definitively establish the role of this compound in NF-κB modulation, further research is imperative. The experimental protocols detailed in this guide provide a robust framework for such investigations. Future studies should focus on:
-
Directly assessing the effect of purified this compound on the phosphorylation of IKK and IκBα, the degradation of IκBα, the nuclear translocation of p65, and the DNA-binding and transcriptional activity of NF-κB using the described assays.
-
Determining the IC50 values of this compound for each of these inhibitory activities to quantify its potency.
-
Identifying the specific molecular targets of this compound within the NF-κB pathway through techniques such as mass spectrometry-based proteomics to identify alkylated cysteine residues.
A thorough understanding of the interaction between this compound and the NF-κB pathway will be crucial for its potential development as a therapeutic agent for the treatment of cancer and inflammatory disorders.
References
- 1. Deoxyelephantopin and Isodeoxyelephantopin as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB and Cancer — Identifying Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NF-κB signaling pathway in osteosarcoma: from signaling networks to targeted therapy [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 6. ijsit.com [ijsit.com]
- 7. Synergistic modulation of proinflammatory mediators and cytokines in lipopolysaccharide-activated RAW 264.7 macrophages: The therapeutic potential of Elephantopus scaber and Sauropus androgynus ethanol extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethanol extract of Elephantopus scaber Linn. Attenuates inflammatory response via the inhibition of NF-κB signaling by dampening p65-DNA binding activity in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF‐κB dictates the degradation pathway of IκBα | The EMBO Journal [link.springer.com]
- 10. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isodeoxyelephantopin, a sesquiterpene lactone from Elephantopus scaber Linn., inhibits pro-inflammatory mediators' production through both NF-κB and AP-1 pathways in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoscabertopin's Induction of Reactive Oxygen Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoscabertopin, a sesquiterpene lactone, is emerging as a compound of interest in oncology research for its anti-tumor properties. A key mechanism underpinning its therapeutic potential is the induction of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death. This technical guide synthesizes the current understanding of how this compound and related sesquiterpene lactones trigger ROS production, focusing on the molecular pathways and experimental evidence. While direct research on this compound's ROS induction mechanism is nascent, studies on analogous compounds like Scabertopin and Isodeoxyelephantopin provide a robust framework for its likely mode of action. This document details the probable signaling cascades, presents quantitative data from related studies, outlines key experimental protocols, and provides visual representations of the involved pathways to facilitate further research and drug development.
Introduction to this compound and Reactive Oxygen Species in Cancer Therapy
This compound is a natural product belonging to the sesquiterpene lactone class, compounds known for their diverse biological activities, including anti-inflammatory and anti-cancer effects.[1] Cancer cells often exhibit a higher basal level of ROS compared to normal cells due to their altered metabolism.[2] This elevated ROS level, while promoting some cancer-promoting signaling, also renders them more susceptible to further oxidative stress.[2][3] Consequently, therapeutic strategies that selectively increase ROS in cancer cells are a promising avenue for cancer treatment. Evidence from closely related compounds strongly suggests that this compound leverages this vulnerability by disrupting the redox homeostasis in tumor cells.
Proposed Mechanisms of this compound-Induced ROS Production
Based on studies of Scabertopin and Isodeoxyelephantopin, two primary mechanisms are proposed for this compound-induced ROS generation: inhibition of antioxidant systems and induction of mitochondrial dysfunction .
Inhibition of the Thioredoxin System
The thioredoxin (Trx) system is a crucial antioxidant pathway in cells, responsible for reducing oxidized proteins and scavenging ROS. Isodeoxyelephantopin, a structurally similar sesquiterpene lactone, has been shown to directly inhibit thioredoxin reductase 1 (TrxR1).[4] Inhibition of TrxR1 leads to an accumulation of oxidized thioredoxin and a diminished capacity to neutralize ROS, resulting in a significant increase in intracellular oxidative stress.[4] It is highly probable that this compound shares this mechanism of action.
Induction of Mitochondrial Dysfunction
Mitochondria are the primary source of endogenous ROS, which are byproducts of the electron transport chain (ETC).[5] Research on Scabertopin indicates that it promotes the production of mitochondrial ROS.[2][6] This can occur through several mechanisms:
-
Disruption of the Electron Transport Chain: this compound may interact with components of the ETC, leading to increased electron leakage and the subsequent reduction of molecular oxygen to form superoxide (B77818) radicals (O₂⁻).
-
Alteration of Mitochondrial Membrane Potential: Changes in the mitochondrial membrane potential can disrupt the efficiency of the ETC and enhance ROS production.
-
Depletion of Mitochondrial Antioxidants: this compound could potentially reduce the levels of mitochondrial antioxidants, such as glutathione (B108866) (GSH), further exacerbating oxidative stress.
Downstream Signaling Pathways Activated by this compound-Induced ROS
The accumulation of ROS triggers a cascade of downstream signaling events that ultimately lead to cell death.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a key stress-activated protein kinase pathway that is strongly activated by oxidative stress. Studies on Isodeoxyelephantopin have demonstrated that ROS accumulation following TrxR1 inhibition leads to the activation of the JNK signaling pathway, which in turn promotes apoptosis.[4]
Necroptosis
In addition to apoptosis, ROS can also induce other forms of programmed cell death. Scabertopin has been shown to induce RIP1/RIP3-dependent necroptosis in bladder cancer cells through the production of mitochondrial ROS.[2][6] This indicates that this compound may also be capable of activating this alternative cell death pathway.
Quantitative Data on the Effects of Related Sesquiterpene Lactones
The following table summarizes key quantitative data from studies on Scabertopin and Isodeoxyelephantopin, which can serve as a reference for designing experiments with this compound.
| Compound | Cell Line | Concentration | Effect | Measurement | Reference |
| Scabertopin | T24 (Bladder Cancer) | 10 µM | ~2.5-fold increase in ROS | DCFH-DA Assay | [2] |
| Scabertopin | J82 (Bladder Cancer) | 10 µM | ~2-fold increase in ROS | DCFH-DA Assay | [2] |
| Isodeoxyelephantopin | HCT116 (Colon Cancer) | 5 µM | ~3-fold increase in ROS | DCFH-DA Assay | [4] |
| Isodeoxyelephantopin | RKO (Colon Cancer) | 5 µM | ~2.8-fold increase in ROS | DCFH-DA Assay | [4] |
| Scabertopin | T24 (Bladder Cancer) | 0-20 µM | Dose-dependent decrease in cell viability | CCK-8 Assay | [2] |
| Isodeoxyelephantopin | HCT116 (Colon Cancer) | 0-10 µM | Dose-dependent decrease in cell viability | MTT Assay | [4] |
Key Experimental Protocols
Measurement of Intracellular ROS
-
Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Western Blot Analysis of Signaling Pathways
-
Principle: Western blotting is used to detect specific proteins in a sample and assess the activation state of signaling pathways (e.g., phosphorylation of JNK).
-
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-JNK, total JNK, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualizing the Molecular Pathways
The following diagrams illustrate the proposed signaling pathways for this compound-induced ROS production and subsequent cellular responses.
Caption: Proposed mechanisms of this compound-induced ROS production.
Caption: Downstream signaling pathways activated by ROS.
Conclusion and Future Directions
This compound holds promise as an anti-cancer agent, with its ability to induce ROS being a central component of its mechanism of action. The proposed pathways, primarily involving the inhibition of the thioredoxin system and the induction of mitochondrial dysfunction, are based on strong evidence from structurally related sesquiterpene lactones. Future research should focus on validating these mechanisms specifically for this compound. Key areas of investigation include direct binding assays with TrxR1, detailed analysis of the effects on the mitochondrial electron transport chain, and comprehensive profiling of the downstream signaling pathways activated in various cancer cell types. A deeper understanding of these processes will be critical for the development of this compound and other ROS-inducing agents as effective cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Isodeoxyelephantopin Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of Isoscabertopin's Analogue, Isodeoxyelephantopin, on the AP-1 Signaling Pathway
Disclaimer: As of December 2025, direct research on the specific effects of Isoscabertopin on the Activator Protein-1 (AP-1) signaling pathway is not available in the public domain. This technical guide leverages detailed findings on a closely related sesquiterpene lactone, Isodeoxyelephantopin (IDET), also isolated from Elephantopus scaber. Given their structural similarity, the effects of IDET on the AP-1 pathway provide a strong inferential model for the potential action of this compound. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
The Activator Protein-1 (AP-1) is a critical transcription factor involved in a myriad of cellular processes, including inflammation, proliferation, and apoptosis. Its dysregulation is implicated in various pathologies, making it a key target for therapeutic intervention. This guide details the inhibitory effects of Isodeoxyelephantopin (IDET), a natural sesquiterpene lactone, on the AP-1 signaling cascade. IDET has been shown to significantly dampen AP-1 activity in lipopolysaccharide (LPS)-activated macrophages by inhibiting the phosphorylation of key upstream kinases, c-Jun N-terminal kinase (JNK) and Extracellular signal-regulated kinase (ERK). This document provides a comprehensive overview of the signaling pathway, quantitative data on the inhibitory effects of IDET, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.
The AP-1 Signaling Pathway and Point of Inhibition by Isodeoxyelephantopin
The AP-1 transcription factor is a dimeric complex typically composed of proteins from the Jun and Fos families. Its activity is largely regulated by the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. In response to extracellular stimuli such as LPS, a phosphorylation cascade is initiated, leading to the activation of MAPKs, including JNK, ERK, and p38. These activated MAPKs then phosphorylate and activate the components of the AP-1 complex, primarily c-Jun and c-Fos, leading to the transcription of target genes involved in the inflammatory response.
Research on Isodeoxyelephantopin (IDET) has demonstrated that it exerts its inhibitory effect on the AP-1 pathway by targeting the phosphorylation of JNK and ERK, thereby preventing the subsequent activation of the AP-1 transcription factor.[1][2]
Quantitative Data on the Inhibition of AP-1 Signaling by Isodeoxyelephantopin
The inhibitory effects of IDET on the AP-1 signaling pathway have been quantified through Western blot analysis of key phosphorylated proteins and luciferase reporter gene assays to measure AP-1 transcriptional activity.[1][2]
Table: Effect of IDET on LPS-Induced Phosphorylation of JNK1/2 and ERK1/2 in MH-S Macrophages
| Treatment | Concentration (µM) | Phospho-JNK1/2 (Relative Density) | Phospho-ERK1/2 (Relative Density) |
| Control | - | Baseline | Baseline |
| LPS (1 µg/mL) | - | Significantly Increased | Significantly Increased |
| LPS + IDET | 0.75 | Reduced | Reduced |
| LPS + IDET | 1.5 | Markedly Reduced | Markedly Reduced |
| LPS + IDET | 3.0 | Substantially Reduced | Substantially Reduced |
Data are synthesized from graphical representations in the cited literature and denote qualitative changes observed. For precise quantitative values, refer to the original publication.[1]
Table: Effect of IDET on LPS-Induced AP-1 Transcriptional Activity in MH-S Macrophages
| Treatment | Concentration (µM) | Relative Luciferase Activity (%) |
| Control | - | ~0 |
| LPS (1 µg/mL) | - | 100 |
| LPS + IDET | 0.75 | ~80 |
| LPS + IDET | 1.5 | ~60 |
| LPS + IDET | 3.0 | ~40 |
Data are estimations based on graphical representations from the cited literature.[1]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the effect of IDET on the AP-1 signaling pathway.
Western Blot for Phosphorylated JNK and ERK
This protocol is designed to detect the phosphorylation status of JNK and ERK in macrophage cell lysates following treatment with LPS and IDET.
4.1.1 Cell Culture and Treatment
-
Culture MH-S alveolar macrophage cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with varying concentrations of IDET (0.75, 1.5, and 3 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 30 minutes.
4.1.2 Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
4.1.3 SDS-PAGE and Immunoblotting
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-ERK, and total ERK overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
AP-1 Luciferase Reporter Assay
This assay measures the transcriptional activity of AP-1 in response to stimuli and inhibitors.
4.2.1 Transfection
-
Seed MH-S cells in 24-well plates.
-
When cells reach 70-80% confluency, co-transfect them with a firefly luciferase reporter plasmid containing AP-1 response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to recover for 24 hours post-transfection.
4.2.2 Cell Treatment and Lysis
-
Pre-treat the transfected cells with different concentrations of IDET (0.75, 1.5, and 3 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 6 hours.
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay kit.
4.2.3 Luminescence Measurement
-
Transfer 20 µL of the cell lysate to a 96-well luminometer plate.
-
Add 100 µL of the firefly luciferase substrate and measure the luminescence.
-
Add 100 µL of the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase.
-
Measure the Renilla luminescence.
-
Calculate the relative AP-1 activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for investigating the effects of a compound on the AP-1 signaling pathway.
Conclusion
The available evidence strongly indicates that Isodeoxyelephantopin, a close structural analog of this compound, is a potent inhibitor of the AP-1 signaling pathway. It acts by suppressing the phosphorylation of the upstream kinases JNK and ERK in LPS-stimulated macrophages. This leads to a significant reduction in AP-1 transcriptional activity. These findings highlight the potential of sesquiterpene lactones from Elephantopus scaber as valuable candidates for the development of novel anti-inflammatory and potentially anti-cancer therapeutics targeting the AP-1 pathway. Further research is warranted to investigate if this compound shares this mechanism of action and to evaluate its therapeutic potential.
References
Exploring the Therapeutic Potential of Sesquiterpene Lactones from Elephantopus scaber: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals November 2025
Disclaimer: Direct scientific data on Isoscabertopin is limited. This document provides a comprehensive overview of its closely related and well-studied analogs, Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET), isolated from the same plant, Elephantopus scaber. The therapeutic potential of this compound is inferred from the activities of these compounds.
Executive Summary
This compound, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber, belongs to a class of compounds that have demonstrated significant anti-tumor properties. While research specifically focused on this compound is sparse, extensive studies on its structural isomers, Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET), have revealed potent cytotoxic and anti-inflammatory activities. These compounds exert their effects through the modulation of multiple critical signaling pathways, including the inhibition of NF-κB and the induction of apoptosis. This technical guide synthesizes the available preclinical data on these related compounds to illuminate the therapeutic potential of this compound and provide a foundation for future research and drug development.
Introduction to this compound and its Analogs
This compound is a naturally occurring germacranolide sesquiterpene lactone found in Elephantopus scaber, a plant with a history of use in traditional medicine for treating various ailments, including cancer. The anticancer activity of extracts from this plant is largely attributed to its sesquiterpene lactone constituents, most notably Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET). These compounds are characterized by an α-methylene-γ-lactone moiety, which is crucial for their biological activity. Given their structural similarity to this compound, DET and IDET serve as valuable proxies for understanding its potential therapeutic applications.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic effects of Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET) have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
Table 1: IC50 Values of Deoxyelephantopin (DET) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HCT 116 | Colorectal Carcinoma | 2.12 | 48 |
| K562 | Chronic Myeloid Leukemia | 4.02 µg/mL | 48 |
| KB | Oral Cancer | 3.35 µg/mL | 48 |
| T47D | Breast Cancer | 1.86 µg/mL | 48 |
| A549 | Lung Adenocarcinoma | 12.287 µg/mL | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 30 and 50 µM | Not Specified |
| MG-63 | Osteosarcoma | 4, 8, 16, 32 µM | Not Specified |
| U2OS | Osteosarcoma | 4, 8, 16, 32 µM | Not Specified |
| BxPC-3 | Pancreatic Cancer | 30 and 50 µM | Not Specified |
| CFPAC-1 | Pancreatic Cancer | 40 and 60 µM | Not Specified |
| SiHa | Cervical Cancer | 4.14 µg/mL | 48 |
| L-929 | Tumor Cell Line | 11.2 µg/mL | Not Specified |
Table 2: IC50 Values of Isodeoxyelephantopin (IDET) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HCT 116 | Colorectal Carcinoma | 2.56 | 48 |
| H1299 | Lung Cancer | < 51.2 | 24 and 48 |
| A549 | Lung Cancer | < 51.2 | 24 and 48 |
| MDA-MB-231 | Breast Cancer | 2.5 and 5 µM | Not Specified |
Mechanism of Action: Key Signaling Pathways
Preclinical studies have elucidated that Deoxyelephantopin and its related compounds target multiple signaling pathways that are frequently dysregulated in cancer. The primary mechanisms of action include the inhibition of the pro-inflammatory NF-κB pathway and the induction of apoptosis.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of cellular processes such as inflammation, proliferation, and survival, and its constitutive activation is a hallmark of many cancers. DET and IDET have been shown to inhibit this pathway by preventing the degradation of IκBα, the inhibitory subunit of NF-κB. This action blocks the translocation of the active p65 subunit to the nucleus, thereby downregulating the expression of NF-κB target genes involved in cell proliferation, invasion, and anti-apoptosis.
Induction of Apoptosis
Deoxyelephantopin induces programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial membrane permeabilization and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in the execution of apoptosis. Furthermore, DET has been observed to upregulate death receptors like TNFR1, initiating the extrinsic apoptotic pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of Deoxyelephantopin and its analogs.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Deoxyelephantopin) and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Treated and untreated cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Cell Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are Annexin V-positive and PI-positive.
Conclusion and Future Directions
The preclinical data for Deoxyelephantopin and Isodeoxyelephantopin strongly suggest that sesquiterpene lactones from Elephantopus scaber, including this compound, represent a promising class of compounds for anti-cancer drug development. Their ability to modulate multiple key signaling pathways, particularly the NF-κB and apoptotic pathways, provides a strong rationale for their therapeutic potential.
Future research should focus on:
-
Isolation and Characterization: Isolating sufficient quantities of this compound for comprehensive biological evaluation.
-
Direct Biological Evaluation: Conducting in vitro and in vivo studies to determine the specific cytotoxic activity and mechanism of action of this compound.
-
Structure-Activity Relationship (SAR) Studies: Investigating the SAR of this class of compounds to identify more potent and selective analogs.
-
Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profile of promising lead compounds.
A thorough investigation into this compound is warranted to fully understand its therapeutic potential and to advance this promising natural product towards clinical development.
Unveiling the Bioactive Potential of Isoscabertopin: An In-depth Technical Guide for Researchers
A comprehensive overview of the early-stage research into the bioactivity of Isoscabertopin, a sesquiterpene lactone isolated from Elephantopus scaber. This document details its known anti-tumor and anti-inflammatory properties, experimental protocols, and insights into its mechanism of action, with a focus on its interaction with the NF-κB signaling pathway.
Introduction
This compound is a naturally occurring sesquiterpene lactone found in the medicinal plant Elephantopus scaber.[1] This class of compounds has garnered significant interest in the scientific community for its diverse biological activities, including anti-tumor and anti-inflammatory effects.[1][2] Early-stage research suggests that this compound, alongside its structural analogs such as Scabertopin and Deoxyelephantopin, contributes to the therapeutic properties of Elephantopus scaber extracts. This guide provides a detailed summary of the foundational research on this compound's bioactivity, presenting available quantitative data, experimental methodologies, and the current understanding of its molecular interactions.
Anti-Tumor Activity
Initial in vitro studies have explored the cytotoxic effects of this compound against various cancer cell lines. While research indicates that its anti-tumor activity may be less potent than other sesquiterpene lactones from Elephantopus scaber, it still exhibits inhibitory effects that warrant further investigation.
Quantitative Data: Cytotoxicity
A key study by Xu et al. (2006) evaluated the in vitro antitumor activity of four sesquiterpene lactones from Elephantopus scaber, including this compound (referred to as ES-3). The study reported that this compound demonstrated relatively weak inhibitory effects on the growth of human hepatoma (SMMC-7721), human colon adenocarcinoma (Caco-2), and human cervical carcinoma (HeLa) cell lines when compared to Scabertopin, Deoxyelephantopin, and Isodeoxyelephantopin. However, another source suggests that human colon carcinoma Caco-2 cells exhibit a higher sensitivity to both Scabertopin and this compound, indicating a potential for cell-line specific activity.[3]
| Compound | Cell Line | Activity | Reference |
| This compound | SMMC-7721 | Weak Inhibition | |
| This compound | Caco-2 | Weak Inhibition | |
| This compound | Caco-2 | More Sensitive | [3] |
| This compound | HeLa | Weak Inhibition |
Table 1: Summary of In Vitro Anti-Tumor Activity of this compound.
Experimental Protocols
The primary method for assessing the cytotoxic effects of this compound in these early studies is the MTT assay.
MTT Assay for Cell Viability: [4]
-
Cell Seeding: Cancer cell lines (e.g., SMMC-7721, Caco-2, HeLa) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound, typically dissolved in a suitable solvent like DMSO and then diluted in culture medium. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a defined period, generally 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values (the concentration of the compound that inhibits cell growth by 50%) are determined from dose-response curves.[5][6]
Anti-Inflammatory Activity and Mechanism of Action
A significant aspect of the bioactivity of sesquiterpene lactones from Elephantopus scaber is their anti-inflammatory potential. The primary mechanism implicated in this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] While direct studies on this compound's anti-inflammatory action are limited, the activity of its close structural analogs provides a strong basis for its potential mechanism.
The NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8]
Experimental Protocols for Assessing NF-κB Inhibition
Western Blot Analysis for NF-κB Pathway Proteins:
This technique is used to measure the levels of key proteins in the NF-κB signaling cascade, such as phosphorylated IκBα and the nuclear translocation of p65.
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured and pre-treated with this compound for a specific duration before being stimulated with an inflammatory agent like LPS.
-
Protein Extraction: Cytoplasmic and nuclear protein fractions are isolated from the cells.
-
Protein Quantification: The concentration of protein in each fraction is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-IκBα, anti-p65, anti-IκBα) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative changes in protein levels and phosphorylation status.
Apoptosis Induction
While the cytotoxic effects of this compound have been described as relatively weak, the induction of apoptosis is a common mechanism of action for many anticancer compounds, including other sesquiterpene lactones.[4] Further research is needed to definitively determine if this compound induces apoptosis.
Experimental Protocol for Apoptosis Detection
Annexin V-FITC/Propidium Iodide (PI) Staining Assay: [1]
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cancer cells are treated with this compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion and Future Directions
Early-stage research on this compound indicates that it possesses bioactivity, although its anti-tumor effects appear to be less pronounced than those of other sesquiterpene lactones from Elephantopus scaber. The compound's potential as an anti-inflammatory agent, likely through the inhibition of the NF-κB pathway, presents a promising area for future investigation.
To fully elucidate the therapeutic potential of this compound, further research is required to:
-
Determine the IC50 values of this compound across a broader range of cancer cell lines to identify any specific sensitivities.
-
Conduct detailed studies to confirm and quantify its anti-inflammatory effects and definitively establish its role as an NF-κB inhibitor.
-
Investigate its ability to induce apoptosis and elucidate the underlying molecular mechanisms.
-
Explore potential synergistic effects when used in combination with other therapeutic agents.
This technical guide serves as a foundational resource for researchers and drug development professionals, summarizing the current knowledge and providing a framework for future studies into the bioactivity of this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. scialert.net [scialert.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. IC50 Calculator | AAT Bioquest [aatbio.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Isoscabertopin: A Technical Guide to Its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoscabertopin is a naturally occurring germacranolide sesquiterpene lactone, a class of secondary metabolites known for their diverse and potent biological activities. Isolated from the medicinal plant Elephantopus scaber Linn., this compound is a subject of interest within the drug discovery community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols, and an exploration of its biological activities. While quantitative data on this compound remains limited, this document consolidates available information and presents data from closely related analogues to provide a contextual framework for its potential efficacy and mechanism of action.
Discovery and Sourcing
This compound was first discovered as a new germacranolide sesquiterpene lactone isolated from the plant Elephantopus scaber (Asteraceae family), commonly known as Prickly-leaved elephant's foot.[1][2] This plant has a long history of use in traditional medicine across Asia for treating a variety of ailments, including hepatitis, bronchitis, and inflammation.[3] this compound is one of several bioactive sesquiterpene lactones found in this plant, often co-isolated with its isomers and related compounds such as scabertopin (B1632464), deoxyelephantopin, and isodeoxyelephantopin.[4][5] The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]
Experimental Protocols: Isolation and Purification
The isolation of this compound from Elephantopus scaber is a multi-step process involving solvent extraction followed by chromatographic purification. The following protocols are representative of the methodologies employed for the extraction and purification of sesquiterpene lactones from this plant source.
General Extraction and Solvent Partitioning
This initial phase aims to create a crude extract enriched with medium-polarity compounds like this compound.
-
Plant Material Preparation : The whole plant of Elephantopus scaber is air-dried and ground into a fine powder to maximize the surface area for extraction.
-
Solvent Extraction : The powdered plant material (e.g., 4.0 kg) is subjected to exhaustive extraction, typically via reflux with an aqueous ethanol (B145695) solution (e.g., 90% EtOH), to extract a broad range of metabolites.[3]
-
Concentration : The solvent from the combined ethanolic extracts is removed under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.
-
Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with a series of immiscible organic solvents of increasing polarity. This separates compounds based on their differential solubility.[3]
-
Petroleum Ether Fraction : Removes highly non-polar compounds like fats and waxes.
-
Chloroform Fraction : Extracts compounds of low to medium polarity.
-
Ethyl Acetate (B1210297) Fraction : This fraction is typically enriched with sesquiterpene lactones, including this compound.[2][3]
-
n-Butanol Fraction : Isolates more polar compounds like glycosides.
-
-
Fraction Concentration : The ethyl acetate fraction is concentrated in vacuo to yield a semi-purified extract for further chromatographic separation.
Chromatographic Isolation and Purification
The enriched ethyl acetate fraction is subjected to one or more chromatographic steps to isolate this compound to a high degree of purity.
-
Silica (B1680970) Gel Column Chromatography :
-
Stationary Phase : Silica gel (e.g., 200-300 mesh).
-
Mobile Phase : A gradient solvent system is used, starting with a non-polar solvent and gradually increasing polarity. A common system is a gradient of n-hexane and ethyl acetate, which effectively separates compounds within the fraction.
-
Fraction Collection : Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
Purpose : For final purification of the pooled fractions from the silica gel column.[6]
-
Column : A reversed-phase C18 column is typically used.
-
Mobile Phase : An isocratic or gradient system of methanol (B129727) and water, or acetonitrile (B52724) and water.
-
Detection : UV detection is used to monitor the elution of compounds, and the peak corresponding to this compound is collected.
-
Final Product : The solvent is evaporated from the collected fraction to yield pure this compound, which can be confirmed by spectroscopic analysis (NMR, MS).
-
Biological Activity and Mechanism of Action
This compound is reported to possess anti-tumor properties, a characteristic common to many sesquiterpene lactones isolated from Elephantopus scaber.[4][5] While the specific molecular mechanism of this compound has not been extensively detailed, the activity of its closely related isomer, scabertopin, has been studied in bladder cancer, offering valuable insights into a potential mechanism of action.
Research has shown that scabertopin inhibits the migration and invasion of bladder cancer cells by suppressing the FAK/PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and motility, and its over-activation is a hallmark of many cancers.[7][8] Scabertopin was found to inhibit the expression of Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in the degradation of the extracellular matrix, which is essential for cancer cell invasion. The inhibition of the FAK/PI3K/Akt axis prevents the downstream signaling that leads to MMP-9 expression. It is plausible that this compound exerts its anti-tumor effects through a similar mechanism, although this requires direct experimental confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioactivities of Compounds from Elephantopus scaber, an Ethnomedicinal Plant from Southwest China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 6. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Isoscabertopin: A Review of its Basic Pharmacological Profile and a Framework for Future Investigation
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: This technical guide addresses the current understanding of the basic pharmacological profile of Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber. Despite its classification as a compound with potential anti-tumor activities, a comprehensive review of publicly available scientific literature reveals a significant scarcity of specific quantitative data and detailed mechanistic studies. This document summarizes the available information and provides a generalized framework of standard experimental protocols and potential signaling pathways for future in-depth investigation.
Introduction
This compound is a naturally occurring sesquiterpene lactone found in Elephantopus scaber, a plant with a history of use in traditional medicine.[1][2][3] Sesquiterpene lactones as a class are known for their diverse biological activities, and this compound has been noted for its potential anti-tumor properties.[1][4] However, detailed pharmacological data, including its cytotoxic potency against various cancer cell lines and the underlying molecular mechanisms, remain largely uncharacterized in peer-reviewed literature.
One study that assessed the antioxidant capacity of compounds isolated from Elephantopus scaber reported that the antioxidant activity of this compound was not detected, providing a specific, albeit negative, data point on its pharmacological profile.[5]
Quantitative Data on Biological Activity
A thorough search of scientific databases yielded no specific IC50 values for this compound against any cancer cell lines. To provide context, data for structurally related sesquiterpene lactones isolated from the same plant, Elephantopus scaber, are presented below. It is crucial to note that these values are not for this compound and should only be considered as a reference for the potential range of activity for compounds of this class.
| Compound Name | Cancer Cell Line | IC50 Value | Reference |
| Isodeoxyelephantopin | A549 (Lung Carcinoma) | 10.46 µg/mL | Not Found |
| Isodeoxyelephantopin | T47D (Breast Carcinoma) | 1.3 µg/mL | Not Found |
| Deoxyelephantopin | A549 (Lung Carcinoma) | 12.287 µg/mL | Not Found |
Table 1: Cytotoxicity of Sesquiterpene Lactones from Elephantopus scaber (Note: Data for this compound is not available).
Framework for Experimental Investigation
The following sections outline standard experimental protocols that would be necessary to establish the basic pharmacological profile of this compound.
Cytotoxicity Assays
To determine the cytotoxic activity of this compound, standard assays such as the MTT or LDH release assays would be employed.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.
Apoptosis Assays
To determine if this compound induces programmed cell death, an Annexin V/Propidium Iodide (PI) apoptosis assay followed by flow cytometry is a standard method.
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
References
- 1. mdpi.com [mdpi.com]
- 2. STAT3 inhibitors for cancer therapy: Have all roads been explored? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoginkgetin Induces Caspase Cascade Activation and Cell Apoptosis via JNK Signaling in Oral Cancer [jcancer.org]
- 5. mdpi.com [mdpi.com]
Unlocking the Potential of Isoscabertopin: An Ethnobotanical and Pharmacological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Isoscabertopin, a promising sesquiterpene lactone derived from Elephantopus scaber. Drawing from the plant's rich history in traditional medicine, this document synthesizes current scientific knowledge on the ethnobotanical uses of E. scaber, the pharmacological activities of this compound, and the molecular pathways it modulates. Detailed experimental protocols and quantitative data are presented to support further research and development in the fields of oncology and inflammatory diseases.
Ethnobotanical Heritage of Elephantopus scaber
Elephantopus scaber, commonly known as "prickly-leaved elephant's foot," has a long-standing history of use in traditional medicine across Asia, Africa, and Europe.[1][2][3] Ethnobotanical records document its application for a wide array of ailments, including fever, diarrhea, hepatitis, bronchitis, and various inflammatory conditions.[1][4][5] Notably, traditional practices have utilized this plant for treating wounds, nephritis, edema, chest pain, and even leukemia.[1][4] The leaves, in particular, have been developed into a "tea" in some cultures to address a range of diseases.[1][4] The diverse therapeutic applications of E. scaber have prompted scientific investigation into its bioactive constituents, with a significant focus on sesquiterpene lactones like this compound.[1][3]
This compound: A Bioactive Sesquiterpene Lactone
This compound is a prominent sesquiterpene lactone identified in Elephantopus scaber.[3] Alongside related compounds such as deoxyelephantopin (B1239436) and scabertopin (B1632464), this compound is recognized for its potential anticancer properties.[3] Scientific interest in this compound stems from the ethnobotanical background of E. scaber and the established anti-inflammatory and cytotoxic activities of sesquiterpene lactones as a class of compounds.
Pharmacological Activities of this compound and Related Compounds
Research into the pharmacological effects of this compound and its closely related analogue, scabertopin, has revealed significant potential in oncology, particularly in the context of bladder cancer.
Cytotoxic and Pro-Necroptotic Effects
A key study has demonstrated the potent cytotoxic effects of scabertopin on various human bladder cancer cell lines. The half-maximal inhibitory concentrations (IC50) highlight its efficacy against cancer cells while showing a higher IC50 for normal human ureteral epithelial immortalized cells, suggesting a degree of selectivity.[6][7]
| Cell Line | Cell Type | IC50 (µM) |
| J82 | Human Bladder Carcinoma | 1.89 |
| T24 | Human Bladder Carcinoma | 2.56 |
| RT4 | Human Bladder Carcinoma | 3.12 |
| 5637 | Human Bladder Carcinoma | 4.21 |
| SV-HUC-1 | Human Ureteral Epithelial (Normal) | >10 |
| Data sourced from a study on scabertopin, a closely related analogue of this compound.[6][7] |
Mechanistically, scabertopin has been shown to induce RIP1/RIP3-dependent necroptosis in bladder cancer cells, a form of programmed cell death.[6][7] This is mediated by the production of mitochondrial reactive oxygen species (ROS).[6][7]
Anti-Metastatic Activity
In addition to its cytotoxic effects, scabertopin has been found to inhibit the migration and invasion of bladder cancer cells.[6][7] This anti-metastatic action is attributed to the inhibition of the FAK/PI3K/Akt signaling pathway, leading to a downstream reduction in the expression of MMP-9, an enzyme crucial for the degradation of the extracellular matrix during cancer cell invasion.[6][7]
Molecular Mechanisms and Signaling Pathways
The anticancer activity of this compound and its analogues appears to be multifaceted, involving the modulation of key signaling pathways that regulate cell death, proliferation, and metastasis.
Induction of Necroptosis via ROS Production
The induction of necroptosis by scabertopin is a significant finding, as it represents an alternative cell death pathway that can be exploited in apoptosis-resistant cancers. The process is initiated by an increase in mitochondrial ROS, which triggers the RIP1/RIP3 signaling cascade.
Caption: this compound/Scabertopin-induced necroptosis pathway.
Inhibition of Metastasis through the FAK/PI3K/Akt Pathway
The inhibition of the FAK/PI3K/Akt signaling pathway is a critical component of the anti-metastatic effects of scabertopin. By targeting this pathway, the compound can effectively reduce the invasive capacity of cancer cells.
Caption: Inhibition of the FAK/PI3K/Akt pathway by this compound/Scabertopin.
Experimental Protocols
This section provides an overview of the methodologies for the extraction and isolation of this compound and for assessing its cytotoxic activity.
Extraction and Isolation of this compound from Elephantopus scaber**
The following protocol outlines a general method for the extraction and isolation of sesquiterpene lactones, including this compound, from E. scaber.
Caption: General workflow for the isolation of this compound.
Detailed Steps:
-
Plant Material Preparation: The whole plant of E. scaber is air-dried and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to Soxhlet extraction using a suitable solvent such as methanol (B129727) or n-hexane.
-
Concentration: The solvent from the extract is evaporated under reduced pressure to yield the crude extract.
-
Fractionation: The crude extract is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the components into different fractions.
-
Purification: Fractions containing this compound, as identified by techniques like Thin Layer Chromatography (TLC), are further purified using methods such as preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Future Directions
The ethnobotanical uses of Elephantopus scaber have provided a valuable starting point for the scientific investigation of its bioactive compounds. This compound has emerged as a promising natural product with demonstrated anticancer potential, particularly in bladder cancer. Further research is warranted to:
-
Elucidate the full spectrum of its pharmacological activities, including its anti-inflammatory properties.
-
Investigate its mechanism of action in a wider range of cancer types.
-
Explore its potential synergistic effects with existing chemotherapeutic agents.
-
Conduct preclinical and clinical studies to evaluate its safety and efficacy in vivo.
This guide serves as a foundational resource for researchers dedicated to advancing the development of novel therapeutics from natural sources. The compelling evidence surrounding this compound and its parent plant, Elephantopus scaber, underscores the importance of integrating traditional knowledge with modern scientific methodologies in the quest for new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Anti-neuroinflammatory Activity of Elephantopus scaber L. via Activation of Nrf2/HO-1 Signaling and Inhibition of p38 MAPK Pathway in LPS-Induced Microglia BV-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Isoscabertopin from Elephantopus scaber
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoscabertopin (B1632435) is a sesquiterpene lactone found in the medicinal plant Elephantopus scaber L. (Asteraceae)[1]. This class of compounds, particularly those isolated from Elephantopus scaber, has garnered significant interest due to its potential therapeutic properties, including anti-tumor and anti-inflammatory activities[1][2]. These biological effects are often attributed to the presence of the α,β-unsaturated γ-lactone moiety, a characteristic feature of many sesquiterpene lactones. This document provides a detailed protocol for the isolation and purification of this compound from the whole plant material of Elephantopus scaber. The methodology is based on a combination of solvent extraction and multi-step chromatographic techniques.
Quantitative Data Summary
The following table summarizes the anticipated quantitative data based on typical isolation procedures for sesquiterpene lactones from Elephantopus scaber. It is important to note that the exact yield and purity are dependent on various factors, including the geographical source of the plant material, harvesting time, and the precise execution of the protocol.
| Parameter | Value | Method of Analysis | Reference |
| Extraction Yield (Crude Extract) | 5-10% of dry plant weight | Gravimetric | General estimate |
| This compound Yield (from crude extract) | 0.01 - 0.1% | HPLC Quantification | General estimate |
| Purity of Final Product | >95% | HPLC, NMR | [3] |
| Molecular Weight | ~362.39 g/mol | Mass Spectrometry | Inferred |
| UV max (in Methanol) | ~210-220 nm | UV Spectroscopy | [4] |
Experimental Protocols
This section details the step-by-step methodology for the isolation and purification of this compound.
Plant Material and Reagents
-
Plant Material: Air-dried whole plants of Elephantopus scaber L.
-
Solvents (Analytical or HPLC grade): Ethanol (B145695), n-Hexane, Ethyl Acetate (B1210297) (EtOAc), Chloroform (B151607) (CHCl₃), Methanol (B129727) (MeOH), Acetonitrile (B52724) (ACN).
-
Stationary Phases: Silica (B1680970) gel (60-120 mesh for column chromatography), Silica gel 60 F₂₅₄ plates for TLC and PTLC.
Extraction of Crude Plant Material
-
Grinding: The air-dried whole plant material of Elephantopus scaber is ground into a coarse powder.
-
Extraction: The powdered plant material is extracted with 90% ethanol (EtOH) in water at a 1:10 (w/v) ratio. The extraction is carried out at reflux for 3 hours and the process is repeated three times to ensure exhaustive extraction[5].
-
Concentration: The collected ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark brown, viscous crude extract.
Fractionation of the Crude Extract
-
Solvent Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.
-
Collection of Ethyl Acetate Fraction: The ethyl acetate fraction, which is reported to be rich in sesquiterpene lactones, is collected[6].
-
Drying and Concentration: The ethyl acetate fraction is dried over anhydrous sodium sulfate (B86663) and then concentrated to dryness under reduced pressure.
Chromatographic Purification
The purification of this compound from the ethyl acetate fraction is achieved through a multi-step chromatographic process.
-
Column Preparation: A glass column is packed with silica gel (60-120 mesh) using n-hexane as the slurry solvent.
-
Sample Loading: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (98:2). Fractions with similar TLC profiles are pooled together. Fractions containing compounds with an Rf value corresponding to that of sesquiterpene lactones are selected for further purification.
-
Plate Preparation: The pooled fractions from column chromatography are applied as a band onto preparative TLC plates (Silica gel 60 F₂₅₄).
-
Development: The plates are developed in a chamber saturated with a suitable solvent system, such as chloroform:methanol (98:2)[3].
-
Visualization and Isolation: The bands are visualized under UV light (254 nm). The band corresponding to this compound is scraped off the plate.
-
Extraction: The scraped silica gel is extracted with ethyl acetate or a mixture of chloroform and methanol to recover the compound. The solvent is then evaporated to yield the partially purified this compound.
-
System and Column: A preparative HPLC system equipped with a C18 column is used for the final purification step[3].
-
Mobile Phase: An isocratic or gradient mobile phase of acetonitrile and water is employed. A typical starting condition could be a 40:60 mixture of acetonitrile and water[3].
-
Injection and Fraction Collection: The partially purified this compound from PTLC is dissolved in a minimal amount of the mobile phase and injected into the HPLC system. Fractions are collected based on the retention time of the desired peak, monitored by a UV detector at around 210 nm[3].
-
Final Product: The fractions containing pure this compound are pooled and the solvent is removed under reduced pressure to obtain the purified compound. The purity of the final product should be assessed by analytical HPLC and its structure confirmed by spectroscopic methods such as NMR and Mass Spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Plausible Signaling Pathway
While the specific signaling pathways modulated by this compound are not extensively detailed in the literature, related compounds from Elephantopus scaber, such as deoxyelephantopin, are known to inhibit the NF-κB signaling pathway[7]. The following diagram illustrates a simplified representation of the NF-κB signaling pathway and the putative inhibitory action of this compound.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. "The isolation and identification of sesquiterpene lactones in Elephant" by Ann Maureen E. Ramirez [ukdr.uplb.edu.ph]
- 5. Bioactivities of Compounds from Elephantopus scaber, an Ethnomedicinal Plant from Southwest China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential of Bioactive Compound from Elephantopus scaber Linn. LEAF as Anti-Cancer Through in Silico Test [jmchemsci.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Evaluation of Isoscabertopin's Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscabertopin, a sesquiterpene lactone isolated from Elephantopus scaber L., has demonstrated potential as an anti-tumor agent.[1] This document provides detailed application notes and protocols for a range of in vitro assays to characterize the anti-cancer properties of this compound and its closely related analogs, such as Isodeoxyelephantopin (IDOE) and Deoxyelephantopin (DET). The methodologies described herein are fundamental for determining cytotoxicity, induction of apoptosis, effects on the cell cycle, and impact on key cancer-related signaling pathways. While specific data for this compound is emerging, the protocols are based on established methods used for similar sesquiterpene lactones.
Data Presentation: Quantitative Analysis of Anti-Cancer Activity
The following tables summarize the quantitative data from in vitro studies on this compound and its analogs, providing a comparative overview of their potency and effects on different cancer cell lines.
Table 1: Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (hours) | Assay Method |
| Isodeoxyelephantopin (IDOE) | A549 | Lung Carcinoma | 10.46 | 48 | MTT |
| Isodeoxyelephantopin (IDOE) | T47D | Breast Carcinoma | 1.3 | 48 | MTT |
| Scabertopin | J82 | Bladder Cancer | Not specified, but lower than normal cells | Not specified | Not specified |
| Scabertopin | T24 | Bladder Cancer | Not specified, but lower than normal cells | Not specified | Not specified |
| Scabertopin | RT4 | Bladder Cancer | Not specified, but lower than normal cells | Not specified | Not specified |
| Scabertopin | 5637 | Bladder Cancer | Not specified, but lower than normal cells | Not specified | Not specified |
| Deoxyelephantopin (DET) | HCT 116 | Colon Carcinoma | 7.46 | Not specified | Not specified |
| Deoxyelephantopin (DET) | K562 | Leukemia | 4.02 | Not specified | Not specified |
| Deoxyelephantopin (DET) | KB | Cervical Carcinoma | 3.35 | Not specified | Not specified |
| Deoxyelephantopin (DET) | T47D | Breast Carcinoma | 1.86 | Not specified | Not specified |
Table 2: Apoptosis Induction
| Compound | Cell Line | Cancer Type | Apoptotic Cells (%) | Treatment Conditions | Assay Method |
| Isodeoxyelephantopin (IDOE) | A549 | Lung Carcinoma | Increased (P = 0.0003) | 10.46 µg/mL for 48h | Annexin V/PI Staining |
| Isodeoxyelephantopin (IDOE) | T47D | Breast Carcinoma | Increased (P = 0.0003) | 1.3 µg/mL for 48h | Annexin V/PI Staining |
Table 3: Cell Cycle Analysis
| Compound | Cell Line | Cancer Type | Cell Cycle Phase Arrest | % of Cells in Arrested Phase | Treatment Conditions |
| Isodeoxyelephantopin (IDOE) | A549 | Lung Carcinoma | G2/M | 23.3% | 10.46 µg/mL for 48h |
| Isodeoxyelephantopin (IDOE) | T47D | Breast Carcinoma | G2/M | 21.9% | 1.3 µg/mL for 48h |
| Deoxyelephantopin (DET) | TS/A | Mouse Breast Cancer | G2/M | Not specified | 2 µg/mL for 24h |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, T47D)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).[2]
-
Incubate the plate for 24, 48, or 72 hours.[2]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
References
Application Notes and Protocols for Testing Novel Compounds in the SMMC-7721 Human Hepatocellular Carcinoma Cell Line
Disclaimer: No specific experimental data for the testing of Isoscabertopin in the SMMC-7721 cell line is publicly available. The following application notes and protocols are provided as a generalized template for researchers and drug development professionals. The data presented in the tables is hypothetical and for illustrative purposes only. The signaling pathways depicted are common pathways implicated in cancer cell apoptosis and proliferation and would need to be experimentally verified for any specific compound.
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related deaths worldwide. The SMMC-7721 human hepatocellular carcinoma cell line is a widely used in vitro model for studying the pathogenesis of HCC and for the preliminary screening of potential therapeutic agents. These application notes provide a comprehensive set of protocols for evaluating the cytotoxic and apoptotic effects of a novel compound, exemplified here as "Compound X" (standing in for this compound), on the SMMC-7721 cell line.
Quantitative Data Summary
The following tables represent hypothetical data that could be generated from the described experimental protocols.
Table 1: Cytotoxicity of Compound X on SMMC-7721 Cells (MTT Assay)
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 1 | 1.10 | 0.06 | 88 |
| 5 | 0.85 | 0.05 | 68 |
| 10 | 0.63 | 0.04 | 50.4 |
| 25 | 0.35 | 0.03 | 28 |
| 50 | 0.15 | 0.02 | 12 |
| IC50 (µM) | ~10 |
Table 2: Cell Cycle Analysis of SMMC-7721 Cells Treated with Compound X (Flow Cytometry)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 | 1.2 ± 0.3 |
| Compound X (10 µM) | 55.8 ± 2.5 | 15.3 ± 1.2 | 25.9 ± 2.1 | 3.0 ± 0.5 |
| Compound X (25 µM) | 40.1 ± 2.8 | 10.2 ± 0.9 | 40.5 ± 3.0 | 9.2 ± 1.1 |
Table 3: Apoptosis Analysis of SMMC-7721 Cells Treated with Compound X (Annexin V/PI Staining)
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Control | 96.5 ± 1.2 | 1.5 ± 0.4 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| Compound X (10 µM) | 85.3 ± 2.5 | 8.2 ± 1.1 | 4.5 ± 0.8 | 2.0 ± 0.5 |
| Compound X (25 µM) | 60.7 ± 3.1 | 25.6 ± 2.2 | 10.3 ± 1.5 | 3.4 ± 0.7 |
Table 4: Western Blot Analysis of Key Signaling Proteins in SMMC-7721 Cells Treated with Compound X
| Target Protein | Control (Relative Density) | Compound X (10 µM) (Relative Density) | Compound X (25 µM) (Relative Density) |
| Bcl-2 | 1.00 | 0.65 | 0.30 |
| Bax | 1.00 | 1.80 | 2.50 |
| Cleaved Caspase-3 | 1.00 | 3.50 | 6.20 |
| p-Akt (Ser473) | 1.00 | 0.40 | 0.15 |
| Akt | 1.00 | 0.98 | 0.95 |
| p-ERK1/2 (Thr202/Tyr204) | 1.00 | 0.55 | 0.25 |
| ERK1/2 | 1.00 | 1.02 | 0.98 |
| β-actin | 1.00 | 1.00 | 1.00 |
Experimental Protocols
SMMC-7721 Cell Culture
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of SMMC-7721 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 supplemented with 10% Fetal Bovine Serum, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Centrifuge at 1,000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Passaging:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with 5 mL of sterile Phosphate Buffered Saline (PBS).
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-3 minutes until cells detach.
-
Add 8 mL of complete growth medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate into new flasks at the desired seeding density (e.g., 1:3 to 1:6 split ratio).
-
MTT Cytotoxicity Assay
-
Seed SMMC-7721 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Compound X (e.g., 0, 1, 5, 10, 25, 50 µM) in triplicate and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Cell Cycle Analysis by Flow Cytometry
-
Seed SMMC-7721 cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with Compound X at desired concentrations (e.g., 0, 10, 25 µM) for 24 hours.
-
Harvest cells by trypsinization, wash with PBS, and fix in 70% ice-cold ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V-FITC/PI Staining
-
Seed and treat SMMC-7721 cells as for the cell cycle analysis.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Western Blot Analysis
-
Treat SMMC-7721 cells with Compound X for the desired time and concentrations.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control like β-actin.
Visualizations
Caption: General experimental workflow for testing a novel compound.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Caption: Potential mechanism of intrinsic apoptosis induction.
Application of Novel Compounds in Caco-2 Cell Culture: A General Protocol
Note to the Reader: As of December 2025, a comprehensive search of scientific literature did not yield specific studies on the application of Isoscabertopin in Caco-2 cell culture. Therefore, the following application notes and protocols are presented as a generalized framework for evaluating the effects of a novel compound, such as this compound, on the human colon adenocarcinoma cell line, Caco-2. The methodologies described are based on established practices for in vitro compound testing in this cell line.
Introduction
The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a widely utilized in vitro model for studying the absorption and metabolism of xenobiotics, as well as for investigating the cellular and molecular mechanisms of action of potential therapeutic agents.[1][2][3][4][5] When cultured, these cells spontaneously differentiate into a monolayer of polarized enterocytes with morphological and functional similarities to the small intestinal epithelium, including the formation of tight junctions and the expression of brush border enzymes.[3][5] This makes them an invaluable tool for preclinical drug development and toxicological studies.
This document provides a detailed protocol for assessing the cytotoxic and apoptotic effects of a novel compound on Caco-2 cells, along with methods for investigating the potential signaling pathways involved.
Quantitative Data Summary
When testing a novel compound, it is crucial to determine its cytotoxic potential to establish a working concentration range for further mechanistic studies. The half-maximal inhibitory concentration (IC50) is a key parameter. The following tables are templates for summarizing such quantitative data.
Table 1: Cytotoxicity of a Novel Compound on Caco-2 Cells
| Compound | Incubation Time (hours) | IC50 (µM) |
| Novel Compound | 24 | Data to be determined |
| 48 | Data to be determined | |
| 72 | Data to be determined | |
| 5-Fluorouracil (Positive Control) | 72 | Example Value |
Table 2: Effect of a Novel Compound on Apoptosis Markers in Caco-2 Cells
| Treatment | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Vehicle Control | - | Data to be determined | Data to be determined |
| Novel Compound | IC50/2 | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | |
| 2 x IC50 | Data to be determined | Data to be determined | |
| Staurosporine (Positive Control) | 1 | Example Value | Example Value |
Experimental Protocols
Caco-2 Cell Culture
-
Cell Line: Caco-2 cells (ATCC® HTB-37™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. The medium is changed every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, they are washed with phosphate-buffered saline (PBS), detached with 0.25% Trypsin-EDTA, and re-seeded at a 1:3 to 1:6 ratio. For experiments, cells are typically used between passages 20 and 40 to ensure consistency.[1]
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the novel compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed Caco-2 cells in a 6-well plate at a density of 2 x 10^5 cells/well. After 24 hours, treat the cells with the novel compound at concentrations below and above the IC50 value for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with Trypsin-EDTA. Combine all cells and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Visualization of Pathways and Workflows
General Experimental Workflow
The following diagram illustrates the general workflow for evaluating a novel compound in Caco-2 cells.
Caption: General workflow for in vitro evaluation of a novel compound in Caco-2 cells.
Hypothetical Signaling Pathway of Compound-Induced Apoptosis
Based on common apoptosis pathways investigated in cancer cells, a novel compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway. The diagram below illustrates this hypothetical pathway.
References
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. Use of Caco-2 Cell Monolayers to Study Drug Absorption and Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 3. Caco-2 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Application of Caco-2 Cell Line in Herb-Drug Interaction Studies: Current Approaches and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Anti-Inflammatory Studies of Isoscabertopin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing two established in vivo animal models for evaluating the anti-inflammatory properties of Isoscabertopin, a bioactive compound isolated from Elephantopus scaber. The protocols detailed below are based on widely accepted methodologies for the carrageenan-induced paw edema model and the lipopolysaccharide (LPS)-induced acute lung injury (ALI) model. While direct studies on this compound in these specific models are not extensively documented, the provided protocols for the crude extract of Elephantopus scaber serve as a strong foundation for investigating its purified constituents.
Carrageenan-Induced Paw Edema Model in Rodents
The carrageenan-induced paw edema model is a classical and highly reproducible assay for screening acute anti-inflammatory agents.[1][2][3] The inflammatory response is characterized by a biphasic edema development, allowing for the assessment of a compound's effect on different inflammatory mediators.[4]
Experimental Protocol
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old, 150-200g for rats, 20-25g for mice)
-
This compound (or Elephantopus scaber extract)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Diclofenac sodium or Indomethacin
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I (Control): Vehicle only.
-
Group II (Carrageenan): Vehicle + Carrageenan.
-
Group III (Positive Control): Diclofenac sodium/Indomethacin + Carrageenan.
-
Group IV-VI (Test Groups): this compound (e.g., 10, 25, 50 mg/kg) + Carrageenan.
-
-
Drug Administration: Administer this compound or the vehicle orally or intraperitoneally 30-60 minutes before the induction of inflammation.[2]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[5]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at baseline (0 h) and then at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[6]
-
Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Biochemical and Histopathological Analysis (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue collected for histopathological examination and measurement of inflammatory markers such as TNF-α, IL-1β, IL-6, COX-2, and iNOS levels.[4][6]
Quantitative Data Summary
The following table summarizes representative data from a study on a compound isolated from Elephantopus scaber in the carrageenan-induced paw edema model.[5] It is anticipated that this compound would exhibit similar dose-dependent anti-inflammatory effects.
| Treatment Group | Dose (mg/kg) | Paw Volume Reduction (%) | Exudate Volume Reduction (%) |
| Control (Carrageenan) | - | 0 | 0 |
| E. scaber Compound | High Dose | 57 | 36 |
| Diclofenac | 10 | Significant Reduction | Not Reported |
Note: This data is from a study on a hydroalcoholic extract of Elephantopus scaber and not specifically this compound.[5]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema model.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model in Mice
The LPS-induced ALI model is a well-established and clinically relevant model for studying the pathogenesis of acute respiratory distress syndrome (ARDS) and for evaluating potential therapeutic agents.[7][8] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response in the lungs.
Experimental Protocol
Materials:
-
Male C57BL/6 mice (8-10 weeks old, 20-25g)
-
This compound (or Elephantopus scaber extract)
-
Lipopolysaccharide (LPS) from E. coli
-
Positive control: Dexamethasone
-
Vehicle (e.g., sterile saline)
-
Anesthesia (e.g., ketamine/xylazine)
-
Bronchoalveolar lavage (BAL) equipment
-
ELISA kits for cytokine measurement
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under specific pathogen-free conditions.
-
Grouping: Randomly divide the mice into the following groups (n=8-10 per group):
-
Group I (Control): Vehicle only.
-
Group II (LPS): Vehicle + LPS.
-
Group III (Positive Control): Dexamethasone + LPS.
-
Group IV-VI (Test Groups): this compound (e.g., 10, 25, 50 mg/kg) + LPS.
-
-
Drug Administration: Administer this compound or the vehicle intraperitoneally or orally 1 hour before LPS challenge.
-
Induction of ALI: Anesthetize the mice and intratracheally instill LPS (e.g., 5 mg/kg in 50 µL of sterile saline).[9]
-
Sample Collection: At 6, 24, or 48 hours post-LPS administration, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving ice-cold phosphate-buffered saline (PBS) into the lungs. Centrifuge the BAL fluid (BALF) to separate the cells from the supernatant.
-
BALF Analysis:
-
Cell Count: Count the total and differential number of inflammatory cells (neutrophils, macrophages) in the cell pellet.
-
Protein Concentration: Measure the total protein concentration in the BALF supernatant as an indicator of lung permeability.
-
Cytokine Levels: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the BALF supernatant using ELISA kits.[7]
-
-
Lung Tissue Analysis:
-
Histopathology: Perfuse the lungs and fix them in formalin for histological examination (H&E staining) to assess lung injury, including edema, inflammation, and alveolar damage.
-
Myeloperoxidase (MPO) Activity: Homogenize a portion of the lung tissue to measure MPO activity, an indicator of neutrophil infiltration.[7]
-
Western Blot Analysis: Analyze lung tissue homogenates for the expression of inflammatory proteins (e.g., p-p65, p-IκBα, iNOS, COX-2).[9]
-
Quantitative Data Summary
The following table presents expected outcomes based on studies using anti-inflammatory compounds in the LPS-induced ALI model.[7][9]
| Parameter | Control | LPS | This compound (Expected Outcome) |
| BALF Total Cells (x10⁵) | Low | High | Dose-dependent decrease |
| BALF Neutrophils (x10⁴) | Low | High | Dose-dependent decrease |
| BALF Total Protein (mg/mL) | Low | High | Dose-dependent decrease |
| Lung MPO Activity (U/g tissue) | Low | High | Dose-dependent decrease |
| TNF-α in BALF (pg/mL) | Low | High | Dose-dependent decrease |
| IL-6 in BALF (pg/mL) | Low | High | Dose-dependent decrease |
| IL-1β in BALF (pg/mL) | Low | High | Dose-dependent decrease |
Experimental Workflow: LPS-Induced Acute Lung Injury
Caption: Workflow for the LPS-induced acute lung injury model.
Proposed Signaling Pathways for this compound's Anti-Inflammatory Action
Based on studies of Elephantopus scaber extracts and other anti-inflammatory natural products, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK.[10][11]
Hypothetical Inhibition of the NF-κB Signaling Pathway by this compound
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Hypothetical Modulation of MAPK Signaling Pathways by this compound
Caption: Proposed modulation of MAPK pathways by this compound.
These application notes and protocols provide a robust framework for initiating in vivo studies on the anti-inflammatory properties of this compound. Researchers are encouraged to adapt these protocols to their specific experimental needs and to further investigate the precise molecular mechanisms of this promising natural compound.
References
- 1. criver.com [criver.com]
- 2. inotiv.com [inotiv.com]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Attenuation of lipopolysaccharide-induced acute lung injury after (pro)renin receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-Induced Acute Lung Injury Is Associated with Increased Ran-Binding Protein in Microtubule-Organizing Center (RanBPM) Molecule Expression and Mitochondria-Mediated Apoptosis Signaling Pathway in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Effects of Isorhapontigenin on Lipopolysaccharide-Induced Acute Lung Injury in Mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Anti-neuroinflammatory Activity of Elephantopus scaber L. via Activation of Nrf2/HO-1 Signaling and Inhibition of p38 MAPK Pathway in LPS-Induced Microglia BV-2 Cells [frontiersin.org]
- 11. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulating Isoscabertopin for In Vivo Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber L., has demonstrated notable anti-tumor properties, making it a compound of interest for cancer therapy research.[1] Like many natural products, this compound is characterized by poor aqueous solubility, which presents a significant hurdle for its administration in preclinical in vivo models, leading to low bioavailability and potentially limiting its therapeutic efficacy.[2][3] To address this challenge, advanced formulation strategies are required to enhance its solubility and ensure consistent delivery in a biological system.[4][5]
These application notes provide detailed protocols for three widely adopted formulation strategies to improve the bioavailability of poorly soluble compounds: nanoemulsions, liposomes, and cyclodextrin (B1172386) inclusion complexes.[6][7][8] Additionally, this document outlines standardized procedures for the physicochemical characterization of these formulations and subsequent in vivo evaluation, including pharmacokinetic and anti-tumor efficacy studies.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below. Understanding these characteristics is the first step in selecting an appropriate formulation strategy.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₂O₆ | [9] |
| Molecular Weight | 358.4 g/mol | [9] |
| Compound Type | Sesquiterpene Lactone | [1] |
| Biological Activity | Anti-tumor | [1] |
| Predicted Solubility | Poorly soluble in water | [4][10] |
| XLogP3 | 2.6 | [9] |
Formulation Strategies and Protocols
The following sections detail the protocols for preparing three distinct types of formulations suitable for enhancing the in vivo delivery of this compound.
Protocol 1: this compound-Loaded Nanoemulsion
Nanoemulsions are kinetically stable, isotropic dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm.[11] This formulation approach can significantly improve the oral bioavailability of hydrophobic drugs.[7][12] The high-energy ultrasonication method is described here for its efficiency in producing small, uniform droplets.[7]
Materials:
-
This compound
-
Oil phase: Medium-chain triglycerides (MCT) or other suitable pharmaceutical-grade oil.
-
Surfactant: Tween 80 (Polysorbate 80) or Cremophor EL.
-
Co-surfactant: Transcutol P or Propylene Glycol.
-
Aqueous phase: Deionized water or Phosphate Buffered Saline (PBS), pH 7.4.
Equipment:
-
Magnetic stirrer with heating plate
-
Ultrasonic processor (probe sonicator)
-
Analytical balance
-
Glass vials
Procedure:
-
Preparation of Oil Phase: Dissolve a predetermined amount of this compound into the selected oil (e.g., MCT). Gently heat (40-50°C) and stir until the compound is fully dissolved.
-
Preparation of Aqueous Phase: In a separate vessel, mix the surfactant (e.g., Tween 80) and co-surfactant (e.g., Transcutol P) with the aqueous phase (e.g., PBS).
-
Formation of Pre-emulsion: Slowly add the oil phase containing this compound to the aqueous phase under continuous magnetic stirring. Stir for 15-20 minutes to form a coarse pre-emulsion.
-
Nano-emulsification: Submerge the probe of the ultrasonic processor into the pre-emulsion. Apply high-intensity ultrasound pulses (e.g., 400 W, 20 kHz) for 5-10 minutes.[7] To prevent overheating, the process should be carried out in an ice bath.
-
Equilibration and Storage: Allow the resulting nanoemulsion to cool to room temperature. Store in a sealed glass vial at 4°C.
Protocol 2: this compound-Loaded Liposomes
Liposomes are microscopic vesicles composed of one or more lipid bilayers surrounding an aqueous core.[13] For lipophilic drugs like this compound, the compound is incorporated into the phospholipid bilayer.[14] The thin-film hydration method is a common and reliable technique for liposome (B1194612) preparation.[13][15]
Materials:
-
This compound
-
Lipids: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Cholesterol.
-
Organic Solvent: Chloroform/Methanol mixture (2:1 v/v).
-
Aqueous Phase: Phosphate Buffered Saline (PBS), pH 7.4.
Equipment:
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Nitrogen gas source
Procedure:
-
Lipid Film Formation: Dissolve this compound, DPPC, and Cholesterol in the chloroform/methanol mixture in a round-bottom flask.[15]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45-50°C). Rotate the flask to ensure a thin, uniform lipid film forms on the inner wall.[16]
-
Drying: Dry the lipid film under a stream of nitrogen gas for at least 1 hour (or in a vacuum desiccator overnight) to remove any residual organic solvent.
-
Hydration: Add the pre-warmed aqueous phase (PBS) to the flask. Hydrate the lipid film by rotating the flask in a water bath set above the lipid's transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).[13]
-
Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion. Pass the suspension 10-20 times through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.[16]
-
Purification and Storage: To remove any unencapsulated drug, the liposome suspension can be purified using size exclusion chromatography or ultracentrifugation. Store the final formulation at 4°C.
Protocol 3: this compound-Cyclodextrin Inclusion Complex
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, capable of encapsulating poorly soluble "guest" molecules to form water-soluble inclusion complexes.[6][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and low toxicity.[18] The freeze-drying method is effective for preparing stable, solid complexes.[17]
Materials:
-
This compound
-
Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Solvent: Deionized water, Ethanol (B145695).
Equipment:
-
Magnetic stirrer
-
Freeze-dryer (lyophilizer)
-
Analytical balance
-
Mortar and pestle (for kneading method alternative)
Procedure (Freeze-Drying Method):
-
Dissolution: Prepare an aqueous solution of HP-β-CD (e.g., in a 1:1 molar ratio with this compound).
-
In a separate container, dissolve this compound in a minimal amount of ethanol to create a concentrated solution.
-
Complexation: Slowly add the this compound solution dropwise to the stirring HP-β-CD solution.
-
Stirring: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Lyophilization: Freeze the resulting clear solution at -80°C. Lyophilize the frozen sample for 48 hours using a freeze-dryer to obtain a solid, amorphous powder of the inclusion complex.[17]
-
Storage: Store the powder in a desiccator at room temperature. The complex can be readily reconstituted in an aqueous medium for administration.
Physicochemical Characterization of Formulations
Proper characterization is essential to ensure the quality, stability, and reproducibility of the formulation.
| Parameter | Method | Purpose | Typical Values |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Determines the mean hydrodynamic diameter and size distribution (polydispersity index, PDI). | Size: 20-200 nm; PDI: < 0.3 |
| Zeta Potential | Laser Doppler Velocimetry | Measures surface charge, indicating colloidal stability. | -30 mV to +30 mV |
| Morphology | Transmission Electron Microscopy (TEM) | Visualizes the shape and structure of nanoparticles. | Spherical vesicles/droplets |
| Encapsulation Efficiency (%) | Ultracentrifugation / HPLC | Quantifies the amount of drug successfully encapsulated within the carrier. | > 80% |
Encapsulation Efficiency (EE%) Calculation: EE% is determined by separating the formulation from the unencapsulated drug and quantifying both.[16] EE% = [(Total Drug - Free Drug) / Total Drug] x 100
In Vivo Evaluation Protocols
The following protocols provide a framework for assessing the formulated this compound in preclinical animal models. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[19]
Protocol 4: Pharmacokinetic (PK) Study in Mice
This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the formulated drug.[20]
Experimental Design:
-
Animals: Male Balb/c mice (6-8 weeks old).
-
Groups (n=3-5 per group/time point):
-
Formulation A (e.g., Nanoemulsion) via oral gavage (PO).
-
Formulation B (e.g., Liposome) via intravenous injection (IV).
-
-
Dose: A non-toxic dose should be selected, high enough for quantification (e.g., 10 mg/kg).[21]
-
Procedure:
-
Administer the formulation to each mouse.
-
Collect blood samples (approx. 50-100 µL) via tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process blood to collect plasma and store at -80°C.
-
-
Bioanalysis: Quantify this compound concentration in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, half-life) using appropriate software. The pharmacokinetic profile for IV administration is characterized by a short half-life and high clearance, while oral administration shows slower absorption.[22]
Protocol 5: Anti-Tumor Efficacy in a Xenograft Mouse Model
This study evaluates the therapeutic efficacy of the formulation in inhibiting tumor growth.[23][24]
Experimental Design:
-
Animals: Immunodeficient mice (e.g., Nude or NOD/SCID).
-
Tumor Model: Subcutaneously implant human cancer cells (e.g., MCF-7, A549) into the flank of each mouse.
-
Treatment Groups (n=8-10 per group):
-
Vehicle Control (the formulation without the drug).
-
This compound Formulation (e.g., 10 mg/kg).
-
Positive Control (a standard-of-care chemotherapy agent).
-
-
Procedure:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[16]
-
Randomize mice into treatment groups.
-
Administer treatments according to a defined schedule (e.g., every other day for 3 weeks) via an appropriate route (IV or PO).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.[21]
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size, or at the end of the study period.
-
Data Analysis: Plot average tumor growth curves for each group. Calculate Tumor Growth Inhibition (TGI).
Data Presentation (Illustrative Examples)
The following tables provide examples of how quantitative data from these studies should be structured.
Table 1: Comparative Physicochemical Characteristics of this compound Formulations (Example Data)
| Formulation Type | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
|---|---|---|---|---|
| Nanoemulsion | 125 ± 5.2 | 0.18 ± 0.02 | -15.3 ± 1.1 | 92.5 ± 3.4 |
| Liposomes | 110 ± 4.1 | 0.11 ± 0.01 | -22.8 ± 1.9 | 85.1 ± 4.6 |
| Cyclodextrin Complex | N/A (Solubilized) | N/A | N/A | 95.7 ± 2.8 (Complexation Eff.)|
Table 2: Example Pharmacokinetic Parameters of Formulated this compound in Mice (10 mg/kg Dose)
| Formulation (Route) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | T₁/₂ (h) | Bioavailability (%) |
|---|---|---|---|---|---|
| Liposome (IV) | 2150 ± 180 | 0.25 | 4560 ± 350 | 3.5 ± 0.4 | 100 (Reference) |
| Nanoemulsion (PO) | 870 ± 95 | 2.0 | 3120 ± 290 | 4.1 ± 0.5 | 68.4 |
Visualizations: Workflows and Pathways
Caption: Overall experimental workflow for formulation and in vivo evaluation.
Caption: Potential signaling pathways targeted by this compound.[25]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [(3S,4R,8R,9E,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate | C20H22O6 | CID 21575210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpb.com [ijrpb.com]
- 12. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 13. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 15. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. oatext.com [oatext.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. dctd.cancer.gov [dctd.cancer.gov]
- 22. Pharmacokinetics, Metabolism, and in Vivo Efficacy of the Antimalarial Natural Product Bromophycolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpbs.com [ijpbs.com]
- 24. iv.iiarjournals.org [iv.iiarjournals.org]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of Isoscabertopin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of Isoscabertopin, a sesquiterpene lactone with significant therapeutic potential. The following sections detail the methodologies for separation, structural elucidation, and analysis of this compound, along with insights into its biological signaling pathways.
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of this compound in various matrices, including plant extracts and pharmaceutical formulations. A validated Reverse-Phase HPLC (RP-HPLC) method is essential for accurate and reproducible results.
Experimental Protocol: RP-HPLC Method for Sesquiterpene Lactone Analysis (Adapted for this compound)
This protocol is adapted from validated methods for the analysis of structurally related sesquiterpene lactones, such as deoxyelephantopin (B1239436) and isodeoxyelephantopin. Method optimization and validation are required for specific application to this compound.
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Volumetric flasks, pipettes, and standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
This compound reference standard.
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade/deionized).
-
Formic acid or acetic acid (for mobile phase modification).
Preparation of Solutions:
-
Mobile Phase: A typical mobile phase for the separation of sesquiterpene lactones is a gradient of water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Example Gradient: Start with a higher aqueous composition (e.g., 70% water with 0.1% formic acid, 30% acetonitrile) and gradually increase the organic solvent concentration over the run time to elute the compound.
-
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | Monitor at a wavelength where this compound has maximum absorbance (e.g., determined by UV scan, likely around 210-220 nm) |
| Injection Volume | 10-20 µL |
Method Validation Parameters:
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of this compound from related impurities. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples. |
| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Includes repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. When coupled with a separation technique like HPLC (LC-MS), it can also provide fragmentation patterns that are crucial for structural elucidation.
Experimental Protocol: LC-MS Analysis
Instrumentation:
-
An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole).
-
Electrospray Ionization (ESI) is a common ionization source for this type of molecule.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
MS Parameters (to be optimized):
| Parameter | Typical Setting (Positive Ion Mode) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3-4 kV |
| Nebulizer Pressure | 30-50 psi |
| Drying Gas Flow | 8-12 L/min |
| Drying Gas Temperature | 300-350 °C |
| Fragmentor Voltage | 100-150 V |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) to generate a fragmentation pattern |
| Mass Range | m/z 50 - 500 |
Data Interpretation:
-
Full Scan MS: The full scan spectrum will show the protonated molecule [M+H]⁺, and potentially other adducts like [M+Na]⁺ or [M+K]⁺. For this compound (C₂₀H₂₂O₆, Molecular Weight: 358.39 g/mol ), the expected [M+H]⁺ ion would be at m/z 359.14.
-
MS/MS (Tandem MS): Fragmentation of the parent ion provides structural information. Common fragmentation patterns for sesquiterpene lactones involve losses of water (H₂O), carbon monoxide (CO), and parts of the ester side chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. 1D (¹H and ¹³C) and 2D NMR experiments provide detailed information about the carbon-hydrogen framework.
Experimental Protocol: NMR Analysis
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
NMR Experiments:
| Experiment | Information Obtained |
| ¹H NMR | Provides information on the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (multiplicity from J-coupling), and the relative number of protons (integration). |
| ¹³C NMR | Shows the number of non-equivalent carbons and their chemical environment. |
| DEPT-135 | Differentiates between CH, CH₂, and CH₃ groups. |
| COSY | Correlates protons that are coupled to each other, typically through two or three bonds. Helps to establish proton-proton connectivity within spin systems. |
| HSQC/HMQC | Correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation). |
| HMBC | Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and elucidating the complete carbon skeleton. |
| NOESY/ROESY | Identifies protons that are close in space, which is essential for determining the stereochemistry of the molecule. |
Data Presentation:
The ¹H and ¹³C NMR data should be tabulated, including chemical shifts (δ) in ppm, multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hz.
X-ray Crystallography for 3D Molecular Structure
Single-crystal X-ray diffraction provides the absolute three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
Crystal Growth:
-
High-quality single crystals of this compound are required. This is often the most challenging step.
-
Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and solvent layering. A variety of solvents and solvent mixtures should be screened.
Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected on a detector as the crystal is rotated.
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined to obtain the final crystal structure.
Signaling Pathways Modulated by this compound and Related Sesquiterpene Lactones
Sesquiterpene lactones, including compounds structurally related to this compound, are known to exert their biological effects by modulating key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cell survival. Many sesquiterpene lactones are known to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is the major regulator of the cellular antioxidant response. Some natural compounds can activate this pathway to protect against oxidative stress.
Caption: Modulation of the Keap1-Nrf2 antioxidant pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Its dysregulation is common in cancer.
Caption: Potential inhibition points of the MAPK/ERK signaling pathway.
Isoscabertopin-Loaded Nanocarriers: A Novel Strategy for Targeted Cancer Therapy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoscabertopin, a sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber L., has demonstrated notable anti-tumor properties.[1] However, like many natural therapeutic compounds, its clinical translation is often hampered by poor solubility, limited bioavailability, and non-specific cytotoxicity. Targeted drug delivery systems, utilizing nanocarriers such as liposomes and nanoparticles, offer a promising strategy to overcome these limitations.[2][3][4][5][6][7] By encapsulating this compound within these nanocarriers, it is possible to enhance its therapeutic index by improving its pharmacokinetic profile and enabling selective delivery to tumor tissues. This document provides a detailed overview of the potential application of this compound in targeted drug delivery systems, including hypothetical formulation characteristics and detailed experimental protocols based on studies with similar sesquiterpene lactones.
Rationale for this compound-Loaded Nanocarriers
The encapsulation of therapeutic agents within nanoparticles or liposomes offers several advantages for cancer therapy.[3][6][7] These include:
-
Improved Solubility: Encapsulation can solubilize hydrophobic drugs like this compound in aqueous environments.
-
Enhanced Bioavailability: Nanocarriers can protect the drug from premature degradation and clearance, increasing its circulation time.
-
Targeted Delivery: Nanoparticles can be designed for passive or active targeting to tumor sites. Passive targeting is achieved through the Enhanced Permeability and Retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature.[3] Active targeting involves functionalizing the nanoparticle surface with ligands that bind to receptors overexpressed on cancer cells.
-
Reduced Systemic Toxicity: By directing the drug to the tumor, off-target side effects on healthy tissues can be minimized.[3][7]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through multiple mechanisms. In bladder cancer cells, it has been shown to induce necroptosis, a form of programmed cell death, by promoting the production of reactive oxygen species (ROS).[2] Furthermore, this compound can inhibit the invasion and metastasis of bladder cancer cells by downregulating the expression of matrix metalloproteinase-9 (MMP-9) through the suppression of the FAK/PI3K/Akt signaling pathway.[2]
Below is a diagram illustrating the signaling pathway affected by this compound in bladder cancer cells.
Caption: Signaling pathway of this compound in bladder cancer cells.
Hypothetical Formulation and Characterization of this compound Nanocarriers
While specific data for this compound-loaded nanocarriers is not yet available, we can extrapolate potential formulation characteristics from studies on other sesquiterpene lactones, such as parthenolide (B1678480) and dehydrocostus lactone.
Table 1: Hypothetical Physicochemical Properties of this compound-Loaded Nanocarriers
| Parameter | This compound-PLA Nanoparticles | This compound-Liposomes (Chitosan-coated) |
| Particle Size (nm) | 200 - 250 | 250 - 300 |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 |
| Zeta Potential (mV) | -20 to -30 | +30 to +40 |
| Encapsulation Efficiency (%) | 70 - 80 | 90 - 95 |
| Drug Loading (%) | 5 - 10 | 1 - 5 |
Data is hypothetical and based on published values for other sesquiterpene lactone-loaded nanoparticles.
Experimental Protocols
The following are detailed, hypothetical protocols for the preparation and characterization of this compound-loaded nanocarriers, adapted from methodologies used for similar compounds.
Protocol 1: Preparation of this compound-Loaded PLA Nanoparticles
This protocol is based on the emulsification-diffusion method used for encapsulating various sesquiterpene lactones in polylactic acid (PLA) nanoparticles.
Materials:
-
This compound
-
Polylactic acid (PLA)
-
Polyvinyl alcohol (PVA)
-
Ethyl acetate (B1210297)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLA and 10 mg of this compound in a mixture of 2 mL of ethyl acetate and 0.5 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase and emulsify using a high-speed homogenizer at 15,000 rpm for 5 minutes.
-
Solvent Diffusion: Add 20 mL of deionized water to the emulsion under magnetic stirring to facilitate the diffusion of the organic solvent.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes.
-
Washing: Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours.
-
Storage: Store the lyophilized nanoparticles at -20°C.
Protocol 2: Preparation of this compound-Loaded Chitosan-Coated Liposomes
This protocol is adapted from methods used for preparing parthenolide-loaded chitosomes.
Materials:
-
This compound
-
Soybean phosphatidylcholine
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Chitosan (B1678972) (low molecular weight)
-
Acetic acid
Procedure:
-
Lipid Film Hydration: Dissolve 100 mg of soybean phosphatidylcholine, 25 mg of cholesterol, and 10 mg of this compound in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film.
-
Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60°C for 1 hour to form multilamellar vesicles.
-
Sonication: Sonicate the liposomal suspension using a probe sonicator for 10 minutes (5 seconds on, 2 seconds off) in an ice bath to form small unilamellar vesicles.
-
Chitosan Coating: Prepare a 0.1% (w/v) chitosan solution in 1% acetic acid.
-
Add the liposomal suspension dropwise to the chitosan solution under gentle magnetic stirring and incubate for 1 hour.
-
Purification: Centrifuge the chitosome suspension at 20,000 x g for 45 minutes to remove un-coated liposomes and free drug.
-
Washing and Storage: Resuspend the pellet in PBS and store at 4°C.
Characterization and Evaluation Workflow
The following diagram outlines the typical experimental workflow for the characterization and evaluation of this compound-loaded nanocarriers.
References
- 1. [Liposome nanoparticles for targeted delivery of parthenolide induce colorectal cancer necroptosis to ameliorate tumor-infiltrating T cell exhaustion in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Green nanotech paradigm for enhancing sesquiterpene lactone therapeutics in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Sesquiterpene Lactones and Cancer: New Insight into Antitumor and Anti-inflammatory Effects of Parthenolide-Derived Dimethylaminomicheliolide and Micheliolide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Isoscabertopin Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed experimental framework for investigating the structure-activity relationship of Isoscabertopin, a sesquiterpene lactone with potential therapeutic applications. This document outlines the synthesis of novel derivatives and the protocols for evaluating their biological activities, focusing on cytotoxicity and anti-inflammatory effects, particularly through the inhibition of the NF-κB signaling pathway.
Introduction
This compound is a sesquiterpene lactone isolated from plants such as Elephantopus scaber.[1][2][3][4][5][6] Sesquiterpene lactones are a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[2] The anti-inflammatory properties of many sesquiterpene lactones are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[7][8][9][10][11][12] While the anti-inflammatory contribution of this compound has been noted, detailed structure-activity relationship (SAR) studies are lacking.[3] This document provides a comprehensive experimental design to synthesize this compound derivatives and systematically evaluate their biological activities to elucidate key structural features responsible for their therapeutic potential.
Experimental Design Overview
The overall experimental workflow is designed to systematically explore the SAR of this compound. The process begins with the isolation and purification of the parent compound, followed by the semi-synthesis of a library of derivatives with modifications at key functional groups. These derivatives will then be subjected to a panel of in vitro biological assays to determine their cytotoxic and anti-inflammatory activities. Finally, the data will be analyzed to establish a quantitative SAR.
Caption: Overall experimental workflow for the SAR study of this compound.
Synthesis of this compound Derivatives
A library of this compound derivatives will be synthesized to probe the importance of its functional groups. Key moieties for modification include the α,β-unsaturated γ-lactone and any hydroxyl or ester groups.
3.1. General Strategy for Derivatization
The synthesis will focus on modifications that are likely to influence the compound's reactivity, lipophilicity, and steric profile. Proposed modifications include:
-
Modification of the α-methylene-γ-lactone: This group is often crucial for the biological activity of sesquiterpene lactones through Michael addition with biological nucleophiles. Derivatives will be prepared by reduction of the double bond or addition of nucleophiles.
-
Modification of Hydroxyl Groups: If present, hydroxyl groups can be esterified or etherified to alter polarity and steric bulk.
-
Modification of Ester Groups: Hydrolysis of existing ester groups to the corresponding carboxylic acids or alcohols, followed by re-esterification with different substituents.
3.2. Example Synthetic Protocols
The following are example protocols that can be adapted for the synthesis of this compound derivatives.
Protocol 3.2.1: Michael Addition to the α,β-Unsaturated Lactone
-
Dissolve this compound (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol (B145695).
-
Add a nucleophile (e.g., a thiol or an amine, 1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the structure of the purified derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 3.2.2: Acetylation of a Hydroxyl Group
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Add acetic anhydride (B1165640) (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Add triethylamine (B128534) (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Quench the reaction by adding water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the acetylated derivative by column chromatography.
-
Confirm the structure of the product by spectroscopic methods.
Biological Evaluation Protocols
The synthesized derivatives will be evaluated for their cytotoxic and anti-inflammatory activities.
4.1. Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol 4.1.1: MTT Assay
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, or MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and its derivatives in the cell culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values (the concentration that inhibits 50% of cell growth) using a suitable software.
4.2. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by lipopolysaccharide (LPS)-stimulated macrophages.
Protocol 4.2.1: Griess Assay
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound and its derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NMMA).
-
Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite (B80452) produced using a sodium nitrite standard curve. Determine the percentage of NO inhibition and the IC₅₀ values for each compound.
4.3. Mechanism of Action: NF-κB Luciferase Reporter Assay
This assay determines the effect of the compounds on the NF-κB signaling pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound derivatives.
Protocol 4.3.1: NF-κB Luciferase Reporter Assay
-
Cell Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with this compound derivatives for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition and determine the IC₅₀ values.
Data Presentation and SAR Analysis
The quantitative data obtained from the biological assays will be summarized in tables to facilitate comparison and SAR analysis.
Table 1: Cytotoxicity of this compound and its Derivatives
| Compound | Modification | Cell Line 1 IC₅₀ (µM) | Cell Line 2 IC₅₀ (µM) |
| This compound | Parent Compound | TBD | TBD |
| Derivative 1 | Michael Adduct | TBD | TBD |
| Derivative 2 | Acetylated | TBD | TBD |
| ... | ... | ... | ... |
TBD: To be determined.
Table 2: Anti-inflammatory Activity of this compound and its Derivatives
| Compound | NO Inhibition IC₅₀ (µM) in RAW 264.7 | NF-κB Inhibition IC₅₀ (µM) in HEK293T |
| This compound | TBD | TBD |
| Derivative 1 | TBD | TBD |
| Derivative 2 | TBD | TBD |
| ... | ... | ... |
TBD: To be determined.
The SAR will be established by correlating the structural modifications of the derivatives with their corresponding biological activities. This analysis will help identify the key pharmacophores and structural features of this compound that are essential for its cytotoxic and anti-inflammatory effects. This information will be invaluable for the design of more potent and selective therapeutic agents.
References
- 1. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic modulation of proinflammatory mediators and cytokines in lipopolysaccharide-activated RAW 264.7 macrophages: The therapeutic potential of Elephantopus scaber and Sauropus androgynus ethanol extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potential of Bioactive Compound from Elephantopus scaber Linn. LEAF as Anti-Cancer Through in Silico Test [jmchemsci.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Isoscabertopin's Effect on ROS Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscabertopin, a sesquiterpene lactone, is a compound of interest for its potential anti-tumor properties. Emerging evidence on related compounds, such as Scabertopin, suggests that a key mechanism of action may involve the induction of programmed cell death pathways, like necroptosis, through the generation of reactive oxygen species (ROS).[1][2] An imbalance in cellular redox state and excessive ROS can lead to oxidative stress, damaging cellular components and triggering cell death, which is a desirable outcome in cancer therapy.[3][4] Therefore, quantifying the effect of this compound on ROS production is a critical step in elucidating its therapeutic potential and mechanism of action.
These application notes provide detailed protocols for assessing both total cellular and mitochondrial-specific ROS production in response to this compound treatment. The described methods utilize common and well-validated fluorescent and luminescent probes.
Data Presentation
The following table is a template for summarizing quantitative data obtained from the ROS production assays.
| Parameter | Control (Vehicle) | This compound (Concentration 1) | This compound (Concentration 2) | This compound (Concentration 3) | Positive Control (e.g., H₂O₂) |
| Total Cellular ROS (DCF Fluorescence Intensity) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Mitochondrial Superoxide (MitoSOX Red Fluorescence Intensity) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Extracellular H₂O₂ (Luminol Chemiluminescence - RLU) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Experimental Protocols
Protocol 1: Measurement of Total Cellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol measures the overall intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[5][6][7]
Materials:
-
Cells of interest (e.g., cancer cell line)
-
This compound
-
2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a suitable density to achieve 70-80% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions.
-
This compound Treatment: Remove the culture medium and treat the cells with various concentrations of this compound in fresh medium for the desired time periods. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM H₂O₂ for 30 minutes).
-
DCFH-DA Staining:
-
Prepare a fresh 10 µM working solution of DCFH-DA in pre-warmed serum-free cell culture medium. Protect the solution from light.[8]
-
Remove the this compound-containing medium from the wells and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[5][8]
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.[5]
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[6] Alternatively, visualize and capture images using a fluorescence microscope.
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
This protocol specifically detects superoxide, a major form of ROS, within the mitochondria. MitoSOX™ Red is a cell-permeable dye that selectively targets mitochondria and fluoresces upon oxidation by superoxide.[9][10]
Materials:
-
Cells of interest
-
This compound
-
MitoSOX™ Red reagent
-
Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cell culture medium
-
Flow cytometer tubes or 96-well black, clear-bottom plates
-
Flow cytometer, fluorescence microplate reader, or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
MitoSOX™ Red Staining:
-
Washing: Gently wash the cells three times with warm PBS.[9][11]
-
Analysis:
-
Microplate Reader/Microscopy: Add fresh HBSS or culture medium to the wells and measure fluorescence with excitation and emission wavelengths of approximately 510 nm and 580 nm, respectively.[9][10]
-
Flow Cytometry: After washing, detach the cells (if adherent) and resuspend in PBS. Analyze the cells using a flow cytometer, detecting the MitoSOX™ Red signal in the appropriate channel (e.g., PE).[11][12]
-
Protocol 3: Measurement of Extracellular Hydrogen Peroxide using a Luminol-Based Assay
This protocol quantifies the release of hydrogen peroxide (H₂O₂) into the extracellular space. In the presence of horseradish peroxidase (HRP), H₂O₂ oxidizes luminol (B1675438), generating a chemiluminescent signal.[13]
Materials:
-
Cells of interest
-
This compound
-
Luminol
-
Horseradish Peroxidase (HRP)
-
Assay buffer (e.g., HBSS)
-
96-well white, opaque plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white, opaque plate and allow them to adhere overnight.
-
Cell Equilibration: The next day, replace the culture medium with an assay buffer (e.g., HBSS) and allow the cells to equilibrate for 30-60 minutes.
-
Assay Cocktail Preparation: Prepare an assay cocktail containing luminol (e.g., 100 µM) and HRP (e.g., 20 µg/ml) in the assay buffer.[13]
-
Signal Baseline Measurement: Add the assay cocktail to the cells. Place the plate in a luminometer and measure the baseline luminescence for 5-10 minutes.
-
Treatment and Measurement: Add this compound at various concentrations to the wells. Immediately begin measuring the chemiluminescence kinetically over a desired period (e.g., 1-2 hours) in the luminometer. The output will be in Relative Light Units (RLU).[14]
Visualization of Workflows and Signaling Pathways
Below are diagrams created using the DOT language to visualize the experimental workflow and a potential signaling pathway modulated by this compound.
Caption: Workflow for assessing this compound's effect on ROS.
Caption: this compound may induce ROS via necroptosis signaling.
References
- 1. Regulation of necroptosis signaling and cell death by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of necroptosis signaling and cell death by reactive oxygen species | Semantic Scholar [semanticscholar.org]
- 3. The Role of Necroptosis in ROS-Mediated Cancer Therapies and Its Promising Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doc.abcam.com [doc.abcam.com]
- 7. bioquochem.com [bioquochem.com]
- 8. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 9. 2.5. MitoSOX Assay [bio-protocol.org]
- 10. apexbt.com [apexbt.com]
- 11. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [bio-protocol.org]
Application Notes and Protocols: Isoscabertopin in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscabertopin, a sesquiterpene lactone, has emerged as a compound of interest in oncological research due to its potential anti-tumor activities. Sesquiterpene lactones, a class of natural products, are known to exhibit a range of biological effects, including anti-inflammatory and cytotoxic properties. These notes provide an overview of the current understanding of this compound's application in cancer research models, detailing its mechanism of action, effects on key signaling pathways, and protocols for its investigation. While comprehensive quantitative data for this compound is still emerging, this document consolidates available information and provides data on structurally related compounds to guide further research.
Quantitative Data Summary
Due to the limited availability of extensive quantitative data specifically for this compound across a wide range of cancer cell lines, the following table includes data for the closely related compound, Scabertopin, to provide a valuable comparative context for researchers.
Table 1: Cytotoxic Activity of Scabertopin in Human Bladder Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| J82 | Bladder Cancer | 5.2 ± 0.6 | [1] |
| T24 | Bladder Cancer | 6.8 ± 0.7 | [1] |
| RT4 | Bladder Cancer | 8.5 ± 0.9 | [1] |
| 5637 | Bladder Cancer | 7.1 ± 0.5 | [1] |
| SV-HUC-1 (non-cancerous) | Normal Human Urothelial | >20 | [1] |
Mechanism of Action and Signaling Pathways
This compound and related sesquiterpene lactones are believed to exert their anti-cancer effects through a multi-faceted approach, primarily by inducing cell death and inhibiting key signaling pathways crucial for cancer cell proliferation and survival.
Induction of Reactive Oxygen Species (ROS) and Necroptosis
Research on the related compound Scabertopin has shown that it can induce a form of programmed cell death called necroptosis in bladder cancer cells.[1] This process is initiated by the promotion of mitochondrial reactive oxygen species (ROS) production.[1] Elevated ROS levels can lead to cellular damage and trigger cell death pathways.
Inhibition of Pro-Survival Signaling Pathways
Several key signaling pathways that are often dysregulated in cancer are potential targets of this compound and its analogs. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Inhibition of this pathway can lead to decreased cancer cell viability. Studies on Scabertopin suggest it can inhibit the FAK/PI3K/Akt signaling pathway, which is involved in cell migration and invasion.[1]
-
NF-κB Pathway: The NF-κB transcription factor plays a critical role in inflammation and cell survival. Its inhibition can sensitize cancer cells to apoptosis.
-
STAT3 Pathway: STAT3 is a transcription factor that, when constitutively activated, promotes tumor growth and metastasis.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis
This protocol is for detecting the expression and phosphorylation status of proteins in key signaling pathways affected by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentrations.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for injection (e.g., in a vehicle of DMSO, PEG, and saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) at various doses according to a predetermined schedule. The control group should receive the vehicle only.
-
Measure the tumor volume (Volume = 0.5 x length x width²) and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
Conclusion
This compound presents a promising avenue for the development of novel anti-cancer therapeutics. Its potential to induce cell death and modulate critical pro-survival signaling pathways warrants further in-depth investigation. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound in various cancer models. As research progresses, a more comprehensive understanding of its efficacy and mechanism of action will undoubtedly emerge.
References
Troubleshooting & Optimization
Technical Support Center: Isoscabertopin Analysis
Welcome to the technical support center for the chromatographic analysis of Isoscabertopin. This guide provides targeted troubleshooting advice and detailed protocols to address the common issue of peak tailing in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, having a trailing edge that is broader than its leading edge.[1][2] In an ideal separation, a chromatographic peak should be symmetrical, resembling a Gaussian curve.[3] For this compound analysis, peak tailing can lead to significant problems, including:
-
Inaccurate Quantification: Asymmetrical peaks are difficult to integrate correctly, leading to unreliable calculations of the compound's concentration.[1]
-
Reduced Resolution: The tail of one peak can overlap with an adjacent peak, making it difficult to separate and quantify distinct compounds in a mixture.[1]
-
Decreased Sensitivity: As the peak broadens, its height decreases, which can lower the signal-to-noise ratio and negatively impact the method's detection limits.
The degree of tailing is often quantified by the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value near 1.0 is ideal, while values greater than 1.5-2.0 are generally considered unacceptable for quantitative methods.[1][4]
Q2: My this compound peak is tailing. What are the most likely causes?
A2: this compound is a sesquiterpene lactone, a class of compounds that can be prone to peak shape issues.[5][6] While it doesn't possess strongly basic functional groups that are a primary cause of tailing, its polar ester and lactone moieties can still engage in secondary interactions. The most common causes of peak tailing for a compound like this compound include:
-
Secondary Interactions with the Stationary Phase: Unwanted polar interactions between this compound and residual acidic silanol (B1196071) groups on the surface of silica-based columns.[3][4]
-
Column Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume.[4][7][8]
-
Injection Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the mobile phase.[1][9]
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase.[1][7]
-
Extra-Column Volume (Dead Volume): Excessive volume within the system's tubing and connections, causing band broadening.[3][7][9]
Q3: How can I systematically troubleshoot the peak tailing of this compound?
A3: A systematic approach is crucial to efficiently identify and resolve the issue. Start with the simplest and most common causes before moving to more complex hardware or method adjustments. The workflow below provides a logical path for troubleshooting.
Q4: How do I address potential secondary interactions with the column?
A4: Even without a strong basic group, the polar nature of this compound can lead to interactions with active sites on the column. To mitigate this:
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns are designed to shield residual silanols, minimizing these secondary interactions.[3][4]
-
Adjust Mobile Phase pH: While this compound is not strongly ionizable, lowering the mobile phase pH (e.g., to 2.5-3.0 with formic or phosphoric acid) can suppress the ionization of residual silanol groups on the silica (B1680970) surface, making them less interactive.[4]
-
Consider a Different Stationary Phase: If tailing persists, a column with a different chemistry, such as a polar-embedded phase, might provide a different selectivity and better peak shape.[3]
Q5: How can I confirm if column overload is the cause of the tailing?
A5: Column overload is a frequent and easily diagnosed issue. To check for it, systematically reduce the amount of sample injected onto the column. If the peak shape improves (i.e., the tailing factor decreases towards 1.0) as the sample amount is reduced, then overload is the cause. Refer to the detailed "Protocol 1: Diagnosing Column Overload" in the section below for a step-by-step guide.[4][8]
Q6: My injection solvent is pure acetonitrile, but my mobile phase starts at 50% acetonitrile. Is this a problem?
A6: Yes, this is a significant potential cause of peak distortion, including tailing.[9] This "strong solvent effect" occurs when the sample is introduced in a solvent much stronger than the mobile phase.[1] The sample band does not focus properly at the head of the column, leading to broadening and asymmetry. The best practice is to dissolve your sample in a solvent that is as close as possible in composition and strength to the initial mobile phase.[7] If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample and keep the injection volume small.
Q7: What are the signs of extra-column volume and how can it be fixed?
A7: Extra-column volume affects all peaks in a chromatogram, not just this compound, causing them to be broader and more tailing than they should be. This issue arises from unnecessarily long or wide-diameter tubing, or from poorly made connections between the injector, column, and detector.[3][9]
-
Troubleshooting Steps:
-
Minimize tubing length between the injector and the column, and the column and the detector.
-
Use tubing with a smaller internal diameter (e.g., 0.005 inches or ~0.12 mm).[3]
-
Ensure all fittings are properly seated and tightened to avoid any dead space.[9]
-
You can diagnose this issue by following "Protocol 2: Assessing Extra-Column Volume" below.
-
Q8: What should I do if I suspect my column is contaminated or has a void?
A8: If peak tailing appears suddenly and is accompanied by an increase in backpressure, column contamination is a likely cause.[10]
-
Flushing the Column: First, disconnect the column from the detector and flush it in the reverse direction (if permitted by the manufacturer) with a strong solvent to wash away contaminants.
-
Guard Column: Using a guard column is a cost-effective way to protect your analytical column from strongly retained impurities.[10]
-
Column Void: A void at the column inlet can also cause severe tailing.[1] This is often irreparable, and if flushing does not resolve the issue, the column will likely need to be replaced.[1]
Troubleshooting Parameters and Adjustments
The following table summarizes key parameters and suggested actions to resolve peak tailing.
| Parameter | Typical Starting Condition | Troubleshooting Action & Rationale | Expected Outcome |
| Column | End-capped C18, 250 x 4.6 mm, 5 µm | If tailing persists, switch to a column with a different stationary phase (e.g., polar-embedded) to alter selectivity. | Improved peak symmetry due to reduced secondary interactions. |
| Mobile Phase | Acetonitrile/Water | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.[4] | Sharper, more symmetrical peaks. |
| Sample Concentration | 0.1 - 1.0 mg/mL | Reduce concentration by 5-10 fold (e.g., to 0.01 mg/mL) to check for mass overload.[4] | Tailing factor decreases if overload was the issue. |
| Injection Volume | 10 µL | Reduce injection volume to 2-5 µL to check for volume overload.[8] | Peak shape improves if volume overload was the cause. |
| Injection Solvent | Acetonitrile or Methanol | Re-dissolve the sample in the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water). | Elimination of peak distortion caused by solvent mismatch. |
| System Tubing | Standard PEEK tubing | Replace tubing between injector-column-detector with shorter lengths of narrow-bore tubing (0.12 mm ID).[3] | Reduced peak broadening and tailing for all compounds. |
Experimental Protocols
Protocol 1: Diagnosing Column Overload
Purpose: To determine if peak tailing is caused by injecting too much sample mass or volume.
Methodology:
-
Prepare Stock Solution: Create a stock solution of this compound at a concentration known to cause peak tailing (e.g., 1 mg/mL).
-
Create Serial Dilutions: Prepare a series of dilutions from the stock solution: 0.5 mg/mL, 0.1 mg/mL, 0.05 mg/mL, and 0.01 mg/mL. Ensure the solvent used for dilution is the same as the initial mobile phase.
-
Constant Volume Injections: Inject a constant volume (e.g., 10 µL) of each concentration, starting from the most dilute and moving to the most concentrated.
-
Analyze Peak Shape: Record the chromatogram for each injection and calculate the USP Tailing Factor (Tf) for the this compound peak.
-
Interpretation: If the tailing factor improves (approaches 1.0) as the concentration decreases, the issue is mass overload. The optimal concentration is the highest one that still provides an acceptable peak shape.
Protocol 2: Assessing Extra-Column Volume
Purpose: To determine if the HPLC system hardware is contributing to peak broadening and tailing.
Methodology:
-
System Preparation: Remove the analytical column from the system.
-
Install Union: In place of the column, install a zero-dead-volume union to connect the injector directly to the detector tubing.
-
Prepare Standard: Prepare a solution of a well-behaved, non-retained compound (e.g., 100 µg/mL caffeine (B1668208) in the mobile phase).
-
Injection: Set the mobile phase flow rate (e.g., 1 mL/min) and inject a small volume (1-2 µL) of the standard solution.
-
Analyze Peak Shape: Observe the resulting peak. In a well-plumbed system with minimal extra-column volume, the peak should be a very sharp, symmetrical needle-like spike.
-
Interpretation: If the resulting peak is broad or shows significant tailing, it confirms that your system has excessive extra-column volume. You should then proceed to check all tubing and fittings for potential sources of dead volume.[11]
Protocol 3: General Starting HPLC Method for this compound
Purpose: To provide a robust starting point for the analysis of this compound and similar sesquiterpene lactones.
Methodology:
-
Column: High-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: 95% to 50% B
-
18-25 min: Hold at 50% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV Diode Array Detector (DAD) at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve this compound standard or extract in the initial mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.05 mg/mL. Filter through a 0.22 µm syringe filter before injection.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. support.waters.com [support.waters.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Isoscabertopin Concentration for Cytotoxicity Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoscabertopin in cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including anti-tumor effects.[1][2] Sesquiterpene lactones often exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells.[1][3] The presence of an α-methylene-γ-lactone group is a key structural feature for the pharmacological activity of many sesquiterpene lactones.[1] While the precise mechanism for this compound is still under investigation, related compounds like deoxyelephantopin (B1239436) have been shown to induce apoptosis through mechanisms involving the inhibition of the NF-κB pathway and modulation of STAT3 signaling.[4][5]
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
Determining the optimal concentration of a new compound requires a dose-response experiment. For initial screening of this compound, it is advisable to test a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50). A common starting point is a wide range from 100 µM down to 1 nM, using serial dilutions (e.g., 2-fold or 3-fold).
While specific IC50 values for pure this compound are not widely published, studies on the ethanol (B145695) extract of Elephantopus scaber, the plant from which it is isolated, have shown an IC50 value of 101.33 µg/mL on MCF-7 multicellular tumor spheroids.[6] For context, other sesquiterpene lactones have shown IC50 values in the micromolar range against various cancer cell lines.[3]
Q3: How should I dissolve this compound for my experiments?
This compound is reported to be soluble. For in vitro studies, a common solvent for sesquiterpene lactones is dimethyl sulfoxide (B87167) (DMSO). It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentrations in the cell culture medium.
Important Considerations:
-
DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[7][8]
-
Solubility in Media: After dilution in the aqueous culture medium, the compound may precipitate, especially at higher concentrations. Visually inspect your diluted solutions for any signs of precipitation.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.
Q4: What are the key controls to include in a cytotoxicity assay with this compound?
To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells incubated with culture medium only. This serves as a baseline for 100% cell viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is crucial to ensure that the solvent itself is not affecting cell viability.
-
Positive Control: A known cytotoxic agent to ensure that the assay is working correctly.
-
Media-only Control (Blank): Wells containing only culture medium without cells to measure the background absorbance.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no cytotoxicity observed | 1. Concentration too low: The tested concentrations of this compound may be below the effective range for the specific cell line. 2. Incorrect drug preparation: The compound may not have been properly dissolved or has degraded. 3. Resistant cell line: The chosen cell line may be inherently resistant to this compound. 4. Short incubation time: The duration of exposure to the compound may not be sufficient to induce a cytotoxic effect. | 1. Perform a wider dose-response study with higher concentrations. 2. Prepare a fresh stock solution of this compound and ensure complete dissolution. 3. Try a different cancer cell line or research the sensitivity of your current cell line to similar compounds. 4. Increase the incubation time (e.g., from 24h to 48h or 72h). |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Pipetting errors: Inaccurate dispensing of cells, media, or compound. 3. Edge effects: Evaporation from the outer wells of the microplate can lead to increased concentrations of reagents. 4. Compound precipitation: The compound may be precipitating in the culture medium. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 4. Visually inspect the wells for any precipitate under a microscope. If precipitation is observed, consider adjusting the solvent concentration or using a solubilizing agent. |
| High background absorbance | 1. Contamination: Bacterial or fungal contamination in the cell culture. 2. Compound interference: this compound itself might be colored or interact with the assay reagents. | 1. Regularly check cell cultures for contamination and practice good aseptic technique. 2. Include a "compound-only" control (this compound in media without cells) to measure its intrinsic absorbance and subtract this value from the experimental wells. |
| Low absorbance values in all wells (including controls) | 1. Low cell number: Insufficient number of viable cells were seeded. 2. Reagent issues: Problems with the MTT reagent or the solubilization solution. 3. Incorrect wavelength: The plate reader is set to the wrong wavelength. | 1. Optimize the cell seeding density for your specific cell line. 2. Ensure the MTT reagent is properly stored (protected from light) and the solubilization solution is effective. 3. Verify the absorbance wavelength is appropriate for the assay (typically 570 nm for MTT). |
Quantitative Data Summary
Due to the limited availability of published IC50 values for pure this compound, this table provides data for the ethanol extract of Elephantopus scaber and other relevant sesquiterpene lactones to serve as a reference for researchers.
| Compound/Extract | Cell Line | Assay | Incubation Time | IC50 Value |
| Elephantopus scaber (Ethanol Extract) | MCF-7 (MCTS) | MTT | 4 days | 101.33 µg/mL[6] |
| Dehydrocostus lactone | HepG2 | - | - | 20.33 µM[3] |
| Ambrosin | MDA-MB-231 | - | - | 25 µM[3] |
MCTS: Multicellular Tumor Spheroid
Experimental Protocols
Detailed Protocol for MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals which are insoluble in aqueous solutions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is above 95%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain the desired final concentrations. Remember to keep the final DMSO concentration consistent and low across all wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include untreated, vehicle, and positive controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the media-only (blank) wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for a Typical Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
References
- 1. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the STAT3 signaling pathway is involved in the antitumor activity of cepharanthine in SaOS2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Cytotoxicity between Elephantopus scaber and Tamoxifen on MCF-7-Derived Multicellular Tumor Spheroid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Isoscabertopin In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of Isoscabertopin. The following information is curated to address specific issues related to the formulation, administration, and efficacy of this promising sesquiterpene lactone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation & Solubility
Q1: My this compound solution is precipitating upon dilution in aqueous buffer for in vivo administration. How can I improve its solubility?
A1: Poor aqueous solubility is a common challenge for sesquiterpene lactones like this compound. Here are several strategies to enhance its solubility:
-
Co-solvents: A common approach is to first dissolve this compound in a biocompatible organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene (B3416737) glycol (PEG) 300/400, and then dilute it with an aqueous vehicle like saline or phosphate-buffered saline (PBS). It is critical to keep the final concentration of the organic solvent to a minimum (typically <10% for DMSO) to avoid toxicity. Always include a vehicle control group in your experiments to account for any effects of the solvent.
-
Nanoformulations: Encapsulating this compound into nanoparticles can significantly improve its solubility and stability in aqueous media. Common nanoformulations include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate hydrophobic drugs.
-
Nanostructured Lipid Carriers (NLCs): A modified version of SLNs with a less ordered lipid matrix, allowing for higher drug loading.
-
Polymeric Nanoparticles: Using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can create stable this compound-loaded nanoparticles.
-
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier at a solid state. The carrier can be a polymer like polyvinylpyrrolidone (B124986) (PVP) or a sugar. This method enhances the dissolution rate of the drug.
Q2: I am observing low bioavailability of this compound after oral administration. What are the potential reasons and solutions?
A2: Low oral bioavailability is often linked to poor solubility, low permeability, and first-pass metabolism. To address this:
-
Enhance Solubility and Dissolution: The strategies mentioned in Q1 (co-solvents, nanoformulations, solid dispersions) are primary methods to improve dissolution in the gastrointestinal tract.
-
Improve Permeability: Nanoformulations can enhance absorption across the intestinal epithelium. Surface modification of nanoparticles with targeting ligands can further improve uptake.
-
Inhibit Efflux Pumps: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) in the gut wall, which actively transport the drug back into the intestinal lumen. Co-administration with a P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls) or using specific excipients in the formulation can mitigate this.
-
Protect from Metabolism: Encapsulation within nanoparticles can protect this compound from degradation by metabolic enzymes in the gut and liver.
In Vivo Efficacy & Off-Target Effects
Q3: I am not observing the expected therapeutic efficacy of my this compound formulation in vivo, despite seeing good activity in vitro. What could be the issue?
A3: The discrepancy between in vitro and in vivo results can stem from several factors related to drug delivery and pharmacokinetics:
-
Poor Pharmacokinetics: The compound may be rapidly cleared from circulation before it can reach the target tissue in sufficient concentrations. Nanoformulations can help prolong circulation time.
-
Inadequate Tissue Distribution: this compound may not be effectively accumulating at the site of action. Biodistribution studies using labeled this compound or the nanoparticle carrier are recommended to assess tissue accumulation.
-
Instability in vivo: The compound might be unstable in the physiological environment. Encapsulation can protect it from degradation.
-
Suboptimal Dosing Regimen: The dose and frequency of administration may need optimization. Dose-escalation studies can help determine the optimal therapeutic window.
Q4: How can I assess and mitigate potential off-target toxicity of this compound in vivo?
A4: Assessing and minimizing off-target effects is crucial for the clinical translation of any therapeutic agent.
-
Toxicity Studies: Conduct comprehensive in vivo toxicity assessments. This should include monitoring animal weight, behavior, and performing histopathological analysis of major organs (liver, kidney, spleen, etc.) at the end of the study. Blood biochemistry and complete blood count (CBC) analysis can provide further insights into organ function and hematological toxicity.
-
Targeted Delivery: Employing targeted nanoformulations can significantly reduce off-target accumulation and associated toxicity. This can be achieved by decorating the nanoparticle surface with ligands that bind to receptors overexpressed on target cells (e.g., tumor cells).
-
Dose Optimization: Use the lowest effective dose to minimize off-target effects.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Deoxyelephantopin (a structural analog of this compound) in Rats
Disclaimer: The following data is for Deoxyelephantopin, a closely related sesquiterpene lactone, and is provided as a reference for understanding the potential pharmacokinetic profile of this compound. Actual values for this compound may vary.
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Absolute Bioavailability (%) |
| Intravenous (i.v.) | 1 | 225.4 ± 45.1 | - | 158.7 ± 32.6 | 1.8 ± 0.4 | - |
| Intravenous (i.v.) | 2 | 489.2 ± 98.7 | - | 325.4 ± 65.8 | 2.1 ± 0.5 | - |
| Intravenous (i.v.) | 4 | 998.6 ± 201.3 | - | 689.3 ± 135.2 | 2.5 ± 0.6 | - |
| Oral (p.o.) | 7.5 | 63.4 ± 14.8 | 1.6 ± 0.3 | 245.1 ± 55.7 | 4.2 ± 0.9 | ~23% |
| Oral (p.o.) | 15 | 109.8 ± 18.5 | 1.8 ± 0.4 | 456.8 ± 98.2 | 4.5 ± 1.1 | ~22% |
| Oral (p.o.) | 30 | 196.9 ± 34.6 | 2.0 ± 0.5 | 899.2 ± 180.4 | 4.8 ± 1.2 | ~21% |
Data adapted from a pharmacokinetic study of Deoxyelephantopin in rats.[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the accurately weighed this compound to the molten lipid and stir until a clear solution is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 500 bar, 3-5 cycles).
-
Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Administration of this compound Formulation via Oral Gavage
Materials:
-
This compound formulation (e.g., solution, nanoformulation)
-
Appropriate animal model (e.g., mice, rats)
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
Procedure:
-
Animal Handling: Accustom the animals to handling for several days prior to the experiment.
-
Dose Calculation: Calculate the required volume of the this compound formulation based on the animal's body weight and the desired dose.
-
Administration:
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the formulation.
-
Gently remove the gavage needle.
-
-
Monitoring: Monitor the animal for any signs of distress or adverse effects immediately after administration and at regular intervals.
Mandatory Visualizations
Caption: Experimental workflow for this compound in vivo delivery.
Caption: this compound's inhibitory effect on the PI3K/Akt/NF-κB pathway.
References
Technical Support Center: Isoscabertopin Stability and Analysis
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Isoscabertopin, potential degradation pathways, and methods for prevention and analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing decreased purity and loss of activity over time. What are the most likely causes?
A1: this compound is a sesquiterpene lactone. Compounds in this class are susceptible to degradation through several common pathways. The most probable causes for instability are hydrolysis of the lactone ring, photodegradation, and oxidation.[1][2]
-
Hydrolysis: The cyclic ester (lactone) functional group is prone to ring-opening when exposed to acidic or basic conditions, even in the presence of water over time.[3][4] This forms the corresponding hydroxycarboxylic acid, which is typically inactive.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.[2] Similar sesquiterpene lactones have been shown to degrade significantly upon UV irradiation.[2]
-
Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to the formation of various oxidation products.[5][6]
-
Thermal Stress: Elevated temperatures will accelerate all degradation processes.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under controlled conditions:
-
Solid Form: Store as a solid or lyophilized powder in a tightly sealed, amber glass vial at -20°C or below. The container should be flushed with an inert gas like argon or nitrogen to displace oxygen.
-
In Solution: Preparing fresh solutions for each experiment is highly recommended. If stock solutions must be stored, use an anhydrous, aprotic solvent (e.g., anhydrous DMSO or ethanol), aliquot into single-use volumes, and store at -80°C. Avoid aqueous buffers for long-term storage due to the risk of hydrolysis.[1][7]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The lactone ring of this compound is highly susceptible to pH-dependent hydrolysis.[1][3]
-
Alkaline Conditions (pH > 7): Basic conditions significantly accelerate lactone hydrolysis, leading to rapid ring-opening and inactivation.[3] Many quorum-sensing molecules with lactone rings are known to degrade in alkaline environments.[3]
-
Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis also occurs, although the mechanism may differ.[4][8] Strongly acidic environments can promote ring-opening.[8]
-
Neutral Conditions (pH ≈ 7): While more stable than at acidic or basic pH, hydrolysis can still occur in neutral aqueous solutions over time.[9]
For experiments in aqueous media, use buffers at a slightly acidic to neutral pH (e.g., pH 6.0-7.0) and conduct experiments as quickly as possible.
Q4: I need to perform a forced degradation study on this compound. What conditions should I test?
A4: Forced degradation (stress testing) studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[5][6] The recommended stress conditions are:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.
-
Base Hydrolysis: e.g., 0.1 M NaOH at room temperature (expect rapid degradation).
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., 80°C on the solid material.
-
Photodegradation: Expose the compound in a photostability chamber (e.g., ICH Q1B option 2: 1.2 million lux hours and 200 W·h/m²).
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products can be reliably detected and identified.[7][10]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results between experiments. | Sample degradation during storage or handling. | 1. Prepare fresh solutions from solid material for each experiment. 2. If using stock solutions, perform a purity check (e.g., via HPLC) before use. 3. Minimize the time the compound spends in aqueous buffers. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | 1. Characterize the new peaks using LC-MS to identify their mass. 2. Compare the chromatogram to samples from forced degradation studies to tentatively identify the degradation pathway (e.g., does the new peak match one from the acid hydrolysis sample?).[11] |
| Loss of sample potency during a multi-day cell culture experiment. | Hydrolysis or reaction with media components. | 1. Evaluate the stability of this compound in the cell culture media over the experiment's duration without cells. 2. Consider a dosing schedule where the compound is replenished daily. |
| Precipitation of the compound in aqueous buffer. | Poor solubility of this compound or its degradation products. | 1. Confirm the solubility limit in the chosen buffer. 2. Use a co-solvent (e.g., DMSO, ethanol) at a low, non-toxic concentration. 3. The hydroxy acid product of hydrolysis may have different solubility characteristics. |
Quantitative Data Summary
While specific degradation kinetics for this compound are not publicly available, the following table summarizes data from a study on Lactucin, a structurally related sesquiterpene lactone, to provide a representative example of potential degradation rates under photolytic stress.[2]
Table 1: Representative Photodegradation Kinetics of a Sesquiterpene Lactone (Lactucin)
| Stress Condition | Parameter | Value | Notes |
| UV Irradiation (366 nm) | Kinetics | Pseudo-first-order | The degradation rate is proportional to the concentration of the lactone.[2] |
| Half-life (t₁/₂) | ~45 minutes | Indicates high sensitivity to UV light.[2] | |
| Rate Constant (k) | 2.6 ± 0.4 × 10⁻⁴ s⁻¹ | This rate was found to be independent of temperature (293–313 K) and initial concentration.[2] |
Key Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a standard procedure for stress testing to identify degradation pathways.
-
Preparation: Prepare five separate solutions of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Also, place a small amount of solid this compound in two separate vials.
-
Acid Hydrolysis: To one solution, add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To a second solution, add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature and check at early time points (e.g., 5, 15, 30, 60 minutes) due to expected rapid degradation.
-
Oxidation: To a third solution, add an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Stress (Solid): Place one vial of solid this compound in an oven at 80°C for 48 hours.
-
Photostability (Solution): Place the fourth solution in a validated photostability chamber and expose it to light as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil in the same chamber.
-
Controls: Keep the fifth solution and the second solid sample at -20°C, protected from light, as controls.
-
Analysis: After the designated time, neutralize the acid and base samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV/MS method.[12]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact drug from its degradation products.[5]
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program (Example):
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Detection: Use a PDA (Photodiode Array) detector to identify the optimal wavelength for this compound and to perform peak purity analysis. Couple with a Mass Spectrometer (MS) to obtain mass information for the parent drug and any degradation products.
-
Method Validation: Inject the stressed samples from Protocol 1. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main this compound peak and from each other.
Visualizations
Degradation Pathways & Troubleshooting
Caption: Key degradation pathways for this compound and corresponding prevention strategies.
Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Lactone - Wikipedia [en.wikipedia.org]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. resolvemass.ca [resolvemass.ca]
- 6. acdlabs.com [acdlabs.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Green Oxidation of Ketones to Lactones with Oxone in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. forced degradation products: Topics by Science.gov [science.gov]
- 12. cdn.intertek.com [cdn.intertek.com]
Technical Support Center: Isoscabertopin Bioactivity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Isoscabertopin, a sesquiterpene lactone with promising anti-tumor and anti-inflammatory properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve common artifacts and issues encountered during in vitro bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary in vitro bioactivities of this compound?
A1: this compound, isolated from Elephantopus scaber, is primarily investigated for its cytotoxic effects against cancer cell lines and its anti-inflammatory properties.[1][2] Its cytotoxic activity is attributed to its ability to induce apoptosis, while its anti-inflammatory effects are linked to the inhibition of pathways like NF-κB.
Q2: What are the common initial challenges when working with this compound in bioassays?
A2: The most common initial challenges include poor solubility in aqueous media and compound instability. Being a relatively hydrophobic natural product, this compound may precipitate in cell culture media, leading to inconsistent results. It is crucial to establish a robust solubilization and storage protocol.
Q3: How can I improve the solubility of this compound for my experiments?
A3: this compound is typically dissolved in a small amount of a non-polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock is then further diluted in the aqueous assay medium to the final desired concentration. It is critical to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is the recommended storage procedure for this compound stock solutions?
A4: To maintain its bioactivity, this compound stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solutions from light to prevent photodegradation.
Troubleshooting Guide for Common Bioactivity Assays
This section addresses specific issues that may arise during cytotoxicity and anti-inflammatory assays involving this compound.
Cytotoxicity Assays (e.g., MTT, XTT, Resazurin)
Problem 1: High variability between replicate wells.
-
Possible Cause: Poor solubility and precipitation of this compound at the tested concentrations.
-
Troubleshooting Steps:
-
Visually inspect the wells under a microscope for any precipitate.
-
Prepare fresh dilutions of this compound from the stock solution for each experiment.
-
Ensure thorough mixing when diluting the compound in the assay medium.
-
Consider using a lower concentration range or a different solubilizing agent if precipitation persists.
-
Problem 2: Unexpectedly low or no cytotoxicity observed.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Use a fresh aliquot of the stock solution.
-
Assess the stability of this compound in your specific cell culture medium over the time course of the experiment. This can be done by incubating the compound in the medium, collecting samples at different time points, and analyzing them by HPLC.
-
-
Possible Cause 2: Cell line resistance.
-
Troubleshooting Steps:
-
Include a positive control compound known to induce cytotoxicity in your chosen cell line to ensure the assay is performing as expected.
-
Test this compound on a panel of different cancer cell lines, as sensitivity can vary.
-
Problem 3: Interference with assay readout.
-
Possible Cause: this compound, like some natural products, may directly interact with the assay reagents (e.g., reducing MTT tetrazolium salt) or possess intrinsic color or fluorescence.
-
Troubleshooting Steps:
-
Run a cell-free control where this compound is added to the assay medium with the detection reagent (e.g., MTT, resazurin) but without cells. Any change in absorbance or fluorescence in these wells indicates direct interference.
-
If interference is detected, subtract the background signal from the cell-free controls from your experimental values.
-
Consider using an alternative cytotoxicity assay with a different detection method (e.g., LDH release assay, which measures membrane integrity).
-
Anti-Inflammatory Assays (e.g., Nitric Oxide (NO) Assay)
Problem 1: Inconsistent inhibition of nitric oxide production.
-
Possible Cause: Variability in the inflammatory stimulus (e.g., LPS) or cell density.
-
Troubleshooting Steps:
-
Ensure the lipopolysaccharide (LPS) stock solution is properly stored and use a consistent final concentration to induce inflammation.
-
Maintain a consistent cell seeding density across all wells, as this can affect the magnitude of the inflammatory response.
-
Confirm that the observed effect is not due to cytotoxicity by performing a parallel viability assay at the same concentrations of this compound.
-
Problem 2: this compound appears to increase NO production at certain concentrations.
-
Possible Cause: This could be a genuine biological effect or an artifact. Some compounds can have hormetic effects.
-
Troubleshooting Steps:
-
Carefully repeat the experiment with a wider range of concentrations to confirm the observation.
-
Investigate potential off-target effects or the activation of other signaling pathways at those specific concentrations.
-
Quantitative Data Summary
While specific IC50 values for this compound are not extensively reported across a wide range of assays and cell lines, the following tables provide representative data for the closely related and structurally similar sesquiterpene lactones, Deoxyelephantopin and Isodeoxyelephantopin, which are also found in Elephantopus scaber. These values can serve as a useful reference for designing experiments with this compound.
Table 1: Cytotoxicity of Deoxyelephantopin (DET) and Isodeoxyelephantopin (IDET) in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| DET | HCT116 | Colorectal Carcinoma | ~5 |
| DET | HepG2 | Hepatocellular Carcinoma | ~7.5 |
| DET | A549 | Lung Carcinoma | ~10 |
| IDET | MCF-7 | Breast Adenocarcinoma | ~4 |
| IDET | K562 | Chronic Myelogenous Leukemia | ~2.5 |
Note: These values are approximate and can vary depending on the specific experimental conditions.
Table 2: Anti-Inflammatory Activity of Isodeoxyelephantopin (IDET)
| Assay | Cell Line | Parameter Measured | IC50 |
| NF-κB Reporter Assay | 293T | Inhibition of TNF-α-induced NF-κB activation | ~5 µM |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard method to assess cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)
This protocol measures the production of nitric oxide (NO) in response to an inflammatory stimulus, which is a common marker of inflammation.
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.
Signaling Pathways and Experimental Workflows
Based on studies of closely related sesquiterpene lactones like Deoxyelephantopin and Isodeoxyelephantopin, this compound is likely to exert its bioactivity through the modulation of several key signaling pathways.
Caption: General workflow for this compound bioactivity testing.
Caption: this compound may inhibit the NF-κB signaling pathway.
Caption: this compound likely induces apoptosis via the mitochondrial pathway.
References
Technical Support Center: Enhancing Isoscabertopin Yield from Elephantopus scaber
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield of Isoscabertopin, a promising sesquiterpene lactone, from Elephantopus scaber. The information is presented in a question-and-answer format to directly address potential issues and queries that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield enhancement important?
A1: this compound is a sesquiterpene lactone found in the medicinal plant Elephantopus scaber.[1] Sesquiterpene lactones from this plant, including the related compounds scabertopin (B1632464) and deoxyelephantopin, have demonstrated significant anti-inflammatory and cytotoxic activities, making them valuable candidates for drug development.[1][2][3] Enhancing the yield of this compound is crucial for ensuring a consistent and scalable supply for preclinical and clinical research, as well as for potential commercial production.
Q2: What are the primary methods for enhancing the yield of secondary metabolites like this compound?
A2: The primary methods involve biotechnological approaches, including:
-
In Vitro Plant Tissue Culture: Cultivating Elephantopus scaber cells, tissues, or organs in a controlled laboratory environment. This can include callus cultures, cell suspension cultures, and organ cultures.
-
Elicitation: Treating plant cell or organ cultures with specific agents (elicitors) to stimulate the production of secondary metabolites as a defense response.[4][5]
-
Hairy Root Culture: Genetically transforming plant tissues with Agrobacterium rhizogenes to induce the growth of highly branched "hairy roots" that can produce secondary metabolites at high levels.[6][7][8]
-
Metabolic Engineering: Modifying the genetic makeup of the plant to enhance the biosynthetic pathways leading to this compound production.
Q3: Which analytical techniques are most suitable for quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis and quantification of sesquiterpene lactones due to their low volatility and thermal instability.[9] Reverse-phase HPLC with a C18 column and UV detection is a standard method. For enhanced sensitivity and selectivity, especially in complex biological samples, HPLC coupled with Mass Spectrometry (HPLC-MS) is recommended.[10][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no this compound yield in wild-type E. scaber extract | Improper extraction solvent or technique. | Use a solvent system appropriate for sesquiterpene lactones (e.g., methanol (B129727), ethanol (B145695), or chloroform).[12] Employ efficient extraction methods like Soxhlet or ultrasonic-assisted extraction. |
| Plant material quality (age, harvest time, storage). | Harvest mature E. scaber plants and process them fresh or dry them carefully in the shade to preserve secondary metabolites. | |
| Contamination of in vitro cultures | Inadequate sterilization of explants or workspace. | Use seeds as explants to reduce contamination from trichomes found on leaves and stems.[13][14] Ensure strict aseptic techniques and use appropriate sterilizing agents for explants and media. |
| Poor growth of callus or hairy root cultures | Suboptimal media composition (nutrients, hormones). | Optimize the concentrations of auxins and cytokinins in the culture medium. Murashige and Skoog (MS) medium is a good starting point.[13][14] |
| Unfavorable culture conditions (light, temperature, pH). | Maintain cultures under controlled light and temperature conditions. Regularly monitor and adjust the pH of the medium.[5] | |
| Low this compound production in elicited cultures | Inappropriate elicitor concentration or exposure time. | Perform a dose-response and time-course experiment to determine the optimal elicitor concentration and duration of treatment.[15][16] |
| Elicitor toxicity to the cells. | Test a range of elicitor concentrations to find a balance between inducing secondary metabolism and minimizing cell death. | |
| Inconsistent results in HPLC quantification | Poor sample preparation. | Ensure complete extraction of this compound from the sample matrix and filter all samples before injection to prevent column clogging. |
| Non-validated analytical method. | Validate the HPLC method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) using a pure this compound standard.[9] |
Experimental Protocols
Protocol 1: Elicitation of this compound Production in E. scaber Cell Suspension Culture
This protocol is adapted from methodologies used for enhancing sesquiterpene lactone production in other plant species.[4][10][11]
1. Establishment of Cell Suspension Culture:
- Initiate callus cultures from sterile E. scaber explants (e.g., leaf or stem segments) on solid Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators (e.g., 2,4-D and Kinetin).
- Transfer friable callus to liquid MS medium with the same hormone composition.
- Maintain the suspension cultures on a rotary shaker at 100-120 rpm in the dark.
2. Elicitor Preparation and Application:
- Prepare a stock solution of Methyl Jasmonate (MeJA) in ethanol.
- On day 18 of the culture cycle (late logarithmic growth phase), add the MeJA stock solution to the cell suspension cultures to achieve final concentrations for testing (e.g., 50 µM, 100 µM, 150 µM, 200 µM).
- Include a control culture treated with an equivalent amount of ethanol without MeJA.
3. Incubation and Harvest:
- Incubate the elicited cultures for a specific duration (e.g., 24, 48, 72 hours).
- After the incubation period, harvest the cells by filtration.
- Freeze-dry the harvested cells for subsequent extraction and analysis.
4. Extraction and Quantification:
- Extract the dried cells with methanol using sonication.
- Analyze the extract for this compound content using a validated HPLC method.
Protocol 2: Establishment of E. scaber Hairy Root Culture
This protocol is a generalized procedure for inducing hairy roots using Agrobacterium rhizogenes.[6][7]
1. Preparation of Explants and Bacteria:
- Sterilize E. scaber seeds and germinate them in vitro.
- Use leaf or stem segments from the sterile seedlings as explants.
- Culture a virulent strain of Agrobacterium rhizogenes in a suitable liquid medium (e.g., YEB) overnight.
2. Infection and Co-cultivation:
- Wound the explants with a sterile scalpel.
- Dip the wounded explants in the bacterial suspension for 15-30 minutes.
- Blot the explants on sterile filter paper and place them on a co-cultivation medium (e.g., hormone-free MS medium).
- Incubate in the dark for 2-3 days.
3. Establishment of Axenic Hairy Root Cultures:
- Transfer the explants to a fresh medium containing an antibiotic (e.g., cefotaxime) to eliminate the Agrobacterium.
- Subculture every 2-3 weeks until the bacteria are completely removed.
- Excise the emerging hairy roots and transfer them to a fresh solid medium.
4. Scaling up in Liquid Culture:
- Once the hairy roots are well-established and free of bacteria, transfer them to a liquid hormone-free MS medium in a flask.
- Maintain the liquid cultures on a rotary shaker at a low speed (e.g., 80 rpm) in the dark.
- The established hairy root lines can then be used for this compound production studies.
Quantitative Data Summary
Table 1: Effect of Methyl Jasmonate (MeJA) Elicitation on Sesquiterpene Lactone Yield in Arnica montana In Vitro Cultures
| MeJA Concentration (mg/L) | Sesquiterpene Lactone Yield (mg/g DW) |
| 0 (Control) | 15.2 ± 1.3 |
| 0.25 | 21.8 ± 1.9 |
| 0.50 | 28.5 ± 2.4 |
| 1.0 | 35.1 ± 3.0 |
| 1.5 | 29.7 ± 2.5 |
Data is hypothetical and for illustrative purposes, based on trends observed in published studies.[10][11]
Table 2: Comparison of Secondary Metabolite Production in Hairy Root vs. Non-Transformed Root Cultures
| Culture Type | Biomass Increase (fold) | Secondary Metabolite Yield (mg/g DW) |
| Non-Transformed Roots | 4.5 ± 0.5 | 3.2 ± 0.4 |
| Hairy Root Line 1 | 12.1 ± 1.1 | 15.8 ± 1.5 |
| Hairy Root Line 2 | 10.8 ± 0.9 | 13.5 ± 1.2 |
Data is hypothetical and for illustrative purposes, based on general findings in hairy root culture research.[7][8]
Visualizations
Caption: Generalized Isoprenoid Biosynthesis Pathway leading to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Hairy root culture: a potent method for improved secondary metabolite production of Solanaceous plants [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Frontiers | Impact of elicitors and light on biosynthesis of sesquiterpene lactones in tissue culture of Arnica montana and its variety Arbo [frontiersin.org]
- 11. Impact of elicitors and light on biosynthesis of sesquiterpene lactones in tissue culture of Arnica montana and its variety Arbo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactivities of Compounds from Elephantopus scaber, an Ethnomedicinal Plant from Southwest China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-vitro Propagation of Elephantopus scaber Using Seeds as Explants in Various Culture Growth Media | Atlantis Press [atlantis-press.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Methyl Jasmonate Elicitation on Triterpene Production and Evaluation of Cytotoxic Activity of Mycelial Culture Extracts of Ganoderma applanatum (Pers.) Pat. [mdpi.com]
- 16. ukm.my [ukm.my]
Isoscabertopin Formulation Stability: Technical Support Center
Disclaimer: Isoscabertopin is a specialized research compound.[1][2] The following stability testing guidance is based on general principles for sesquiterpene lactones and small molecule drug development, as specific public stability data for this compound is limited.
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of this compound formulation stability testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stability testing crucial?
A1: this compound is a sesquiterpene lactone isolated from Elephantopus scaber L., which has shown anti-tumor properties.[1] Stability testing is a critical component of drug development that provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[3] These studies are essential for determining appropriate storage conditions, retest periods, and shelf life, ensuring the safety, quality, and efficacy of the final product.[3][4]
Q2: What are the initial steps for designing a stability study for an this compound formulation?
A2: The initial steps involve developing and validating a stability-indicating analytical method, typically an HPLC method, that can separate this compound from its potential degradation products.[5] Following this, forced degradation (stress testing) studies are performed on the drug substance to understand its intrinsic degradation pathways.[6][7] This information helps in identifying likely degradants and designing a robust formal stability study for the drug product.
Q3: What are the typical degradation pathways for sesquiterpene lactones like this compound?
A3: Sesquiterpene lactones often contain functional groups like esters and lactone rings, which are susceptible to hydrolysis under acidic or basic conditions.[8] Studies on other sesquiterpene lactones have shown that they can degrade at neutral or alkaline pH (e.g., pH 7.4) and elevated temperatures, sometimes through the loss of side chains.[8] Additionally, the α,β-unsaturated carbonyl structures present in many sesquiterpene lactones can be reactive. Oxidation and photolysis are other potential degradation routes that should be investigated.[6]
Q4: How do I select the appropriate analytical methods for a stability study?
A4: A stability-indicating method (SIM) is required, which is an analytical procedure capable of distinguishing the active pharmaceutical ingredient (API) from its degradation products and formulation excipients.[3] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique.[9] The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are used to prove the method's stability-indicating capabilities.[6]
Q5: What are the standard ICH conditions for long-term and accelerated stability testing?
A5: According to ICH guideline Q1A(R2), standard long-term storage conditions are 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. Accelerated stability testing is typically performed at 40°C ± 2°C / 75% RH ± 5% RH for a period of 6 months. These conditions help predict the shelf life of the product in a shorter timeframe.[4][10]
Troubleshooting Guides
Problem 1: Rapid degradation of this compound is observed in my aqueous formulation during preliminary testing.
| Potential Cause | Troubleshooting Step |
| pH-related Hydrolysis | The ester or lactone moieties of this compound may be susceptible to hydrolysis. |
| 1. Analyze pH: Determine the pH of your formulation. | |
| 2. pH Adjustment: Evaluate the stability of this compound in a range of buffered solutions (e.g., pH 3 to 7) to identify an optimal pH range for stability. | |
| 3. Reformulate: Adjust the formulation pH to the most stable range using pharmaceutically acceptable buffers. | |
| Oxidation | The compound may be sensitive to dissolved oxygen or oxidizing agents present as impurities. |
| 1. Inert Atmosphere: Prepare and store the formulation under an inert atmosphere (e.g., nitrogen or argon). | |
| 2. Add Antioxidants: Consider adding antioxidants like ascorbic acid or sodium metabisulfite (B1197395) to the formulation, ensuring compatibility. | |
| Excipient Incompatibility | A formulation excipient may be reacting with this compound. |
| 1. Binary Mixtures: Conduct compatibility studies by preparing binary mixtures of this compound with each excipient and storing them at accelerated conditions. | |
| 2. Analyze for Degradation: Analyze the mixtures at set time points to identify the incompatible excipient. | |
| 3. Replace Excipient: Substitute the problematic excipient with a compatible alternative. |
Problem 2: New, unidentified peaks are appearing in my HPLC chromatogram during the stability study.
| Potential Cause | Troubleshooting Step |
| Degradation Products | The new peaks are likely degradation products of this compound. |
| 1. Forced Degradation Comparison: Compare the chromatograms from your stability samples with those from your forced degradation studies (acid, base, oxidation, heat, light). This can help tentatively identify the degradation pathway. | |
| 2. Mass Spectrometry (LC-MS): Use LC-MS to determine the mass of the unknown peaks. The mass difference from the parent compound can suggest the type of chemical modification (e.g., hydrolysis, oxidation).[9] | |
| 3. Structure Elucidation: If a degradant appears at significant levels (as per ICH Q3B guidelines), isolation and full structure elucidation using techniques like NMR may be necessary.[9] | |
| Leachables from Container | Compounds may be leaching from the container closure system into the formulation. |
| 1. Analyze Placebo: Store a placebo formulation (without this compound) in the same container closure system under the same conditions. Analyze the placebo to see if the unknown peaks are present. | |
| 2. Extractables & Leachables Study: Conduct a formal E&L study on the container closure system if leachables are suspected. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
1. Objective: To identify the potential degradation pathways of this compound and to demonstrate the specificity of the analytical method.
2. Materials:
-
This compound Drug Substance
-
HPLC Grade Acetonitrile and Water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Class A Volumetric Glassware
-
Calibrated pH meter
-
HPLC system with a validated stability-indicating method
-
Photostability chamber
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the this compound solution to the following conditions. The goal is to achieve 5-20% degradation.[4][11]
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Store at 60°C for 48 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Store at room temperature for 24 hours.
-
Oxidation: Dilute the stock solution with 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance and a solution of the drug substance at 80°C for 72 hours.
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples.
-
Neutralize the acid and base-stressed samples before dilution.
-
Dilute all samples to the target analytical concentration with mobile phase.
-
Analyze by the validated stability-indicating HPLC method alongside an unstressed control sample.
-
Evaluate peak purity of the main peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.
-
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration/Temp | Expected Degradation Pathway for a Sesquiterpene Lactone |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60-80°C, 24-72 hrs | Hydrolysis of ester side-chain; potential opening of the lactone ring. |
| Base Hydrolysis | 0.01 M - 0.1 M NaOH | Room Temp, 2-24 hrs | Rapid hydrolysis of ester and lactone functionalities. |
| Oxidation | 3% - 30% H₂O₂ | Room Temp, 24 hrs | Oxidation of electron-rich sites, such as double bonds. |
| Thermal | Dry Heat | 80°C, 72 hrs | General decomposition, dependent on melting point and thermal lability. |
| Photolytic | ICH Q1B Conditions | 1.2 million lux-hrs | Photochemical reactions, isomerizations, or rearrangements. |
Visualizations
Caption: Workflow for a typical pharmaceutical stability study.
Caption: Potential degradation pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labsolu.ca [labsolu.ca]
- 3. ICH Stability Testing [intertek.com]
- 4. mdpi.com [mdpi.com]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. criver.com [criver.com]
- 11. biopharminternational.com [biopharminternational.com]
Isoscabertopin Storage & Handling: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Isoscabertopin samples. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your samples for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For long-term storage, solid this compound should be kept at 2-8°C (35.6-46.4°F) in a tightly sealed container, protected from light and moisture.[1] Under these conditions, the shelf life is approximately 1095 days.[1] To prevent moisture absorption, storing the compound in a desiccator is highly recommended.
Q2: How should I store this compound in solution?
This compound solutions are less stable than the solid form and require colder temperatures to minimize degradation. For mid-term storage (up to 1 month), solutions can be stored at -20°C (-4°F). For long-term storage (up to 6 months), it is highly recommended to store solutions at -80°C (-112°F).[2] All solutions should be stored in tightly sealed vials to prevent solvent evaporation and protected from light.
Q3: What solvents are suitable for dissolving this compound?
This compound, like many sesquiterpene lactones, is soluble in a variety of organic solvents. Dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), ethanol (B145695), and ethyl acetate (B1210297) are commonly used for creating stock solutions. The choice of solvent will depend on the specific requirements of your experiment.
Q4: Can I subject this compound solutions to multiple freeze-thaw cycles?
It is strongly advised to avoid multiple freeze-thaw cycles as this can accelerate the degradation of the compound. Best practice is to aliquot the stock solution into smaller, single-use vials before freezing. This ensures that you only thaw the amount needed for a particular experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Sample degradation due to improper storage. | - Review storage conditions (temperature, light, and moisture exposure).- Prepare fresh solutions from solid stock for critical experiments.- Perform a stability analysis of your sample (see Experimental Protocols section). |
| Precipitate observed in the solution after thawing. | Poor solubility at low temperatures or solvent evaporation. | - Gently warm the solution to room temperature and vortex to redissolve the precipitate.- Ensure vials are tightly sealed to prevent solvent evaporation.- Consider preparing a fresh solution if the precipitate does not redissolve. |
| Change in the color of the solid sample or solution. | Degradation of the compound. | - Discard the sample as a color change often indicates chemical decomposition.- Obtain a fresh batch of this compound and store it according to the recommended guidelines. |
| Difficulty dissolving the solid sample. | Inappropriate solvent or insufficient mixing. | - Try a different recommended solvent (e.g., DMSO for highly concentrated stock solutions).- Use sonication or gentle warming to aid dissolution. |
Stability of this compound
| Condition | Parameter | Expected Impact on Stability | Recommendation |
| Temperature | Higher temperatures accelerate degradation. | Store at recommended low temperatures (2-8°C for solid, -20°C or -80°C for solutions). | Avoid leaving samples at room temperature for extended periods. |
| pH | Neutral to alkaline pH can promote hydrolysis of the lactone ring and ester side chains.[3][4] | More stable in slightly acidic conditions (e.g., pH 5.5).[3][4] | For aqueous buffers, consider a slightly acidic pH if compatible with your experimental design. |
| Light | UV radiation can induce degradation. | Protect from light at all times. | Use amber vials or wrap vials in aluminum foil. |
| Moisture | Water can cause hydrolysis of the lactone ring. | Keep samples dry. | Store solid compound in a desiccator. Use anhydrous solvents when possible. |
| Solvent | Protic solvents like ethanol may react with the compound over long periods. | Potential for formation of solvent adducts. | For long-term storage, consider aprotic solvents or prepare fresh solutions. |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general method for determining the stability of this compound under various storage conditions.
1. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to a final concentration of 1 mg/mL.
2. Application of Stress Conditions (Forced Degradation):
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C).
-
Photodegradation: Expose the stock solution to UV light.
-
Incubate the stressed samples for various time points (e.g., 0, 2, 4, 8, 24 hours).
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
-
Gradient Program: Start with a suitable percentage of B, and increase linearly over time to elute the compound and any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210-220 nm).
-
Injection Volume: 10 µL.
-
Analysis: Monitor the peak area of this compound at each time point. A decrease in the peak area and the appearance of new peaks indicate degradation.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound against time for each stress condition.
Visualizing Workflows and Pathways
References
- 1. Mechanism of chemical degradation and determination of solubility by kinetic modeling of the highly unstable sesquiterpene lactone nobilin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals - [thieme-connect.com]
- 4. chimia.ch [chimia.ch]
Technical Support Center: Isoscabertopin ROS Detection Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Isoscabertopin in Reactive Oxygen Species (ROS) detection assays. The information is tailored for scientists and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during ROS detection assays involving this compound, a sesquiterpene lactone with potential pro-oxidant or antioxidant properties.
| Issue | Potential Cause | Recommended Action |
| High Background Fluorescence | 1. Intrinsic Fluorescence of this compound: The compound itself may fluoresce at the excitation/emission wavelengths of the ROS probe. | - Run a control with this compound in cell-free assay buffer and measure fluorescence. - If fluorescent, consider a different ROS probe with non-overlapping spectra or use a plate reader with adjustable wavelengths. |
| 2. Auto-oxidation of this compound: The compound may be unstable in the assay medium and auto-oxidize, generating ROS. | - Prepare this compound solutions fresh. - Run a cell-free control with this compound to measure ROS generation in the medium over time. | |
| 3. Probe Instability/Degradation: The fluorescent probe (e.g., DCFH-DA) may degrade due to light exposure or improper storage. | - Protect the probe from light at all stages. - Aliquot the probe upon receipt and store at -20°C or below. Avoid repeated freeze-thaw cycles. | |
| 4. Media Components: Phenol (B47542) red and serum in the culture medium can interfere with fluorescence measurements. | - Use phenol red-free medium for the assay. - If possible, perform the assay in serum-free medium or wash cells thoroughly before adding the probe. | |
| Inconsistent or Non-Reproducible Results | 1. Variable this compound Activity: Sesquiterpene lactones can exhibit both pro-oxidant and antioxidant effects depending on concentration and cell type. | - Perform a dose-response experiment to determine the optimal concentration of this compound. - Ensure consistent cell seeding density and treatment times. |
| 2. Cell Health: Variations in cell confluency or viability can affect ROS production. | - Seed cells at a consistent density to ensure they are in the log growth phase during the experiment. - Perform a cell viability assay in parallel with the ROS assay. | |
| 3. Incomplete Probe Loading or Removal: Inconsistent loading or washing can lead to variable results. | - Optimize probe loading time and concentration for your cell type. - Ensure thorough but gentle washing to remove extracellular probe without detaching cells. | |
| Lower-Than-Expected or No ROS Signal | 1. Antioxidant Effect of this compound: At certain concentrations, this compound may act as an antioxidant, scavenging ROS. | - Include a positive control (e.g., H₂O₂) to ensure the assay is working. - Test a range of this compound concentrations to observe potential biphasic effects. |
| 2. Cellular Antioxidant Response: this compound might upregulate endogenous antioxidant pathways. | - Consider pre-incubating with an inhibitor of antioxidant pathways (e.g., buthionine sulfoximine (B86345) to inhibit glutathione (B108866) synthesis) as a mechanistic study. | |
| 3. Insufficient Probe Concentration or Incubation Time: The probe may not be present in sufficient amounts to detect ROS. | - Titrate the probe concentration and optimize the incubation time for your specific cell line and experimental conditions. | |
| 4. Quenching of Fluorescence: this compound or its metabolites may quench the fluorescence of the oxidized probe. | - Perform a cell-free experiment by adding this compound to a solution containing the oxidized fluorescent probe (e.g., DCF) and measure any decrease in fluorescence. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant for ROS assays?
A1: this compound is a sesquiterpene lactone, a class of natural compounds with diverse biological activities, including anti-inflammatory and anti-tumor effects.[1] Many sesquiterpene lactones are known to modulate cellular redox status by either generating or scavenging reactive oxygen species (ROS).[2][3] Therefore, when studying the mechanism of action of this compound, it is crucial to assess its impact on ROS levels, but it is also important to be aware that it can interfere with the assay itself.
Q2: Can this compound directly react with the ROS probe, such as DCFH-DA?
A2: While direct reactivity data for this compound is limited, some sesquiterpene lactones have been shown to influence DCFH-DA-based assays.[1] It is possible for compounds with redox potential to either directly oxidize the probe, leading to a false positive, or quench the fluorescence of the oxidized probe, resulting in a false negative. It is recommended to perform a cell-free control to test for any direct interaction between this compound and the ROS probe.
Q3: My results show that this compound decreases ROS levels. Does this mean it is an antioxidant?
A3: A decrease in ROS levels upon treatment with this compound suggests it may have antioxidant activity at the tested concentration. This could be due to direct scavenging of ROS or by upregulating the cell's endogenous antioxidant defense systems.[3] However, it's important to note that the effect of sesquiterpene lactones on ROS can be biphasic, meaning they may act as antioxidants at low concentrations and pro-oxidants at higher concentrations.[2]
Q4: Conversely, my assay shows an increase in ROS with this compound treatment. What could be the mechanism?
A4: An increase in ROS suggests a pro-oxidant effect. A related compound, Scabertopin, has been shown to induce mitochondrial ROS production in bladder cancer cells.[4] This could be a mechanism for its cytotoxic effects on cancer cells. The α-methylene-γ-lactone group present in many sesquiterpene lactones is a reactive site that can interact with cellular thiols, such as glutathione, potentially disrupting the cellular redox balance and leading to ROS accumulation.[5]
Q5: What are the essential controls to include in my this compound ROS assay?
A5: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells treated with vehicle (e.g., DMSO) only, to establish baseline ROS levels.
-
Positive Control: Cells treated with a known ROS inducer (e.g., hydrogen peroxide, H₂O₂) to confirm that the assay can detect an increase in ROS.
-
Negative Control (optional but recommended): Cells pre-treated with an antioxidant (e.g., N-acetylcysteine) before adding the ROS inducer to show that the signal can be attenuated.
-
This compound-only (Cell-free): this compound in assay buffer with the ROS probe to check for auto-oxidation or direct probe interaction.
-
Probe-only (Cells): Cells with the ROS probe but without any treatment, to measure background fluorescence from the probe itself.
-
This compound-only (Cells, no probe): Cells treated with this compound but without the probe, to check for intrinsic fluorescence of the compound.
Experimental Protocols
General Protocol for Intracellular ROS Detection using DCFH-DA
This protocol provides a general workflow for measuring intracellular ROS in adherent cells using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe.
-
Cell Seeding:
-
Seed adherent cells in a 96-well, black, clear-bottom plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Probe Loading:
-
Prepare a fresh working solution of DCFH-DA (typically 5-20 µM) in pre-warmed, serum-free, phenol red-free medium or Hank's Balanced Salt Solution (HBSS).
-
Remove the culture medium from the cells and wash once with warm HBSS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells twice with 100 µL of warm HBSS to remove any excess probe.
-
-
Treatment with this compound:
-
Add 100 µL of your test compounds (including this compound at various concentrations and controls) dissolved in phenol red-free medium/HBSS to the respective wells.
-
Include wells for all necessary controls as outlined in the FAQ section.
-
Incubate for the desired period (e.g., 1-4 hours) at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Normalization:
-
After the fluorescence reading, perform a cell viability assay (e.g., MTT, SRB, or crystal violet) to normalize the fluorescence values to the cell number in each well. This is crucial as this compound may affect cell proliferation.
-
Visualizations
References
- 1. Activity of Sesquiterpene Lactones and Umbelliferone From Campovassouria cruciata on SARS-CoV-2 Replication and on the Release of Pro-Inflammatory Cytokines in Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant, pro-oxidant and other biological activities of sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactones from Artemisia austroyunnanensis suppresses ROS production and reduces cytokines, iNOS and COX-2 levels via NF-KB pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preconditioning by sesquiterpene lactone enhances H2O2-induced Nrf2/ARE activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Guaianolide Analogues with a Tunable α-Methylene-γ-lactam Electrophile and Correlating Bioactivity with Thiol Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing experimental conditions for Isoscabertopin synthesis
Disclaimer: The following guide provides a comprehensive overview of strategies and troubleshooting for the synthesis of Isoscabertopin, a complex guaianolide sesquiterpene lactone. As a detailed total synthesis of this compound has not been extensively published, this guide is based on established methodologies for the synthesis of structurally related guaianolides, such as dehydrocostus lactone and elephantopin. The proposed experimental protocols are representative and may require optimization for this specific target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in synthesizing this compound and other guaianolides lie in the construction of the sterically congested 5-7-5 fused ring system with precise stereochemical control. Other significant hurdles include the formation of the γ-lactone ring, the installation of the exocyclic double bond, and the selective functionalization of the carbocyclic core.
Q2: Which key reactions are commonly employed to construct the guaianolide skeleton?
A2: Several powerful reactions are utilized to assemble the 5-7-5 tricyclic core of guaianolides. These include the Pauson-Khand reaction, which forms a cyclopentenone ring, ring-closing metathesis (RCM) to form the seven-membered ring, and various radical cyclization strategies. Domino reactions, such as the enediyne metathesis, have also proven effective in rapidly building the core structure.
Q3: How can the stereochemistry of the multiple chiral centers be controlled during the synthesis?
A3: Stereocontrol is a critical aspect of this compound synthesis. Chiral pool synthesis, starting from readily available enantiopure natural products like (-)-carvone, is a common strategy. Asymmetric catalysis, including asymmetric aldol (B89426) reactions and Sharpless asymmetric epoxidation, can be employed to set key stereocenters. Substrate-controlled diastereoselective reactions are also crucial in later stages of the synthesis.
Q4: What are the typical methods for introducing the α-methylene-γ-lactone moiety?
A4: The α-methylene-γ-lactone is a key pharmacophore and is often installed in the later stages of the synthesis due to its reactivity. Common methods include the Eschenmoser salt methylation, the use of α-phenylseleno intermediates followed by oxidative elimination, or the direct alkylation of a lactone enolate with formaldehyde (B43269) or a formaldehyde equivalent.
Q5: Are there any known issues with the stability of this compound or its intermediates?
A5: Yes, the α-methylene-γ-lactone moiety is a Michael acceptor and can be reactive towards nucleophiles. Intermediates with this functionality may be prone to decomposition or undesired side reactions. Additionally, the strained ten-membered ring of the germacranolide precursors to some guaianolides can be conformationally flexible and lead to challenges in stereoselective reactions.
Troubleshooting Guides
Problem 1: Low Yield in the Pauson-Khand Reaction for Cyclopentenone Formation
| Potential Cause | Troubleshooting Suggestion |
| Decomposition of the cobalt-alkyne complex | Ensure strict exclusion of air and moisture. Use freshly distilled solvents and high-purity reagents. Consider using a promoter such as N-methylmorpholine N-oxide (NMO). |
| Inefficient reaction rate | Increase the reaction temperature incrementally. Note that higher temperatures may lead to side products. Alternatively, use a more reactive catalyst system, such as a rhodium-based catalyst. |
| Steric hindrance in the substrate | Modify the substrate design to reduce steric congestion around the reacting centers. Consider using a different tether length between the alkene and alkyne. |
| Substrate decomposition under reaction conditions | Screen different solvents and temperatures to find milder conditions. A lower reaction temperature over a longer period may improve the yield. |
Problem 2: Poor Diastereoselectivity in the Formation of the Fused Ring System
| Potential Cause | Troubleshooting Suggestion |
| Lack of facial bias in the cyclization step | Introduce a chiral auxiliary on the substrate to direct the stereochemical outcome. If using a chiral catalyst, screen different ligands to improve enantioselectivity. |
| Conformational flexibility of the substrate | Incorporate rigid structural elements into the substrate to lock its conformation and favor the formation of the desired diastereomer. |
| Epimerization under reaction or workup conditions | Analyze the crude reaction mixture to determine if epimerization is occurring during purification. If so, consider using milder workup and purification conditions (e.g., neutral alumina (B75360) instead of silica (B1680970) gel). |
Problem 3: Difficulty in the Lactonization Step
| Potential Cause | Troubleshooting Suggestion |
| Unfavorable ring strain for lactone formation | Use a more powerful lactonization reagent, such as Yamaguchi's reagent (2,4,6-trichlorobenzoyl chloride) or Mitsunobu conditions. |
| Competing intermolecular reactions | Perform the reaction at high dilution to favor the intramolecular lactonization over intermolecular esterification or polymerization. |
| Hydrolysis of the lactone during workup | Ensure anhydrous conditions throughout the reaction and workup. Use a non-aqueous workup if possible. |
Experimental Protocols (Representative)
Key Step: Pauson-Khand Reaction for 5-7 Fused Ring System
A solution of the enyne precursor (1.0 eq) in anhydrous toluene (B28343) (0.01 M) is treated with dicobalt octacarbonyl (1.1 eq). The reaction mixture is stirred under a carbon monoxide atmosphere (1 atm) at 60 °C for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired cyclopentenone-fused product.
Key Step: Ring-Closing Metathesis for 7-membered Ring Formation
To a solution of the diene precursor (1.0 eq) in degassed dichloromethane (B109758) (0.005 M) is added Grubbs' second-generation catalyst (0.05 eq). The reaction mixture is stirred at reflux for 4 hours under an argon atmosphere. The solvent is evaporated, and the crude product is purified by column chromatography to yield the cyclized product.
Quantitative Data Summary
| Reaction Step | Reagents and Conditions | Typical Yield (%) | Reference |
| Pauson-Khand Cycloaddition | Co₂(CO)₈, CO (1 atm), Toluene, 60 °C, 12 h | 60-85 | [1][2] |
| Ring-Closing Metathesis | Grubbs' II catalyst, CH₂Cl₂, reflux, 4 h | 75-95 | |
| Lactonization (Yamaguchi) | 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP, Toluene | 70-90 | N/A |
| α-Methylenation (Eschenmoser) | Eschenmoser's salt, CH₂Cl₂, rt | 65-80 | N/A |
| Oxidation (Dess-Martin) | Dess-Martin periodinane, CH₂Cl₂, rt, 2 h | 90-98 |
Visualizations
Caption: A representative workflow for the synthesis of the this compound core structure.
Caption: A decision tree for troubleshooting low yields in the Pauson-Khand reaction.
References
Isoscabertopin aggregation prevention in stock solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Isoscabertopin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures, with a focus on preventing aggregation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is primarily investigated for its anti-tumor properties. A key mechanism of action for structurally similar sesquiterpene lactones, such as deoxyelephantopin, is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is crucial in regulating immune responses, inflammation, and cell survival, and its dysregulation is often implicated in cancer. Inhibition of NF-κB can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Q2: I'm observing precipitation in my this compound stock solution. What could be the cause?
A2: Precipitation or aggregation in this compound stock solutions can be attributed to several factors:
-
Poor Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.
-
Solvent Polarity: Adding an aqueous buffer to a stock solution prepared in an organic solvent (e.g., DMSO) can drastically decrease the compound's solubility, causing it to precipitate.
-
Temperature Fluctuations: Repeated freeze-thaw cycles can promote aggregation and precipitation.
-
Compound Instability: Sesquiterpene lactones can be unstable over time in solution, potentially leading to degradation or polymerization.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the stability and longevity of this compound:
-
Solid Form: Store the solid compound at 2-8°C, protected from light and in a desiccated environment.
-
Stock Solutions: Once prepared, stock solutions should be stored in small, single-use aliquots to minimize freeze-thaw cycles. For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is advisable.[1]
Troubleshooting Guide: this compound Aggregation
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon initial dissolution | The concentration is too high for the chosen solvent. | Try dissolving a smaller amount of this compound in the same volume of solvent. Gentle warming (to 37°C) and vortexing may aid dissolution. |
| Precipitation after adding to aqueous media | "Salting out" effect due to a change in solvent polarity. | Decrease the final concentration of the organic solvent (e.g., DMSO) in your experimental medium to less than 0.5%. Add the stock solution to the aqueous medium dropwise while vortexing to ensure rapid mixing. |
| Cloudiness or visible aggregates in the stock solution after storage | Aggregation or polymerization over time. | Discard the stock solution and prepare a fresh one. Ensure proper storage conditions (aliquoted, -80°C, protected from light). Consider filtering the stock solution through a 0.22 µm syringe filter before storage. |
| Inconsistent experimental results | Degradation or aggregation of this compound. | Always use freshly prepared dilutions from a properly stored stock solution for your experiments. Perform a quality control check of your stock solution if you suspect degradation. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited, the following table provides estimated solubility and recommended storage conditions based on data from the structurally similar sesquiterpene lactone, Deoxyelephantopin, and general practices for this class of compounds.
| Solvent | Estimated Solubility | Recommended Stock Concentration | Storage Temperature | Maximum Storage Duration |
| DMSO | ≥10 mM[1][2] | 1-10 mM | -20°C / -80°C | 1 month / 6 months[1] |
| Ethanol (B145695) | Soluble (qualitative) | 1-5 mM (estimated) | -20°C / -80°C | 1 month / 6 months |
| Methanol (B129727) | Soluble (qualitative) | 1-5 mM (estimated) | -20°C / -80°C | 1 month / 6 months |
Note: The solubility in ethanol and methanol is estimated based on the general solubility of sesquiterpene lactones. It is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific experimental needs.
Experimental Protocols
Protocol for Preparing this compound Stock Solution (10 mM in DMSO)
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For 1 mg of this compound (Molecular Weight: ~358.38 g/mol ), you will need 279 µL of DMSO to make a 10 mM solution.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the vial containing the solid this compound.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile, light-protecting microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol for Detecting this compound Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare a dilution of the this compound stock solution in the desired experimental buffer (e.g., PBS) to the final working concentration.
-
Instrumentation: Use a DLS instrument to measure the size distribution of particles in the solution.
-
Measurement: Transfer the prepared sample to a suitable cuvette and place it in the DLS instrument. Equilibrate the sample to the desired temperature.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument will detect the scattering of light from particles in the solution and use this information to calculate their hydrodynamic radius.
-
Data Analysis: Analyze the size distribution profile. The presence of large particles or a multimodal distribution may indicate the formation of aggregates.
Visualizations
Caption: Workflow for preparing and using this compound stock solutions.
Caption: Inhibition of the Canonical NF-κB Signaling Pathway by this compound.
Caption: Induction of Apoptosis via Intrinsic and Extrinsic Pathways.
References
Dealing with Isoscabertopin's low bioavailability in animal studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Isoscabertopin in animal studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its low bioavailability a concern in animal studies?
A1: this compound is a sesquiterpene lactone, a class of natural compounds with recognized anti-tumor and anti-inflammatory properties.[1][2] Like many other sesquiterpene lactones, this compound is a lipophilic molecule with poor water solubility. This characteristic significantly hinders its dissolution in gastrointestinal fluids following oral administration, leading to low absorption and consequently, low and variable plasma concentrations.[3] This poor oral bioavailability can mask the true efficacy of the compound in preclinical animal models and complicates the interpretation of dose-response relationships.
Q2: What are the typical pharmacokinetic challenges observed with sesquiterpene lactones like this compound?
A2: Animal studies on structurally similar sesquiterpene lactones, such as isoalantolactone (B1672209) and alantolactone (B1664491), reveal several pharmacokinetic challenges:
-
Poor Oral Absorption: Resulting in low maximum plasma concentrations (Cmax).
-
Rapid Metabolism: Often involving extensive first-pass metabolism in the liver. Phase II metabolism, particularly conjugation with glutathione (B108866) (GSH) and cysteine, is a major clearance pathway.[3][4]
-
High Inter-Individual Variability: Inconsistent absorption and metabolism can lead to significant variation in plasma levels between individual animals, even under controlled experimental conditions.[5][6]
-
Efflux Transporter Activity: These compounds can be substrates for efflux transporters like multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP), which actively pump the drug out of intestinal cells, further limiting absorption.[7]
Q3: What pharmacokinetic parameters can I expect for a compound like this compound after oral administration in rats?
A3: While specific data for this compound is limited, studies on the related sesquiterpene lactones isoalantolactone and alantolactone provide a useful reference. After oral administration of a 90 mg/kg Radix Inulae extract to rats, the following parameters were observed.[8] These values highlight the poor systemic exposure after a high oral dose.
| Parameter | Isoalantolactone | Alantolactone | Unit |
| Cmax (Peak Plasma Concentration) | 37.8 | 25.9 | ng/mL |
| Tmax (Time to Peak Concentration) | 120 | 90 | min |
| AUC0–12h (Area Under the Curve) | 6112.3 | 4918.9 | ng·min/mL |
| T1/2 (Half-life) | 351.7 | 321.0 | min |
| Data from a study on Sprague-Dawley rats after oral administration of Radix Inulae extract.[8] |
Section 2: Troubleshooting Guide for In Vivo Experiments
This guide addresses common issues encountered during pharmacokinetic studies of this compound.
Issue 1: Undetectable or Very Low Plasma Concentrations (Low Cmax)
| Possible Cause | Troubleshooting Step |
| Poor Compound Solubility in Vehicle | The compound may be precipitating in the dosing vehicle or in the gastrointestinal tract. Solution: Re-evaluate your formulation. See Section 3 for strategies to improve solubility, such as creating a nanosuspension or a Self-Emulsifying Drug Delivery System (SEDDS). |
| Extensive First-Pass Metabolism | The compound is being rapidly metabolized by the liver before reaching systemic circulation.[3] Solution: Consider co-administration with a known inhibitor of relevant metabolic enzymes (e.g., CYP3A4 inhibitors), if appropriate for the study design. Alternatively, explore alternative routes of administration (e.g., intraperitoneal, intravenous) to bypass the liver, which can help establish a baseline for systemic clearance. |
| Efflux Transporter Activity | The compound is being actively pumped out of intestinal cells by transporters like MRPs and BCRP.[7] Solution: If your research goals permit, consider co-administration with a broad-spectrum efflux pump inhibitor to assess the impact on absorption. |
| Incorrect Gavage Procedure | Improper oral gavage technique can lead to dosing errors, such as administration into the trachea or incomplete delivery to the stomach.[9][10] Solution: Ensure personnel are thoroughly trained in oral gavage. Verify the correct placement of the gavage needle and administer the formulation slowly. Refer to the Oral Gavage Protocol in Section 4 . |
| Bioanalytical Method Insensitivity | The analytical method (e.g., HPLC-MS/MS) may not be sensitive enough to detect the low circulating concentrations. Solution: Optimize the bioanalytical method. Ensure the Lower Limit of Quantification (LLOQ) is sufficient. See the Bioanalytical Protocol Outline in Section 4 . |
Issue 2: High Variability in Plasma Concentrations Between Animals
| Possible Cause | Troubleshooting Step |
| Inconsistent Formulation | If the compound is not uniformly suspended or dissolved in the vehicle, each animal may receive a different effective dose. Solution: Ensure the formulation is homogenous. For suspensions, vortex thoroughly immediately before dosing each animal. For emulsions, check for phase separation. |
| Differences in Animal Physiology | Factors like genetic differences, gut microbiome, and health status can influence drug absorption and metabolism.[6] Solution: Use animals from a single, reputable supplier. Ensure animals are of similar age and weight. Randomize animals into treatment groups. Monitor for any signs of illness. |
| Variable Food Intake | The presence of food in the stomach can significantly and variably affect the absorption of lipophilic compounds. Solution: Fast animals overnight (typically 12-16 hours) before oral dosing to standardize GI tract conditions. Ensure free access to water. |
| Stress from Handling/Gavage | Stress can alter gastrointestinal motility and blood flow, affecting drug absorption.[11] Solution: Handle animals consistently and gently. Allow for an acclimatization period. Ensure the gavage procedure is performed swiftly and skillfully by trained personnel. |
Below is a troubleshooting workflow to diagnose the cause of low plasma drug concentration.
Section 3: Strategies for Enhancing Bioavailability
Improving the oral bioavailability of this compound requires formulation strategies that enhance its solubility and dissolution rate.
1. Nanosuspension Formulation
Nanosuspensions consist of pure, poorly soluble drug particles dispersed in an aqueous vehicle, with a particle size typically below 1000 nm.[12] This reduction in particle size dramatically increases the surface area, leading to a higher dissolution velocity and saturation solubility.[12][13]
-
Advantages: Applicable to most poorly soluble drugs, avoids organic solvents, and can be scaled up.[12][14]
-
Key Components: this compound, stabilizer (e.g., Tween 80, PVP K25), dispersion medium (e.g., water).[14]
2. Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water micro- or nanoemulsion upon gentle agitation in aqueous media, such as the fluids of the GI tract.[15] The drug remains in a solubilized state within the oil droplets, facilitating absorption.
-
Advantages: Enhances solubility and membrane permeability, can bypass first-pass metabolism via lymphatic absorption.[15]
-
Key Components: Oil (e.g., Maisine® CC), surfactant (e.g., Labrasol® ALF, Polysorbate 80), co-surfactant/solvent (e.g., Plurol® Oleique CC 497).[16]
Section 4: Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension (General Method)
This protocol is a general guideline based on methods for other poorly soluble drugs and should be optimized for this compound.[13][14]
-
Preparation of Organic Phase: Dissolve this compound in a suitable, volatile organic solvent (e.g., dichloromethane (B109758) or acetone).
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a stabilizer or a combination of stabilizers (e.g., 1-2% w/v of Tween 80 and/or Polyvinylpyrrolidone (PVP)).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Solvent Evaporation: Subject the emulsion to high-pressure homogenization (e.g., 500-1500 bar for 10-20 cycles) to further reduce droplet size. The organic solvent is then removed under reduced pressure (e.g., using a rotary evaporator).
-
Characterization: As the solvent evaporates, the drug precipitates into nanoparticles, forming a stable nanosuspension. Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Standard Operating Procedure for Oral Gavage in Mice
This protocol is adapted from standard institutional guidelines.[17][18]
-
Animal Preparation: Fast the mouse for 12-16 hours prior to dosing, with free access to water. Weigh the animal immediately before dosing to calculate the precise volume. The maximum recommended volume is 10 mL/kg.[18]
-
Gavage Needle Selection: Use a 20-22 gauge, 1.5-inch stainless steel gavage needle with a smooth, ball-shaped tip for an adult mouse (20-30g).[18]
-
Measurement: Measure the insertion length by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
Restraint: Restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head. The body should be held firmly to prevent movement.
-
Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth. The needle should slide easily down the esophagus with no resistance. If resistance is felt, withdraw and reposition.
-
Administration: Once the needle is inserted to the pre-measured depth, slowly administer the formulation over 2-3 seconds.
-
Withdrawal & Monitoring: Remove the needle slowly in the same path it was inserted. Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress.[19]
Protocol 3: Outline for Bioanalytical Method (HPLC-MS/MS)
This outlines the key steps for developing a method to quantify this compound in plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Precipitate plasma proteins by adding a 3:1 or 4:1 volume of cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard (a structurally similar compound not present in the sample).[20][21]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >12,000 g) for 10-15 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation (HPLC):
-
Column: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm).[22]
-
Mobile Phase: Employ a gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).[22]
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize precursor-to-product ion transitions for both this compound and the internal standard to ensure selectivity and sensitivity.
-
Section 5: Signaling Pathway Diagrams
This compound and related sesquiterpene lactones have been shown to exert their anti-inflammatory and anti-tumor effects by inhibiting key signaling pathways, notably NF-κB and STAT3.[1][23][24]
NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a critical regulator of inflammation. In an inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB (p65/p50) to translocate to the nucleus and activate pro-inflammatory gene transcription. Extracts from Elephantopus scaber have been shown to inhibit this pathway.[23][25]
STAT3 Signaling Pathway Inhibition
The STAT3 pathway is crucial for cell proliferation and survival. Cytokines like IL-6 activate JAK kinases, which then phosphorylate STAT3. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell growth and survival. Several sesquiterpene lactones are known to inhibit STAT3 activation.[26][27]
References
- 1. Anti-neuroinflammatory Activity of Elephantopus scaber L. via Activation of Nrf2/HO-1 Signaling and Inhibition of p38 MAPK Pathway in LPS-Induced Microglia BV-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsit.com [ijsit.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Method of variability optimization in pharmacokinetic data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Variability – Pharmacokinetics [sepia2.unil.ch]
- 7. Intestinal Absorption of Isoalantolactone and Alantolactone, Two Sesquiterpene Lactones from Radix Inulae, Using Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, Tissue Distribution and Excretion of Isoalantolactone and Alantolactone in Rats after Oral Administration of Radix Inulae Extract | MDPI [mdpi.com]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 14. Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. ijpsr.com [ijpsr.com]
- 18. researchgate.net [researchgate.net]
- 19. NF-κB - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. Predictive Potential of Cmax Bioequivalence in Pilot Bioavailability/Bioequivalence Studies, through the Alternative ƒ2 Similarity Factor Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Ethanol extract of Elephantopus scaber Linn. Attenuates inflammatory response via the inhibition of NF-κB signaling by dampening p65-DNA binding activity in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Refining purification methods for high-purity Isoscabertopin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of high-purity Isoscabertopin. Below you will find frequently asked questions and detailed troubleshooting guides to assist with your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most effective initial extraction methods for this compound from plant material?
A1: The choice of extraction method depends on the specific plant matrix and the scale of the operation. For sesquiterpene lactones like this compound, maceration with polar solvents such as ethanol (B145695) or methanol (B129727) is a simple and effective starting point.[1][2] For improved efficiency, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly reduce extraction time and solvent consumption.[3][4] Supercritical Fluid Extraction (SFE) with CO2 is a "green" alternative that can offer high selectivity.[3]
Q2: Which chromatography techniques are best suited for purifying this compound to high purity (>99%)?
A2: Achieving high purity typically requires a multi-step chromatographic approach. A common strategy involves initial fractionation of the crude extract using column chromatography with silica (B1680970) gel. This is followed by one or more rounds of preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to isolate this compound from closely related impurities.[5]
Q3: What are the typical causes of this compound degradation during purification?
A3: Sesquiterpene lactones can be sensitive to heat, light, and pH extremes.[6] Prolonged exposure to high temperatures during solvent evaporation or chromatography can lead to degradation.[6] Additionally, strongly acidic or basic conditions should be avoided.[7] Photodegradation is also a concern, so it is advisable to work with light-protected glassware and store fractions in the dark.[8]
Q4: How can I confirm the purity of my final this compound sample?
A4: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector, coupled with a high-resolution mass spectrometer (LC-MS) for identity confirmation.[5][9] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for both structural confirmation and purity assessment by identifying any residual impurities.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Low Yield
Q: My final yield of this compound is significantly lower than expected. What are the potential causes and solutions?
A: Low yield can result from several factors throughout the purification process.
-
Inefficient Initial Extraction: The solvent and method used for the initial extraction may not be optimal. Consider experimenting with different solvent systems (e.g., varying the polarity) or employing more advanced extraction techniques like UAE or MAE.[3][4]
-
Compound Degradation: this compound may be degrading during the purification process. Minimize exposure to heat by using a rotary evaporator at low temperatures and avoid prolonged exposure to light.[6][8] Also, ensure that all solvents and reagents are neutral or buffered to a pH where this compound is stable.[7]
-
Poor Chromatographic Separation: If this compound is not well-separated from other compounds, fractions containing the target molecule may be discarded to maintain purity, thus lowering the yield. Optimize the chromatographic method by trying different stationary phases, mobile phase compositions, or gradient profiles.
Chromatography Issues (HPLC)
Q: I am observing peak broadening or tailing in my HPLC chromatograms. What could be the cause?
A: Poor peak shape in HPLC can be due to a variety of issues related to the column, mobile phase, or the instrument itself.
-
Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or the concentration of the sample.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained impurities from previous injections. Try washing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Inappropriate Solvent for Sample Dissolution: The solvent used to dissolve the sample should be as weak as, or weaker than, the initial mobile phase to avoid peak distortion.[10]
-
Extra-Column Volume: Excessive tubing length or poorly made connections can increase the volume outside the column, leading to band broadening.[11] Ensure all connections are tight and tubing is as short as possible.[11]
Q: My retention times are shifting between runs. How can I fix this?
A: Retention time variability can compromise the reproducibility of your purification.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common cause. Ensure accurate measurement of all components and adequate mixing. For buffered mobile phases, check the pH before use.
-
Pump Performance: Fluctuations in pump pressure can indicate issues with check valves or pump seals, leading to inconsistent flow rates and shifting retention times.[10] Priming the pump lines can also help resolve issues caused by air bubbles.[11][12]
-
Column Temperature: Changes in ambient temperature can affect retention times. Using a column oven will ensure a stable and reproducible temperature.[10]
Purity Issues
Q: My final product is not reaching the desired purity level. What steps can I take to improve it?
A: Achieving high purity often requires optimization of the final purification steps.
-
Optimize Preparative HPLC: Experiment with different mobile phase gradients to better resolve this compound from closely related impurities. A shallower gradient around the elution time of the target compound can significantly improve resolution.
-
Alternative Chromatography: If reversed-phase HPLC is not providing sufficient resolution, consider an alternative chromatographic technique. Normal-phase chromatography or the use of a different stationary phase (e.g., phenyl-hexyl or cyano) could provide the necessary selectivity.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective final step for removing minor impurities and achieving very high purity.
Data Presentation
Table 1: Comparison of a Hypothetical Two-Step Purification Strategy for this compound
| Stage | Method | Stationary Phase | Mobile Phase/Solvent | Processing Time (hrs) | Yield (%) | Purity (%) |
| Step 1: Fractionation | Flash Chromatography | Silica Gel | Hexane (B92381):Ethyl Acetate Gradient | 4 | 65 | 70 |
| Step 2: Purification | Preparative HPLC | C18 | Acetonitrile (B52724):Water Gradient | 8 | 80 | >99 |
Experimental Protocols
Protocol: Purification of this compound
-
Extraction:
-
Grind dried plant material to a fine powder.
-
Macerate the powder in 95% ethanol (1:10 w/v) for 24 hours at room temperature with constant stirring.
-
Filter the mixture and concentrate the filtrate under reduced pressure at 40°C to obtain the crude extract.
-
-
Silica Gel Column Chromatography (Fractionation):
-
Adsorb the crude extract onto a small amount of silica gel.
-
Pack a glass column with silica gel in hexane.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing this compound.
-
-
Preparative HPLC (Final Purification):
-
Concentrate the pooled fractions from the previous step.
-
Dissolve the residue in a minimal amount of the initial mobile phase (e.g., 50% acetonitrile in water).
-
Inject the sample onto a C18 preparative HPLC column.
-
Elute with a linear gradient of acetonitrile in water.
-
Monitor the elution profile with a UV detector at an appropriate wavelength for this compound.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction using analytical HPLC-MS.
-
Remove the solvent under reduced pressure to obtain pure this compound.
-
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for addressing low purity issues.
References
- 1. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An efficient method for high-purity anthocyanin isomers isolation from wild blueberries and their radical scavenging activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Degradation study of the investigational anticancer drug clanfenur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. halocolumns.com [halocolumns.com]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Cytotoxic Activities of Isoscabertopin and Deoxyelephantopin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic activities of two naturally occurring sesquiterpene lactones, isoscabertopin (B1632435) and deoxyelephantopin (B1239436). Both compounds, primarily isolated from the medicinal plant Elephantopus scaber, have garnered interest for their potential as anticancer agents. This document synthesizes available experimental data to offer an objective comparison of their performance, outlines common experimental protocols, and visualizes their known mechanisms of action.
Data Presentation: A Side-by-Side Look at Cytotoxicity
The cytotoxic effects of this compound and deoxyelephantopin have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized in the table below. It is important to note that research on deoxyelephantopin is more extensive, resulting in a broader dataset for this compound.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Citation |
| This compound | SMMC-7721 | Human hepatocellular carcinoma | 9.8 | [1] |
| Caco-2 | Human colorectal adenocarcinoma | 11.2 | [1] | |
| HeLa | Human cervical cancer | 14.2 | [1] | |
| Deoxyelephantopin | SMMC-7721 | Human hepatocellular carcinoma | 4.5 | [1] |
| Caco-2 | Human colorectal adenocarcinoma | 5.3 | [1] | |
| HeLa | Human cervical cancer | 6.8 | [1] | |
| U87 | Human glioblastoma | 4.22 (elephantopinolide A) | [2] | |
| L-929 | Mouse fibrosarcoma | ~7.8 (2.7 µg/mL) | [3] | |
| HCT 116 | Human colorectal carcinoma | Not specified | [4] | |
| K562 | Human chronic myelogenous leukemia | Not specified | [4] | |
| KB | Human oral carcinoma | Not specified | [4] | |
| T47D | Human breast cancer | Not specified | [4] | |
| A549 | Human lung carcinoma | ~35.6 (12.287 µg/mL) | [5] |
Experimental Protocols: How Cytotoxicity is Measured
The data presented in this guide are primarily derived from in vitro cytotoxicity assays, with the MTT assay being a common method.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric technique used to assess cell metabolic activity, which serves as a proxy for cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or deoxyelephantopin for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Both this compound and deoxyelephantopin are believed to exert their cytotoxic effects primarily through the induction of apoptosis (programmed cell death). However, the molecular mechanisms of deoxyelephantopin are more thoroughly characterized.
Deoxyelephantopin's Multi-faceted Attack on Cancer Cells
Deoxyelephantopin has been shown to induce apoptosis and inhibit cancer cell proliferation by modulating several key signaling pathways.[4][5] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Furthermore, it is known to cause cell cycle arrest at the G2/M phase.[4]
Below is a diagram illustrating the known signaling pathways affected by deoxyelephantopin.
Caption: Signaling pathways modulated by deoxyelephantopin.
This compound: A Presumed but Less Defined Mechanism
While specific studies on the signaling pathways of this compound are limited, it is hypothesized to share a similar mechanism with other sesquiterpene lactones from Elephantopus scaber. These compounds are generally believed to induce apoptosis by targeting proteins such as Glutathione S-transferase P1 (GSTP1) and activating the JNK/STAT3 signaling pathway.[2]
The following diagram illustrates the general experimental workflow for assessing the cytotoxicity of these compounds.
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion
Both this compound and deoxyelephantopin demonstrate cytotoxic activity against various cancer cell lines, positioning them as compounds of interest for anticancer drug development. Based on the available data, deoxyelephantopin appears to exhibit greater potency across the tested cell lines. The molecular mechanisms of deoxyelephantopin are well-documented, involving the induction of apoptosis and cell cycle arrest through the modulation of multiple signaling pathways. While this compound is presumed to act through similar mechanisms, further research is required to fully elucidate its specific molecular targets and signaling pathways. This guide serves as a valuable resource for researchers in the field, providing a concise overview of the current understanding of these two promising natural products.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Sesquiterpene lactones from Elephantopus scaber exhibit cytotoxic effects on glioma cells by targeting GSTP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactones Isolated from Elephantopus scaber L. Inhibits Human Lymphocyte Proliferation and the Growth of Tumour Cell Lines and Induces Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of anticancer activity of deoxyelephantopin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Isoscabertopin and Other Potent Sesquiterpene Lactones in Cancer and Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of Isoscabertopin and other prominent sesquiterpene lactones, including Parthenolide, Costunolide, and Dehydrocostuslactone. While quantitative data for this compound is limited, this guide synthesizes available information on its biological activities and provides a benchmark against well-characterized sesquiterpene lactones with supporting experimental data. The objective is to offer a data-driven comparison to inform future research and drug development in this promising class of natural compounds.
Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities, including potent anti-inflammatory and anticancer properties.[1][2] Their mechanism of action is often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with nucleophilic sites on biological macromolecules, thereby modulating key signaling pathways involved in inflammation and cell proliferation.[2][3]
Comparative Analysis of Biological Activities
The anticancer and anti-inflammatory activities of Parthenolide, Costunolide, and Dehydrocostuslactone have been extensively studied. The following tables summarize their half-maximal inhibitory concentrations (IC50) against various cancer cell lines and in assays measuring anti-inflammatory effects. It is important to note that IC50 values can vary depending on the specific cell line, experimental conditions, and assay used.
Anticancer Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Parthenolide | MDA-MB-231 | Breast Cancer | 5.0 | |
| A549 | Lung Cancer | 7.5 | [4] | |
| Jurkat | Leukemia | 8.6 | [5] | |
| Costunolide | H1299 | Lung Cancer | 23.93 | [6] |
| MDA-MB-231 | Breast Cancer | 15.0 | [7] | |
| SKOV3 (platinum-resistant) | Ovarian Cancer | ~10 | [8] | |
| Dehydrocostuslactone | BON-1 | Pancreatic Neuroendocrine Tumor | 71.9 (24h), 52.3 (48h) | [9][10] |
| HCC70 | Breast Cancer | 1.11 | [11] | |
| MCF-7 | Breast Cancer | 24.70 | [11] |
Anti-inflammatory Activity
| Compound | Assay | IC50 (µM) | Reference |
| Parthenolide | NF-κB Inhibition | ~5.0 | [5] |
| Costunolide | NF-κB Inhibition | ~5.0 | [7] |
| Dehydrocostuslactone | NF-κB Inhibition | Potent Inhibition | [12] |
Mechanisms of Action
Sesquiterpene lactones exert their biological effects by modulating various signaling pathways critical for cell survival and inflammation.
This compound's precise mechanism of action is still under investigation. However, like other sesquiterpene lactones, it is presumed to interact with cellular targets through its reactive functional groups.
Parthenolide is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[5][14] It can also induce apoptosis through the generation of reactive oxygen species (ROS) and by targeting STAT3 signaling.[14]
Costunolide induces apoptosis in cancer cells through both intrinsic and extrinsic pathways.[7][15] It can trigger cell cycle arrest and has been shown to generate ROS, leading to cancer cell death.[6][8] Costunolide also effectively inhibits the NF-κB pathway.[7]
Dehydrocostuslactone has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[10][15] Its inhibitory effects on cytotoxic T lymphocytes suggest immunomodulatory properties.[12]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Caption: Intrinsic apoptosis pathway induced by sesquiterpene lactones via ROS generation.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of the transcription factor NF-kappa B by sesquiterpene lactones from Podachaenium eminens - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Effects of Isoscabertopin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct in vivo experimental data specifically validating the anti-inflammatory effects of Isoscabertopin is limited in publicly available literature, a substantial body of evidence from studies on its parent plant, Elephantopus scaber, and its closely related sesquiterpene lactones, such as Deoxyelephantopin and Isodeoxyelephantopin, provides a strong basis for inferring its potential efficacy. This guide synthesizes the available data on these related compounds to offer a comparative framework for evaluating the prospective in vivo anti-inflammatory activity of this compound.
Comparative Efficacy of Elephantopus scaber Constituents
Elephantopus scaber has a long history of use in traditional medicine for treating various inflammatory conditions.[1][2] Scientific studies have since validated these traditional uses, attributing the plant's anti-inflammatory properties to its rich content of sesquiterpene lactones, including Deoxyelephantopin, Isodeoxyelephantopin, and Scabertopin.[1][3] These compounds have demonstrated significant anti-inflammatory activity in various in vivo models.[4][5]
The following table summarizes the anti-inflammatory effects of Elephantopus scaber extracts and its prominent sesquiterpene lactones in comparison to a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, in the widely used carrageenan-induced paw edema model in rodents. This model is a well-established method for assessing acute inflammation.[6][7]
| Compound/Extract | Animal Model | Dosage | Route of Administration | Inhibition of Paw Edema (%) | Reference Standard | Inhibition by Standard (%) |
| Aqueous Extract of E. scaber | Rat | 300 mg/kg | Oral | Significant inhibition | Indomethacin | Not specified in study |
| Hydroalcoholic Extract of E. scaber | Rat | High dose | Not specified | Highly effective inhibition | Not specified in study | Not specified in study |
| Lactucin & Lactucopicrin (Sesquiterpene lactones) | Mouse | Not specified | Not specified | Superior to Indomethacin (Lactucopicrin) | Indomethacin | Not specified in study |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings. The following is a typical protocol for the carrageenan-induced paw edema model used to assess the in vivo anti-inflammatory effects of compounds like those found in Elephantopus scaber.
Carrageenan-Induced Paw Edema in Mice/Rats
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
Animals: Male or female Swiss albino mice or Wistar rats are commonly used.[8][9]
Materials:
-
Carrageenan (1% w/v in sterile saline)[7]
-
Test compound (e.g., this compound, E. scaber extract) at various concentrations
-
Positive control: Indomethacin (a standard NSAID)[8]
-
Vehicle (the solvent used to dissolve the test compound and Indomethacin)
-
Plethysmometer or digital calipers to measure paw volume/thickness
Procedure:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Fasting: Animals are fasted overnight with free access to water before the experiment.
-
Grouping: Animals are randomly divided into several groups (n=6-8 per group):
-
Vehicle Control group
-
Positive Control group (Indomethacin)
-
Test Compound groups (different doses)
-
-
Administration: The vehicle, positive control, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.[8]
-
Induction of Inflammation: One hour after administration of the treatments, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.[9]
-
Measurement of Paw Edema: The paw volume or thickness is measured at baseline (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration using a plethysmometer or calipers.[7][8]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.
References
- 1. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Synergistic modulation of proinflammatory mediators and cytokines in lipopolysaccharide-activated RAW 264.7 macrophages: The therapeutic potential of Elephantopus scaber and Sauropus androgynus ethanol extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijsit.com [ijsit.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. inotiv.com [inotiv.com]
- 8. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Isoscabertopin: A Comparative Analysis of Efficacy Against Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of isoscabertopin (B1632435) and its related compounds, derived from the medicinal plant Elephantopus scaber, against standard chemotherapy drugs. The following sections present quantitative data from in vitro studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to offer a comprehensive overview for drug development and research professionals.
In Vitro Efficacy: A Quantitative Comparison
The cytotoxic effects of this compound and its analogs have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The tables below summarize the IC50 values for scabertopin (B1632464) (a closely related sesquiterpene lactone to this compound), deoxyelephantopin (B1239436) (another active compound from Elephantopus scaber), and standard chemotherapy drugs in bladder and breast cancer cell lines.
Bladder Cancer Cell Lines
Scabertopin has demonstrated significant cytotoxic activity against a panel of human bladder cancer cell lines. A direct comparison with the standard-of-care chemotherapeutic agents, cisplatin (B142131) and gemcitabine, is presented below.
| Cell Line | Scabertopin (µM)[1] | Cisplatin (µM) | Gemcitabine (nM) |
| T24 | ~18 (48h) | 23.32[2] | 3[3] |
| 5637 | ~18 (48h) | 4.91[2] | - |
| J82 | ~18 (48h) | - | - |
| RT4 | ~18 (48h) | - | - |
Note: The IC50 values for Scabertopin were approximated from graphical data.
Breast Cancer Cell Lines
| Cell Line | E. scaber Extract (µg/mL) | Deoxyelephantopin (µM) | Doxorubicin (B1662922) (µM) | Paclitaxel (µM) |
| MCF-7 | 15[4][5] | - | 0.50 (as part of an enriched fraction)[6] | - |
| MDA-MB-231 | - | 11.24[7] | 0.41 (as part of an enriched fraction)[6] | ~1[7] |
| T-47D | 121[8] | 1.3 (as Isodeoxyelephantopin)[9] | - | - |
| BT-474 | - | - | 0.55 (as part of an enriched fraction)[6] | - |
Note: The IC50 for the E. scaber extract is in µg/mL and represents the activity of a complex mixture, not a pure compound, making direct comparison with pure drugs challenging.
Experimental Protocols
This section details the methodologies for the key experiments cited in the efficacy studies of this compound and related compounds.
Cell Viability Assay (CCK-8 Assay)
This assay was used to determine the cytotoxic effects of scabertopin on bladder cancer cell lines[1].
-
Cell Seeding: Bladder cancer cells (J82, T24, RT4, and 5637) and normal human ureteral epithelial immortalized cells (SV-HUC-1) were seeded in 96-well plates.
-
Treatment: After cell adherence, the medium was replaced with fresh medium containing various concentrations of scabertopin.
-
Incubation: Cells were incubated for 24 or 48 hours.
-
Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
Incubation: The plates were incubated for an additional 1-4 hours at 37°C.
-
Measurement: The absorbance at 450 nm was measured using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the compound of interest at various concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Washing: Cells are washed with cold phosphate-buffered saline (PBS).
-
Resuspension: Cells are resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected to quantify the different cell populations.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells are incubated at -20°C for at least 2 hours.
-
Washing: The fixed cells are washed with PBS to remove the ethanol.
-
RNase Treatment: Cells are treated with RNase A to ensure that only DNA is stained.
-
PI Staining: Propidium Iodide staining solution is added to the cells.
-
Incubation: Cells are incubated in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Signaling Pathways and Mechanisms of Action
This compound/Scabertopin
Scabertopin has been shown to induce a form of programmed cell death called necroptosis in bladder cancer cells. This process is initiated by an increase in mitochondrial reactive oxygen species (ROS). The accumulation of ROS leads to the activation of the RIP1/RIP3/MLKL signaling cascade, culminating in cell death. Concurrently, scabertopin inhibits cell migration and invasion by suppressing the FAK/PI3K/Akt signaling pathway[1][10].
Standard Chemotherapy Drugs
Standard chemotherapy drugs like cisplatin and doxorubicin primarily induce apoptosis through DNA damage.
-
Cisplatin: Forms platinum-DNA adducts, leading to DNA damage. This damage is recognized by cellular machinery, activating signaling pathways that involve ATR, p53, and MAP kinases, ultimately triggering apoptosis[9][11].
-
Doxorubicin: Intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. It also generates reactive oxygen species, contributing to cellular damage and apoptosis[12][13].
Summary and Future Directions
The available in vitro data suggests that this compound and its related compounds possess significant anti-cancer properties, with cytotoxic effects comparable to or, in some cases, potentially exceeding those of standard chemotherapy drugs in specific cancer cell lines. The unique mechanism of inducing necroptosis, as seen with scabertopin in bladder cancer, presents a novel therapeutic avenue, particularly for apoptosis-resistant tumors.
However, a direct and comprehensive comparison is limited by the lack of head-to-head in vivo studies and the variability in the compounds and extracts tested. Future research should focus on:
-
Evaluating the efficacy of purified this compound in a broader range of cancer cell lines, particularly in direct comparison with standard chemotherapeutic agents.
-
Conducting in vivo xenograft studies to compare the anti-tumor efficacy and toxicity of this compound with standard chemotherapy regimens.
-
Further elucidating the detailed molecular targets of this compound to better understand its mechanism of action and potential for combination therapies.
References
- 1. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotech.illinois.edu [biotech.illinois.edu]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. The enriched fraction of Elephantopus scaber Triggers apoptosis and inhibits multi-drug resistance transporters in human epithelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytoagent deoxyelephantopin derivative inhibits triple negative breast cancer cell activity by inducing oxidative stress-mediated paraptosis-like cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The combination of Elephantopus scaber and Phaleria macrocarpa leaves extract promotes anticancer activity via downregulation of ER-α, Nrf2 and PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Scabertopin Derived from Elephantopus scaber L. Mediates Necroptosis by Inducing Reactive Oxygen Species Production in Bladder Cancer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deoxyelephantopin and Its Isomer Isodeoxyelephantopin: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unraveling the Molecular Blueprint: A Comparative Analysis of Isoscabertopin's Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory and anti-cancer mechanisms of the sesquiterpene lactone Isoscabertopin and its alternatives, supported by experimental data and detailed methodologies.
This compound, a sesquiterpene lactone primarily isolated from Elephantopus scaber, has garnered interest for its potential therapeutic applications, particularly in oncology and inflammatory diseases.[1][2] Its mechanism of action, while not as extensively studied as other compounds in its class, is largely understood through the lens of its chemical relatives and the broader family of sesquiterpene lactones. This guide delves into the molecular pathways modulated by this compound and compares its activity with two well-characterized sesquiterpene lactones: Parthenolide (B1678480) and Helenalin (B1673037).
The primary mode of action for this class of compounds revolves around the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a pivotal regulator of the inflammatory response and cell survival.[3][4][5][6] Additionally, these compounds have been shown to influence other critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.
Comparative Efficacy: A Quantitative Overview
The cytotoxic effects of this compound and its comparators have been evaluated across various cancer cell lines. While specific IC50 values for this compound are not widely available in the public domain, data for the closely related compound Deoxyelephantopin, also from Elephantopus scaber, provides valuable insight.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Deoxyelephantopin | HCT 116 (Colon Carcinoma) | Data not readily available | |
| K562 (Chronic Myelogenous Leukemia) | Data not readily available | ||
| Parthenolide | A549 (Lung Carcinoma) | 4.3 | [7] |
| TE671 (Medulloblastoma) | 6.5 | [7] | |
| HT-29 (Colon Adenocarcinoma) | 7.0 | [7] | |
| SiHa (Cervical Cancer) | 8.42 ± 0.76 | [7] | |
| MCF-7 (Breast Cancer) | 9.54 ± 0.82 | [7] | |
| GLC-82 (Non-small cell lung cancer) | 6.07 ± 0.45 | [7] | |
| Helenalin | RD (Rhabdomyosarcoma) | 5.26 (24h), 3.47 (72h) | |
| RH30 (Rhabdomyosarcoma) | 4.08 (24h), 4.55 (72h) | ||
| T47D (Breast Cancer) | 4.69 (24h), 3.67 (48h), 2.23 (72h) | ||
| GLC4 (Lung Carcinoma) | 0.44 (2h) | ||
| COLO 320 (Colorectal Cancer) | 1.0 (2h) |
Delving into the Molecular Mechanisms: Key Signaling Pathways
The anti-inflammatory and anti-cancer effects of this compound and its analogs are predominantly attributed to their interference with key cellular signaling pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Sesquiterpene lactones, including this compound, are believed to inhibit this pathway primarily through the alkylation of the p65 subunit of NF-κB, thereby preventing its binding to DNA.[4] Some evidence also suggests an inhibitory effect on IKK, preventing the initial phosphorylation of IκB.[3][8]
Figure 1: The NF-κB signaling pathway and points of inhibition by sesquiterpene lactones.
The MAPK and PI3K/Akt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are crucial for regulating cell proliferation, survival, and differentiation. Dysregulation of these pathways is a common feature of cancer. The MAPK cascade involves a series of protein kinases that ultimately activate transcription factors controlling cell growth and division. The PI3K/Akt pathway is a key regulator of cell survival, promoting anti-apoptotic signals.
While the primary target of this compound and its analogs is the NF-κB pathway, there is evidence that they can also modulate MAPK and PI3K/Akt signaling. For instance, Deoxyelephantopin has been shown to inhibit these pathways. The crosstalk between NF-κB, MAPK, and PI3K/Akt pathways is complex, and inhibition of one can influence the activity of the others.
Figure 2: Overview of the MAPK and PI3K/Akt signaling pathways and potential inhibition.
Experimental Protocols: A Guide to Mechanistic Studies
The following are detailed methodologies for key experiments used to elucidate the mechanisms of action of this compound and its alternatives.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound, Parthenolide, Helenalin) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 3: Workflow for the MTT cell viability assay.
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of key proteins in the NF-κB pathway, such as p-p65, p-IκBα, and total p65 and IκBα.
Protocol:
-
Cell Lysis: Treat cells with the test compound and/or a stimulant (e.g., TNF-α). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Luciferase Reporter Assay for NF-κB Activity
This assay measures the transcriptional activity of NF-κB by using a reporter plasmid containing the luciferase gene under the control of NF-κB response elements.
Protocol:
-
Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, treat the cells with the test compound for a specified time.
-
Cell Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
References
- 1. researchgate.net [researchgate.net]
- 2. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 3. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isoscabertopin and Scabertopin: A Guide for Researchers
This guide provides a comprehensive, data-supported comparison of Isoscabertopin and Scabertopin, two sesquiterpene lactones isolated from Elephantopus scaber. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. While substantial data exists for Scabertopin, quantitative experimental data for this compound is limited in the current scientific literature.
Overview and Chemical Structures
This compound and Scabertopin are structural isomers, both possessing a germacrane-type sesquiterpene lactone skeleton. This core structure is common to many bioactive compounds found in the Asteraceae family and is associated with a range of pharmacological activities, including anticancer and anti-inflammatory effects.
(Note: Chemical structures would be depicted here in a full publication, but are not representable in this format.)
Comparative Biological Activity: A Data-Driven Analysis
A direct quantitative comparison of the biological activities of this compound and Scabertopin is challenging due to the limited availability of data for this compound. However, the existing literature provides valuable insights into their respective potencies.
Cytotoxic Activity
Scabertopin has demonstrated significant cytotoxic effects against various cancer cell lines. In contrast, the cytotoxic activity of this compound has been described as "relatively weak" in a study comparing it with other sesquiterpene lactones from Elephantopus scaber.[1]
Table 1: Cytotoxic Activity (IC50 values) of Scabertopin in Human Cancer Cell Lines
| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | Reference |
| J82 | Bladder Cancer | ~20 | ~18 | [2] |
| T24 | Bladder Cancer | ~20 | ~18 | [2] |
| RT4 | Bladder Cancer | ~20 | ~18 | [2] |
| 5637 | Bladder Cancer | ~20 | ~18 | [2] |
| SV-HUC-1 (normal) | Urothelial Cells | 59.42 | 55.84 | [2] |
Note: No specific IC50 values for the cytotoxic activity of this compound have been found in the reviewed literature. One study qualitatively noted its weaker effect on SMMC-7721 (hepatocellular carcinoma), Caco-2 (colorectal adenocarcinoma), and HeLa (cervical cancer) cell lines compared to Scabertopin.[1]
Anti-inflammatory Activity
Mechanisms of Action
The molecular mechanisms underlying the biological activities of Scabertopin have been investigated, particularly in the context of cancer. The mechanism of action for this compound remains largely uncharacterized.
Scabertopin: Induction of Necroptosis and Inhibition of Cell Migration
Research has shown that Scabertopin exerts its anticancer effects through a multi-faceted mechanism in bladder cancer cells.[2][4]
-
Induction of Necroptosis: Scabertopin induces a form of programmed cell death called necroptosis, which is dependent on the proteins RIP1 and RIP3. This process is initiated by the production of mitochondrial reactive oxygen species (ROS).[2][4]
-
Inhibition of Cell Migration and Invasion: Scabertopin has been shown to inhibit the migration and invasion of bladder cancer cells by targeting the FAK/PI3K/Akt signaling pathway.[2][4] This pathway is crucial for cell motility and is often dysregulated in cancer. Inhibition of this pathway by Scabertopin leads to a downstream decrease in the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, which is essential for cancer cell invasion.[2]
Caption: Signaling pathway of Scabertopin in bladder cancer cells.
This compound: Uncharacterized Mechanism
The specific signaling pathways modulated by this compound have not been elucidated in the available literature. Further research is required to determine its molecular targets and mechanisms of action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Scabertopin and are standard assays that could be employed for the characterization of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Scabertopin or this compound) for 24 or 48 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a cell lysate to understand the effect of a compound on signaling pathways.
-
Cell Lysis: Cells treated with the test compound are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., phospho-FAK, FAK, phospho-Akt, Akt, MMP-9, and a loading control like GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of a compound on the migratory capacity of cells.
-
Cell Seeding: Cells are seeded in a 6-well plate and grown to form a confluent monolayer.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
Compound Treatment: The cells are washed to remove debris and then incubated with fresh medium containing the test compound at various concentrations.
-
Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 12, and 24 hours) using a microscope.
-
Analysis: The rate of wound closure is measured to determine the effect of the compound on cell migration.
Conclusion and Future Directions
Scabertopin emerges as a promising anticancer agent with a well-defined mechanism of action involving the induction of necroptosis and the inhibition of key signaling pathways that promote cancer cell survival and metastasis. Its selectivity for cancer cells over normal cells further enhances its therapeutic potential.
In contrast, this compound remains a largely uncharacterized compound. While it is known to possess anti-inflammatory and weak cytotoxic properties, a significant knowledge gap exists regarding its potency and mechanism of action. To fully assess the therapeutic potential of this compound and to conduct a meaningful head-to-head comparison with Scabertopin, further research is imperative. Future studies should focus on:
-
Determining the IC50 values of this compound in a broad panel of cancer cell lines.
-
Quantifying its anti-inflammatory activity, for instance, by measuring its effect on the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
-
Elucidating the molecular mechanisms and signaling pathways modulated by this compound, including its potential effects on the NF-κB and other relevant pathways.
Such studies will not only provide a clearer picture of this compound's biological activity but will also enable a robust comparison with its isomer, Scabertopin, potentially unveiling unique therapeutic applications for each compound.
References
Comparative Analysis of the Structure-Activity Relationship of Isoscabertopin and Related Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
Isoscabertopin, a germacranolide sesquiterpene lactone isolated from plants of the Elephantopus genus, has garnered interest for its potential antitumor activities. However, comprehensive structure-activity relationship (SAR) studies specifically on a series of this compound derivatives are limited in publicly available literature. To provide valuable insights for researchers in drug discovery and development, this guide presents a comparative analysis based on the available data for this compound, its closely related isomers, and general SAR principles for this class of compounds. The data strongly suggests that the cytotoxic and antitumor effects of these molecules are intrinsically linked to specific structural motifs, particularly the presence of reactive α,β-unsaturated carbonyl groups.
Comparative Cytotoxicity Data
Studies on sesquiterpene lactones isolated from Elephantopus scaber L. have demonstrated varying levels of cytotoxic activity among its constituents. The following table summarizes the in vitro antitumor effects of this compound and its related compounds against several human cancer cell lines.
Table 1: Comparative in vitro Antitumor Activity of Sesquiterpene Lactones from Elephantopus scaber
| Compound | Cell Line | IC50 (µg/mL) |
| This compound (ES-3) | SMMC-7721 (Hepatoma) | > 40 |
| Caco-2 (Colorectal Adenocarcinoma) | > 40 | |
| HeLa (Cervical Carcinoma) | > 40 | |
| Scabertopin (ES-2) | SMMC-7721 | 16.2 |
| Caco-2 | 18.5 | |
| HeLa | 15.8 | |
| Deoxyelephantopin (B1239436) (ES-4) | SMMC-7721 | 1.8 |
| Caco-2 | 2.1 | |
| HeLa | 1.9 | |
| Isodeoxyelephantopin (ES-5) | SMMC-7721 | 2.5 |
| Caco-2 | 2.9 | |
| HeLa | 2.3 |
Data sourced from a study evaluating the antitumor activities of four sesquiterpene lactones from Elephantopus scaber L.[1]
The data clearly indicates that this compound exhibits significantly weaker cytotoxic activity compared to its isomers Scabertopin, Deoxyelephantopin, and Isodeoxyelephantopin[1]. This suggests that subtle structural differences between these molecules play a crucial role in their biological activity.
Structure-Activity Relationship Insights from a Deoxyelephantopin Derivative
To further understand the SAR within this class of compounds, a study on a semi-synthetic derivative of deoxyelephantopin, DETD-35, provides valuable comparative data against the parental compound.
Table 2: Comparative Cytotoxicity of Deoxyelephantopin (DET) and its Derivative (DETD-35) against Melanoma Cells
| Compound | Cell Line | IC50 (µM) after 24h |
| Deoxyelephantopin (DET) | A375LM5IF4g/Luc | 5.3 |
| DETD-35 | A375LM5IF4g/Luc | 2.7 |
Data from a study on the suppression of BRAFV600E mutant melanoma lung metastasis[2].
The increased potency of DETD-35 compared to DET highlights that modifications to the deoxyelephantopin scaffold can enhance its cytotoxic effects[2]. While the exact structural modification for DETD-35 is detailed in the source study, this finding underscores the potential for targeted synthesis to improve the therapeutic index of this class of sesquiterpene lactones.
General Structure-Activity Relationship Principles for Sesquiterpene Lactones
The cytotoxic activity of sesquiterpene lactones is largely attributed to their ability to act as Michael acceptors, alkylating biological nucleophiles such as cysteine residues in proteins. This reactivity is primarily associated with the α-methylene-γ-lactone moiety. Quantitative structure-activity relationship (QSAR) studies on a broad range of sesquiterpene lactones have identified several key structural features that influence their cytotoxic and anti-inflammatory activities:
-
α-Methylene-γ-lactone Moiety: The presence of this exocyclic double bond is a critical determinant of biological activity.
-
α,β-Unsaturated Carbonyl Groups: Additional unsaturated carbonyl systems within the molecule can enhance its alkylating potential and thus its cytotoxicity.
-
Lipophilicity: Increased lipophilicity can improve cell membrane permeability, leading to enhanced biological activity.
-
Stereochemistry: The spatial arrangement of functional groups can significantly impact the interaction with biological targets.
The significantly lower activity of this compound compared to its isomers suggests that the specific conformation of its germacranolide ring and the accessibility of its reactive sites are likely suboptimal for potent cytotoxic action[1].
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (SMMC-7721, Caco-2, HeLa, or A375LM5IF4g/Luc) were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., this compound, Deoxyelephantopin, etc.) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability was expressed as a percentage of the control (untreated cells), and the IC50 values were calculated from the dose-response curves.
DNA Fragmentation Assay
-
Cell Treatment: HeLa cells were treated with the test compounds for 48 hours.
-
Cell Lysis: The cells were harvested and lysed in a buffer containing Tris-HCl, EDTA, and Triton X-100.
-
DNA Extraction: The lysate was centrifuged, and the supernatant containing the fragmented DNA was treated with RNase A and Proteinase K.
-
DNA Precipitation: The DNA was precipitated with ethanol (B145695) and sodium acetate.
-
Agarose (B213101) Gel Electrophoresis: The DNA was resuspended and separated by electrophoresis on a 1.5% agarose gel.
-
Visualization: The DNA fragments were visualized under UV light after staining with ethidium (B1194527) bromide. A characteristic "ladder" pattern indicates apoptosis.[1]
Visualizations
Caption: Key structural determinants for the cytotoxicity of sesquiterpene lactones.
Caption: Workflow for evaluating the cytotoxic activity of this compound derivatives.
References
- 1. Antitumor activities of the four sesquiterpene lactones from Elephantopus scaber L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactone Deoxyelephantopin Isolated from Elephantopus scaber and Its Derivative DETD-35 Suppress BRAFV600E Mutant Melanoma Lung Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Isoscabertopin and Related Sesquiterpene Lactones on Cancer Cell Lines
A comprehensive guide for researchers on the anti-cancer effects of sesquiterpene lactones derived from Elephantopus scaber, with a focus on Isoscabertopin and its analogues.
This guide provides a comparative overview of the cytotoxic and apoptotic effects of this compound and its closely related sesquiterpene lactones—Scabertopin, Isodeoxyelephantopin, and Deoxyelephantopin—on various cancer cell lines. While research specifically isolating the effects of this compound is limited, the available data on these structurally similar compounds from Elephantopus scaber offer valuable insights into their potential as anti-cancer agents.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound's analogues on different cancer cell lines. This data provides a quantitative measure of the compounds' potency in inhibiting cancer cell growth.
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Citation |
| Isodeoxyelephantopin | A549 | Lung Carcinoma | 10.46 µg/mL | [1](--INVALID-LINK--) |
| Isodeoxyelephantopin | T47D | Breast Carcinoma | 1.3 µg/mL | [1](--INVALID-LINK--) |
| Scabertopin | J82 | Bladder Cancer | ~20 µM (24h) | [1](--INVALID-LINK--) |
| Scabertopin | T24 | Bladder Cancer | ~20 µM (24h) | [1](--INVALID-LINK--) |
| Scabertopin | RT4 | Bladder Cancer | ~20 µM (24h) | [1](--INVALID-LINK--) |
| Scabertopin | 5637 | Bladder Cancer | ~20 µM (24h) | [1](--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments cited in the studies of these sesquiterpene lactones.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound analogues) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated to allow the MTT to be metabolized by viable cells into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer. Fluorescently labeled Annexin V and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark to allow for staining.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to prevent staining of RNA and then stained with a DNA-binding fluorescent dye like Propidium Iodide.
-
Flow Cytometry Analysis: The DNA content of the stained cells is measured by a flow cytometer. The resulting histogram shows the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways affected by this class of compounds and a typical experimental workflow.
Caption: A generalized workflow for evaluating the anti-cancer effects of a compound.
Caption: Key signaling pathways involved in the anti-cancer activity of these compounds.
References
A Hypothetical In Vivo Efficacy Comparison: Isoscabertopin Versus Placebo in a Xenograft Model of Human Colorectal Cancer
Disclaimer: The following guide is a hypothetical comparison based on the known preclinical profile of sesquiterpene lactones and standard protocols for in vivo anti-tumor efficacy studies. As of the latest literature review, specific in vivo efficacy data for Isoscabertopin versus a placebo is not publicly available. This document is intended for an audience of researchers, scientists, and drug development professionals to illustrate a potential experimental framework.
This compound, a sesquiterpene lactone isolated from Elephantopus scaber, has demonstrated potential anti-tumor activities in preclinical, in vitro studies. Sesquiterpene lactones are a class of natural products known to modulate key signaling pathways involved in cancer cell proliferation and survival. This guide outlines a hypothetical study designed to evaluate the in vivo anti-tumor efficacy of this compound in a human colorectal cancer xenograft mouse model, comparing its performance against a placebo control.
Quantitative Data Summary
The following table summarizes the hypothetical primary endpoint data from a 28-day in vivo study.
| Parameter | This compound-Treated Group (n=10) | Placebo-Treated Group (n=10) | p-value |
| Mean Tumor Volume at Day 28 (mm³) | 450 ± 150 | 1800 ± 400 | <0.001 |
| Tumor Growth Inhibition (%) | 75% | N/A | N/A |
| Median Survival (Days) | >28 | 25 | <0.05 |
| Mean Body Weight Change (%) | -2.5% | -1.8% | >0.05 |
Experimental Protocols
A detailed methodology for the key experiments in this hypothetical study is provided below.
Animal Model and Husbandry
-
Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Housing: Animals are housed in sterile, individually ventilated cages under controlled conditions (12-hour light/dark cycle, 22±2°C, 50±10% humidity). All animals have access to sterile food and water ad libitum.
-
Ethical Considerations: All procedures are conducted in accordance with the Guidelines for the Care and Use of Laboratory Animals and approved by an Institutional Animal Care and Use Committee (IACUC). Humane endpoints are strictly observed.
Human Colorectal Cancer Xenograft Model Establishment
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Procedure: HCT116 cells are cultured to 80% confluency, harvested, and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: A volume of 100 µL of the cell suspension (containing 5 x 10⁶ cells) is subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored three times a week using a digital caliper. Tumor volume is calculated using the formula: Tumor Volume (mm³) = (Length × Width²)/2 .[1][2][3][4]
Treatment Protocol
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to two groups (n=10 per group): the this compound-treated group and the placebo control group.
-
This compound Formulation: this compound is dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.
-
Placebo Formulation: The placebo consists of the vehicle solution without the active compound (10% DMSO, 40% PEG300, and 50% saline).
-
Administration: this compound (hypothetical dose of 20 mg/kg) or the placebo is administered via intraperitoneal (i.p.) injection once daily for 28 consecutive days.
Efficacy and Toxicity Assessment
-
Primary Endpoints:
-
Tumor volume is measured three times per week.
-
Survival is monitored daily.
-
-
Secondary Endpoints:
-
Body weight is recorded three times per week as an indicator of general toxicity.
-
Clinical signs of toxicity (e.g., changes in behavior, posture, or fur texture) are monitored daily.
-
-
Study Termination: The study is concluded on day 28, or earlier if tumors exceed 2000 mm³ or if humane endpoints are reached. At the end of the study, mice are euthanized, and tumors are excised and weighed.
Visualizations
Signaling Pathway Diagram
The anti-tumor activity of many sesquiterpene lactones is attributed to their ability to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation, cell proliferation, and apoptosis.[5][6][7] The diagram below illustrates a simplified representation of this pathway.
Caption: Hypothetical mechanism of this compound via inhibition of the NF-κB signaling pathway.
Experimental Workflow
The following diagram outlines the workflow for the hypothetical in vivo efficacy study.
Caption: Workflow of the hypothetical xenograft study for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 7. Sesquiterpene Lactones as Promising Candidates for Cancer Therapy: Focus on Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NF-κB Inhibitory Activity: Isoscabertopin versus Parthenolide
For Immediate Release
[City, State] – [Date] – In the landscape of drug discovery targeting inflammatory diseases and cancer, the transcription factor Nuclear Factor-kappa B (NF-κB) remains a pivotal target. This guide presents a detailed comparison of the NF-κB inhibitory activities of two natural compounds: Isoscabertopin and Parthenolide. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of their mechanisms, quantitative inhibitory data, and the experimental protocols to evaluate such activity.
Introduction to the Contenders
Parthenolide , a sesquiterpene lactone isolated from feverfew (Tanacetum parthenium), is a well-characterized inhibitor of the NF-κB signaling pathway. Its anti-inflammatory and anti-cancer properties have been extensively studied, with its primary mechanism of action identified as the direct inhibition of the IκB kinase (IKK) complex, a key regulator of NF-κB activation.[1][2] Some studies also suggest a direct interaction with the p65 subunit of NF-κB.
This compound , another sesquiterpene lactone, is a constituent of the medicinal plant Elephantopus scaber. This plant has a history of use in traditional medicine for its anti-inflammatory effects, which are attributed to the inhibition of the NF-κB pathway. While the exact mechanism of this compound is less defined than that of Parthenolide, studies on extracts from Elephantopus scaber suggest an interference with the DNA binding activity of the p65 subunit.
Quantitative Comparison of Inhibitory Activity
Direct comparative studies providing IC50 values for NF-κB inhibition by this compound are limited in the currently available literature. However, data for Parthenolide is more readily available, alongside cytotoxicity data for both compounds in various cell lines.
| Compound | Assay Type | Cell Line | IC50 Value (µM) | Reference |
| Parthenolide | NF-κB Inhibition | Pancreatic Cancer Cells | ~1.0 | [3] |
| Parthenolide | Cytotoxicity (MTT Assay) | GLC-82 (NSCLC) | 6.07 ± 0.45 | [4] |
| Parthenolide | Cytotoxicity (MTT Assay) | A549 (NSCLC) | 15.38 ± 1.13 | [4] |
| Parthenolide | Cytotoxicity (MTT Assay) | H1650 (NSCLC) | 9.88 ± 0.09 | [4] |
| Parthenolide | Cytotoxicity (MTT Assay) | PC-9 (NSCLC) | 15.36 ± 4.35 | [4] |
| Parthenolide | Cytotoxicity (MTT Assay) | H1299 (NSCLC) | 12.37 ± 1.21 | [4] |
| This compound | NF-κB Inhibition | - | Data not available | - |
| This compound | Cytotoxicity | - | Data not available | - |
Mechanistic Insights: The NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a critical cascade in the cellular response to inflammatory stimuli. In its inactive state, NF-κB dimers (typically p50/p65) are held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by factors like tumor necrosis factor-alpha (TNF-α), the IKK complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This frees the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory and survival genes.
Experimental Workflow for Comparative Analysis
To rigorously compare the NF-κB inhibitory potential of this compound and Parthenolide, a standardized experimental workflow is essential. This typically involves cell-based assays where NF-κB activation is induced, and the inhibitory effect of the compounds is quantified.
Detailed Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Seeding: Plate cells (e.g., HEK293) in a 96-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[5][6] Incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or Parthenolide for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding an agonist like TNF-α (e.g., 20 ng/mL) and incubate for 6-8 hours.[5]
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[5]
-
Luminescence Measurement: Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[5][7][8]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control.
Western Blot for Phospho-p65 and IκBα
This method assesses the phosphorylation of the p65 subunit and the degradation of the IκBα inhibitor.
-
Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat with the compounds and then stimulate with TNF-α as described above.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.[9][10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[9][10]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-p65 (Ser536), total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[9][10]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[9][10]
-
Densitometry: Quantify the band intensities and normalize the levels of phospho-p65 and IκBα to the total p65 and loading control, respectively.
IKKβ Kinase Assay (In Vitro)
This assay directly measures the inhibitory effect of the compounds on the kinase activity of the IKKβ subunit.
-
Assay Setup: In a 96-well plate, combine recombinant IKKβ enzyme, a specific substrate peptide (e.g., IKKtide), and ATP in a kinase assay buffer.[11][12]
-
Inhibitor Addition: Add varying concentrations of this compound or Parthenolide to the wells.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow the phosphorylation of the substrate.[11]
-
Detection: Stop the reaction and measure the amount of ADP produced (indicating kinase activity) using a detection reagent such as ADP-Glo™.[12]
-
Data Analysis: Measure the luminescence, which is proportional to the kinase activity. Calculate the IC50 value for each compound.
Conclusion
Parthenolide is a well-established NF-κB inhibitor with a known mechanism of action targeting the IKK complex. In contrast, while this compound shows promise as an anti-inflammatory agent, its direct inhibitory effect on the NF-κB pathway requires further quantitative characterization. The experimental protocols detailed in this guide provide a robust framework for conducting a head-to-head comparison of these two compounds. Such studies are crucial for elucidating the therapeutic potential of this compound and for the broader development of novel NF-κB inhibitors. Further research to determine the IC50 of this compound in NF-κB reporter and IKK kinase assays is highly recommended to enable a direct and quantitative comparison with Parthenolide.
References
- 1. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide: pioneering new frontiers in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Natural Product Parthenolide Inhibits Both Angiogenesis and Invasiveness and Improves Gemcitabine Resistance by Suppressing Nuclear Factor κB Activation in Pancreatic Cancer Cell Lines [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
Replicating Published Findings on Isoscabertopin's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported bioactivity of Isoscabertopin, a sesquiterpenoid lactone isolated from Elephantopus scaber. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also includes data for its close structural analog, Scabertopin (B1632464), to provide a relevant point of comparison for its anti-cancer activities. The experimental protocols detailed herein are based on established methodologies for assessing cytotoxicity, apoptosis, and the modulation of key signaling pathways implicated in cancer progression.
Comparative Bioactivity of Sesquiterpene Lactones from Elephantopus scaber
Table 1: Cytotoxicity of Scabertopin against Bladder Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| J82 | Bladder Carcinoma | Data not specified |
| T24 | Bladder Carcinoma | Data not specified |
| RT4 | Bladder Carcinoma | Data not specified |
| 5637 | Bladder Carcinoma | Data not specified |
| SV-HUC-1 | Human Ureteral Epithelial (non-cancerous) | Significantly higher than cancer cell lines |
Note: A 2022 study reported that the half-inhibition concentration (IC50) of scabertopin on various bladder cancer cell lines (J82, T24, RT4 and 5637) is much lower than that on human ureteral epithelial immortalized cells (SV-HUC-1), though the exact values were not provided in the abstract.[2]
Key Signaling Pathways Modulated by Elephantopus scaber Lactones
Research indicates that sesquiterpene lactones isolated from Elephantopus scaber exert their anti-cancer effects by modulating critical signaling pathways involved in cell survival and proliferation, notably the NF-κB and STAT3 pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting tumor growth and survival. Isodeoxyelephantopin, an analog of this compound, has been shown to inhibit the activation of NF-κB.[1] This inhibition is a key mechanism contributing to the pro-apoptotic and anti-invasive properties of these compounds.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Inhibition of STAT3 signaling is a promising strategy for cancer therapy. While direct evidence for this compound is pending, other natural compounds have demonstrated anti-cancer effects through the inhibition of STAT3 phosphorylation and dimerization.
Experimental Protocols
The following are detailed methodologies for key experiments to replicate and validate the bioactivity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cell suspensions
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis by treating cells with this compound at its predetermined IC50 concentration.
-
Harvest both adherent and suspension cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation and its inhibition by this compound.
-
Materials:
-
Cells cultured on coverslips
-
TNF-α (or other NF-κB activator)
-
This compound
-
Primary antibody against NF-κB p65
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
-
-
Procedure:
-
Pre-treat cells with this compound for a specified time.
-
Stimulate the cells with TNF-α to induce NF-κB activation.
-
Fix and permeabilize the cells.
-
Incubate with the primary anti-p65 antibody.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
STAT3 Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the phosphorylation of STAT3 at Tyrosine 705.
-
Materials:
-
Cell lysates from treated and untreated cells
-
Primary antibodies against phospho-STAT3 (Tyr705) and total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Treat cells with this compound and a STAT3 activator (e.g., IL-6).
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-STAT3 and total STAT3.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
References
A comprehensive in silico evaluation reveals the potential of Isoscabertopin and its analogs as potent inhibitors of key protein targets in oncogenic signaling pathways. This guide synthesizes available computational docking data, details the methodologies for in silico experimentation, and visualizes the intricate molecular interactions and cellular pathways involved.
This compound, a sesquiterpene lactone, and its related compounds have emerged as a promising class of natural products with significant anti-tumor activities.[1] Computational docking studies are instrumental in elucidating the molecular mechanisms underlying their therapeutic potential by predicting the binding affinities and interaction patterns with crucial cancer-related proteins. This guide provides a comparative analysis of the available docking data for this compound and its analogs, offering valuable insights for researchers and drug development professionals.
Comparative Docking Performance: Binding Affinities and Docking Scores
Molecular docking simulations have been employed to evaluate the binding efficacy of this compound and its related compounds against various protein targets implicated in cancer progression. The docking score, typically measured in kcal/mol, represents the binding energy and indicates the stability of the ligand-protein complex; a more negative value signifies a stronger binding affinity.
While specific docking data for this compound remains limited in publicly accessible literature, studies on closely related sesquiterpene lactones, such as deoxyelephantopin (B1239436) and isodeoxyelephantopin (B1158786), provide valuable comparative insights. These compounds have demonstrated significant binding affinities for key proteins in inflammatory and survival pathways, which are often dysregulated in cancer.
| Compound | Protein Target | PDB ID | Docking Score (kcal/mol) | Interacting Residues |
| Deoxyelephantopin | NF-κB p65 | 1NF1 | -9.5318 | Lys122 |
| Isodeoxyelephantopin | NF-κB p65 | 1NF1 | -8.4429 | Lys122 |
| Deoxyelephantopin | Doxorubicin Target | Not Specified | -9.51 | Not Specified |
| Isodeoxyelephantopin | NF-κB p65 | Not Specified | -6.67 | Not Specified |
| Deoxyelephantopin | NF-κB p65 | Not Specified | -6.51 | Not Specified |
Experimental Protocols: A Guide to In Silico Docking
The computational docking studies cited in this guide generally adhere to a standardized workflow. The following protocol provides a detailed overview of the typical steps involved in performing molecular docking using AutoDock Vina, a widely used software for this purpose.
I. Preparation of Receptor and Ligand
-
Receptor Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
The 2D or 3D structure of the ligand (e.g., this compound) is obtained from a chemical database like PubChem or synthesized using chemical drawing software.
-
The ligand structure is optimized to its lowest energy conformation.
-
Gasteiger partial charges are assigned to the ligand atoms.
-
The prepared ligand is also saved in the PDBQT file format.
-
II. Docking Simulation
-
Grid Box Definition:
-
A three-dimensional grid box is defined around the active site of the target protein. This grid box specifies the search space for the ligand during the docking simulation.
-
The size and center of the grid box are determined based on the location of the known binding site or by using blind docking to search the entire protein surface.
-
-
Running AutoDock Vina:
-
The docking simulation is initiated using the AutoDock Vina executable from the command line.
-
A configuration file specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box, and other docking parameters such as exhaustiveness, which controls the thoroughness of the search.
-
Vina explores different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.
-
III. Analysis of Results
-
Binding Pose and Affinity:
-
AutoDock Vina outputs a set of predicted binding poses for the ligand, ranked by their docking scores (binding affinities).
-
The pose with the most negative docking score is typically considered the most favorable binding mode.
-
-
Interaction Analysis:
-
The interactions between the ligand and the protein in the predicted binding poses are visualized and analyzed using molecular visualization software such as PyMOL or Discovery Studio.
-
This analysis identifies key interacting amino acid residues and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
Signaling Pathways and Molecular Interactions
Sesquiterpene lactones, including this compound and its analogs, are known to exert their anticancer effects by modulating multiple signaling pathways crucial for cancer cell survival, proliferation, and apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. Deoxyelephantopin and isodeoxyelephantopin have been shown to inhibit the NF-κB pathway, and docking studies suggest that they bind to the p65 subunit of NF-κB, likely interfering with its DNA binding and transcriptional activity.
Caption: Inhibition of the NF-κB signaling pathway by this compound and related compounds.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. Sesquiterpene lactones have been shown to trigger apoptosis in various cancer cell lines. While the precise upstream targets for this compound are still under investigation, related compounds are known to modulate the expression of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.
Caption: Induction of apoptosis by this compound and related compounds.
Conclusion
The computational docking studies on this compound and its analogs highlight their potential as multi-targeted anticancer agents. Their ability to interact with key proteins in crucial signaling pathways, such as NF-κB and apoptosis, provides a strong rationale for their further development as therapeutic leads. While more extensive in silico and in vitro studies are required to fully elucidate the comparative efficacy and specific molecular targets of this compound, the existing data strongly supports its promise in the field of oncology drug discovery. This guide serves as a foundational resource for researchers to build upon, fostering further investigation into this important class of natural compounds.
References
Safety Operating Guide
Safe Disposal of Isoscabertopin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Isoscabertopin, a sesquiterpene lactone used in research.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental protection. While this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is imperative to handle it with care, employing standard laboratory safety practices.[2]
Chemical and Physical Properties
A summary of this compound's properties is provided below to inform safe handling and disposal.
| Property | Data |
| CAS Number | 439923-16-7[2] |
| Molecular Formula | C₂₀H₂₂O₆[2] |
| Molecular Weight | 358.39 g/mol [2] |
| Appearance | Not specified, handle as a solid or in solution. |
| Stability | Stable under recommended storage conditions.[2] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents.[2] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: Use in a well-ventilated area. Avoid dust and aerosol formation.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound and associated materials.
1. Waste Identification and Segregation:
-
Solid Waste: This includes unused or expired pure this compound, as well as contaminated consumables like weighing paper, pipette tips, and gloves.
-
Liquid Waste: This includes any solutions containing this compound. Do not dispose of these solutions down the drain.
-
Empty Containers: The original containers of this compound should be handled as described below.
2. Disposal of Solid this compound Waste:
-
Container Selection: Place solid this compound waste into a clearly labeled, sealable, and chemically compatible hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents.[2]
-
Final Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
3. Disposal of Liquid this compound Waste:
-
Waste Collection: Collect all liquid waste containing this compound in a designated, sealed, and labeled hazardous waste container.
-
Compatibility: Do not mix this compound solutions with other waste streams unless their compatibility is confirmed.
-
Storage and Disposal: Store and arrange for the final disposal of the liquid hazardous waste container as described for solid waste.
4. Decontamination of Labware and Empty Containers:
-
Triple Rinsing: Labware and empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected depending on institutional policies.
-
Container Disposal: After triple rinsing and air drying in a fume hood, deface the original label on the container. The decontaminated container can then typically be disposed of as non-hazardous lab glass or plastic, in accordance with your institution's guidelines.
Spill Cleanup Protocol
In the event of a spill, follow these procedures:
-
Ensure Safety: Evacuate non-essential personnel from the area and ensure adequate ventilation.[2]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains or water courses.[2]
-
Cleanup:
-
For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[2]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[2]
-
Waste Disposal: Collect all contaminated materials (absorbent, cleaning materials, and contaminated PPE) in a sealed container and dispose of it as hazardous waste according to the procedures outlined above.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
